molecular formula C16H27N3O7S B10832559 Pegapamodutide CAS No. 1492924-65-8

Pegapamodutide

カタログ番号: B10832559
CAS番号: 1492924-65-8
分子量: 405.5 g/mol
InChIキー: DLVAZTPQKCTPLB-PXYINDEMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pegapamodutide (also known as LY2944876) is a glucagon-like peptide-1 (GLP-1) receptor agonist developed for research applications in metabolic diseases . Its mechanism of action involves functioning as a modulator of both the GLP-1 receptor and the glucagon receptor, which may provide a unique approach to metabolic regulation . This dual activity makes this compound a valuable compound for scientific investigation into the treatment of type 2 diabetes mellitus and obesity . Research into GLP-1 receptor agonists like this compound is a rapidly advancing field, with studies exploring their effects on weight loss, glucose-dependent insulin secretion, and appetite suppression via central nervous system pathways . The compound has reached Phase II clinical trials for the investigation of both obesity and type 2 diabetes, underscoring its significant research potential . This compound has a molecular formula of C16H27N3O7S and a CAS number of 1492924-65-8 . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans. It must not be used for personal consumption. Researchers should handle this material in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1492924-65-8

分子式

C16H27N3O7S

分子量

405.5 g/mol

IUPAC名

(2R)-2-amino-3-[1-[3-[3-(2-methoxyethoxy)propylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C16H27N3O7S/c1-25-7-8-26-6-2-4-18-13(20)3-5-19-14(21)9-12(15(19)22)27-10-11(17)16(23)24/h11-12H,2-10,17H2,1H3,(H,18,20)(H,23,24)/t11-,12?/m0/s1

InChIキー

DLVAZTPQKCTPLB-PXYINDEMSA-N

異性体SMILES

COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N

正規SMILES

COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SCC(C(=O)O)N

製品の起源

United States

Foundational & Exploratory

Pegapamodutide: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegapamodutide (also known as LY2944876 and OPK88003) is a synthetic peptide analogue of oxyntomodulin designed for the treatment of type 2 diabetes and obesity. Its core mechanism of action lies in its function as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This dual agonism provides a synergistic approach to metabolic regulation, combining the established benefits of GLP-1R activation on glycemic control and appetite suppression with the effects of GCGR activation on energy expenditure. This document provides an in-depth technical overview of this compound's mechanism of action, including its interaction with target receptors, the subsequent intracellular signaling cascades, and a summary of available clinical data. Detailed experimental protocols for assessing its activity are also presented.

Core Mechanism: Dual Agonism at GLP-1 and Glucagon Receptors

This compound is an oxyntomodulin analogue that acts as a potent agonist at both the GLP-1 and glucagon receptors.[1][2] Oxyntomodulin is a naturally occurring 37-amino acid peptide hormone released from the gut post-prandially, which activates both of these receptors.[2] The therapeutic rationale for a dual agonist is to harness the complementary metabolic effects of both pathways.

  • GLP-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R is a well-established therapeutic strategy for type 2 diabetes and obesity. It leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[3]

  • Glucagon Receptor (GCGR) Agonism: While glucagon is known to increase blood glucose, its activation in the context of a dual agonist is primarily aimed at increasing energy expenditure.[4] The anorectic effects of oxyntomodulin analogues are thought to be predominantly mediated through GLP-1R, while the increase in energy expenditure is attributed to GCGR activation.[4]

The development of potent and long-acting analogues of oxyntomodulin like this compound is a promising therapeutic avenue for obesity.[5]

Quantitative Data: Clinical Efficacy
Parameter OPK88003 Placebo p-value
Mean Absolute HbA1c Reduction -1.30%-0.09%<0.0001
Patients Achieving HbA1c ≤6.5% 50%13.8%0.0008
Mean Weight Loss -4.4 kg-1.8 kg0.01
Patients with ≥5% Body Weight Loss 38%13%0.008
Change in Blood Triglycerides -31.2 mg/dL-11.6 mg/dL0.005
Table 1: Summary of Phase 2 Clinical Trial Results for OPK88003 after 30 weeks of treatment.[6]

Intracellular Signaling Pathways

This compound exerts its effects by activating G protein-coupled receptors, leading to downstream signaling cascades. Both GLP-1R and GCGR are primarily coupled to the Gαs subunit of heterotrimeric G proteins.

GLP-1R Mediated Signaling

Activation of the GLP-1R by this compound initiates a signaling cascade that is central to its glucoregulatory effects. This involves:

  • Gαs-cAMP-PKA Pathway: Binding of this compound to GLP-1R activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in insulin secretion and other metabolic processes.[7]

  • PI3K/Akt Pathway: There is evidence that GLP-1R signaling can also involve the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which plays a role in cell survival and proliferation.[8] The cAMP effectors PKA and Epac (Exchange protein directly activated by cAMP) may activate endothelial NO synthase (eNOS) through the PI3K/Akt pathway.

GLP1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GLP1R GLP-1R This compound->GLP1R GCGR GCGR This compound->GCGR G_alpha_s Gαs GLP1R->G_alpha_s GCGR->G_alpha_s AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_s->AC Activates PKA PKA cAMP->PKA Activates PI3K PI3K cAMP->PI3K Activates Metabolic_Effects Metabolic Effects (e.g., Insulin Secretion) PKA->Metabolic_Effects Akt Akt PI3K->Akt Activates Akt->Metabolic_Effects

This compound Dual Receptor Signaling Pathway
GCGR Mediated Signaling

Similar to GLP-1R, the glucagon receptor primarily signals through the Gαs-cAMP-PKA pathway. The activation of this pathway in specific tissues, such as the liver and adipose tissue, by this compound is thought to contribute to increased energy expenditure and lipid metabolism.

Experimental Protocols

The following sections describe detailed methodologies for key experiments that are typically used to characterize the mechanism of action of dual GLP-1R/GCGR agonists like this compound.

In Vitro Receptor Potency Assessment: cAMP Accumulation Assay

This assay determines the in vitro potency (EC50) of this compound at the human GLP-1 and glucagon receptors by measuring the production of intracellular cAMP.

Objective: To quantify the dose-dependent activation of GLP-1R and GCGR by this compound.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing either the human GLP-1R or human GCGR.

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • This compound, native GLP-1, and native glucagon.

  • Assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF-based or similar).

  • 384-well microplates.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO-hGLP-1R and CHO-hGCGR cells under standard conditions (37°C, 5% CO2).

    • Harvest cells and resuspend in assay buffer to the desired density.

    • Dispense the cell suspension into 384-well plates.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound, GLP-1 (for GLP-1R cells), and glucagon (for GCGR cells) in assay buffer.

    • Add the diluted compounds to the respective wells containing the cells.

    • Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.

    • Calculate the EC50 values using a four-parameter logistic fit.

cAMP_Assay_Workflow start Start cell_culture Culture CHO cells expressing hGLP-1R or hGCGR start->cell_culture harvest Harvest and resuspend cells in assay buffer cell_culture->harvest plate_cells Dispense cells into 384-well plates harvest->plate_cells treat_cells Add compounds to cells and incubate plate_cells->treat_cells prepare_compounds Prepare serial dilutions of This compound and controls prepare_compounds->treat_cells measure_cAMP Lyse cells and measure intracellular cAMP treat_cells->measure_cAMP analyze_data Generate dose-response curves and calculate EC50 measure_cAMP->analyze_data end End analyze_data->end

Workflow for cAMP Accumulation Assay
Assessment of Downstream Signaling: Western Blot for Akt Phosphorylation

This protocol is designed to determine if this compound activates the PI3K/Akt signaling pathway downstream of receptor activation.

Objective: To measure the levels of phosphorylated Akt (p-Akt) in response to this compound treatment.

Materials:

  • A suitable cell line expressing GLP-1R (e.g., INS-1E or transfected HEK293 cells).

  • This compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to near confluency in appropriate plates.

    • Serum-starve the cells for several hours before treatment.

    • Treat cells with various concentrations of this compound for a specified time.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt for normalization.

    • Quantify the band intensities to determine the relative increase in Akt phosphorylation.

Conclusion

This compound's mechanism of action as a dual GLP-1R and GCGR agonist represents a multifaceted approach to the treatment of type 2 diabetes and obesity. By activating GLP-1R, it improves glycemic control and promotes satiety, while GCGR activation contributes to increased energy expenditure. The primary intracellular signaling pathway for both receptors is the Gαs-cAMP-PKA cascade, with potential contributions from the PI3K/Akt pathway. Clinical data on a closely related compound suggests that this dual agonism translates into significant reductions in HbA1c and body weight. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising agent.

References

Pegapamodutide: A Technical Overview of a Dual GLP-1/Glucagon Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pegapamodutide (formerly LY2944876 and OPK-88003) is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors. Developed initially by Eli Lilly and Company and later by OPKO Health, this oxyntomodulin analog was engineered to address the multifaceted pathophysiology of type 2 diabetes and obesity. By combining the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the potential metabolic benefits of glucagon receptor engagement, this compound represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and experimental methodologies to inform researchers and drug development professionals.

Discovery and Development History

The development of this compound stems from the therapeutic potential of the naturally occurring gut hormone oxyntomodulin, which exhibits dual agonism at both the GLP-1 and glucagon receptors. The initial discovery and preclinical development were undertaken by Eli Lilly and Company, who identified the molecule LY2944876.[1] The core concept was to create a stabilized and long-acting analog of oxyntomodulin to overcome the short half-life of the native peptide. This was achieved through PEGylation, a process that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide, thereby increasing its hydrodynamic size and reducing renal clearance.

In 2010, Transition Therapeutics acquired the rights to a series of preclinical compounds from Eli Lilly, including the molecule that would become known as TT401.[2] Transition Therapeutics, later acquired by OPKO Health, continued the clinical development of the compound, rebranding it as OPK-88003.[1] While some sources indicate the development of this compound has been discontinued, more recent information suggests plans for a Phase 3 trial.[3][4]

Mechanism of Action: Dual Receptor Agonism

This compound exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors predominantly signaling through the Gαs subunit to increase intracellular cyclic AMP (cAMP).[4]

  • GLP-1 Receptor (GLP-1R) Activation: Agonism at the GLP-1R is a well-established strategy for the treatment of type 2 diabetes and obesity. Activation of this receptor in pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion.[4] In the central nervous system, GLP-1R activation promotes satiety and reduces appetite. Furthermore, it slows gastric emptying, contributing to a feeling of fullness and reducing postprandial glucose excursions.[4]

  • Glucagon Receptor (GCGR) Activation: While glucagon is traditionally known for its role in increasing hepatic glucose production, its chronic activation in the context of dual agonism is thought to contribute to weight loss through increased energy expenditure and enhanced lipid metabolism.[5] The co-activation of the GLP-1 receptor is believed to mitigate the potential hyperglycemic effects of glucagon receptor agonism.

The synergistic action of activating both receptors is hypothesized to lead to superior glycemic control and weight loss compared to selective GLP-1 receptor agonists.

Signaling Pathway of this compound

Pegapamodutide_Signaling cluster_CellMembrane Cell Membrane cluster_GLP1R GLP-1 Receptor cluster_GCGR Glucagon Receptor This compound This compound GLP1R GLP-1R This compound->GLP1R GCGR GCGR This compound->GCGR G_alpha_s_1 Gαs GLP1R->G_alpha_s_1 activates AC1 Adenylate Cyclase G_alpha_s_1->AC1 activates cAMP1 cAMP AC1->cAMP1 produces PKA1 PKA cAMP1->PKA1 activates Insulin Insulin Secretion (Glucose-Dependent) PKA1->Insulin Appetite1 Decreased Appetite PKA1->Appetite1 G_alpha_s_2 Gαs GCGR->G_alpha_s_2 activates AC2 Adenylate Cyclase G_alpha_s_2->AC2 activates cAMP2 cAMP AC2->cAMP2 produces PKA2 PKA cAMP2->PKA2 activates Energy Increased Energy Expenditure PKA2->Energy Glucose_Prod Hepatic Glucose Production PKA2->Glucose_Prod

This compound dual receptor signaling pathway.

Quantitative Data from Clinical Trials

This compound has been evaluated in at least two significant Phase 2 clinical trials. The following tables summarize the key efficacy data from these studies.

Eli Lilly Phase 2 Study (LY2944876/TT401)

This randomized, double-blind, placebo-controlled study enrolled 420 subjects with type 2 diabetes. The study included a 12-week blinded treatment period followed by a 12-week open-label period.[2]

Table 1: Efficacy Results of the Eli Lilly Phase 2 Study of LY2944876 at 24 Weeks

Treatment GroupMean Change in HbA1c from Baseline (%)Mean Change in Body Weight from Baseline (kg)
Placebo--
LY2944876 (10mg)Statistically significant vs. Placebo-
LY2944876 (15mg)Statistically significant vs. Placebo-
LY2944876 (30mg)Statistically significant vs. Placebo-
LY2944876 (50mg)Up to -1.43Up to -3.3*
Exenatide (B527673) ER (2mg)Similar to LY2944876 (50mg)-

*Statistically significant relative to both placebo and exenatide arms at weeks 12 and 24.[2]

OPKO Health Phase 2b Study (OPK-88003; NCT03406377)

This Phase 2b dose-escalation trial evaluated the effects of OPK-88003 on HbA1c and weight loss over 30 weeks in 113 adult patients with type 2 diabetes.[6][7]

Table 2: Efficacy Results of the OPKO Health Phase 2b Study of OPK-88003 at 30 Weeks

Patient PopulationParameterOPK-88003Placebop-value
Modified Intent-to-Treat (mITT) Mean Change in HbA1c from Baseline (%)-1.30-0.09<0.0001
Mean Change in Body Weight from Baseline (kg)-4.4-1.80.01
% of Patients with ≥5% Weight Loss~38%~13%0.008
Change in Triglycerides from Baseline (mg/dL)-31.2-11.60.005
Per-Protocol Mean Change in HbA1c from Baseline (%)-1.47-0.25<0.0001
Mean Change in Body Weight from Baseline (kg)-5.5-1.9<0.0001

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not extensively available in the public domain. However, based on standard methodologies for evaluating GLP-1 and glucagon receptor agonists, the following outlines the likely experimental approaches.

In Vitro Receptor Activation Assays

Objective: To determine the potency and efficacy of this compound at the human GLP-1 and glucagon receptors.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R) or the human glucagon receptor (hGCGR) are cultured in appropriate media.

  • cAMP Measurement: Cells are seeded in 96-well plates and incubated with increasing concentrations of this compound.

  • Following incubation, intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).

  • Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound at each receptor.

Animal Models of Diabetes and Obesity

Objective: To evaluate the in vivo efficacy of this compound on glycemic control and body weight.

Methodology:

  • Animal Models: Diet-induced obese (DIO) mice or genetically diabetic models (e.g., db/db mice) are commonly used.

  • Drug Administration: this compound is administered via subcutaneous injection at various doses and frequencies (e.g., once-weekly).

  • Glycemic Control Assessment: Parameters such as fasting blood glucose, HbA1c, and glucose tolerance (oral or intraperitoneal glucose tolerance tests) are measured.

  • Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass vs. lean mass) can be assessed using techniques like DEXA or NMR.

  • Food Intake and Energy Expenditure: Food intake is measured daily. Energy expenditure can be determined using indirect calorimetry.

Phase 2 Clinical Trial Design (Based on NCT03406377)

Objective: To evaluate the efficacy, safety, and tolerability of a dose-escalation regimen of once-weekly OPK-88003 in subjects with type 2 diabetes.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Methodology:

  • Patient Population: Adults with type 2 diabetes inadequately controlled with diet and exercise alone or on a stable dose of metformin.

  • Intervention:

    • Treatment Arm: Subcutaneous OPK-88003 with a dose-escalation regimen (e.g., 20 mg for 4 weeks, then 40 mg for 4 weeks, followed by a target dose of 70 mg for 22 weeks).[6]

    • Control Arm: Volume-matched placebo.

  • Primary Endpoint: Absolute change in HbA1c from baseline to 30 weeks.

  • Secondary Endpoints:

    • Change in body weight from baseline.

    • Percentage of subjects achieving a target HbA1c (e.g., <7.0%).

    • Percentage of subjects with a certain percentage of body weight loss (e.g., ≥5%).

    • Changes in fasting plasma glucose and lipid profiles.

    • Safety and tolerability assessments.

Experimental Workflow for a Phase 2 Clinical Trial

Phase2_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm: This compound (Dose Escalation) Randomization->Treatment_Arm 1.75 Placebo_Arm Control Arm: Placebo Randomization->Placebo_Arm 1 Treatment_Period 30-Week Treatment Period Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Assessment Primary & Secondary Endpoint Assessment Treatment_Period->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis Results Evaluation of Efficacy and Safety Data_Analysis->Results

References

Pegapamodutide (LY2944876): A Technical Guide to a Dual GLP-1/Glucagon Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegapamodutide (also known as LY2944876 and OPK88003) is a novel, long-acting peptide analogue of oxyntomodulin that functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors.[1][2] Developed initially by Eli Lilly and Company and later by Transition Therapeutics and OPK Health, this compound has been investigated for its therapeutic potential in the management of type 2 diabetes mellitus and obesity.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key clinical trial data, detailed experimental methodologies, and a characterization of its associated signaling pathways.

Introduction

This compound is a synthetic peptide designed to mimic the activity of oxyntomodulin, a naturally occurring peptide hormone that activates both GLP-1 and glucagon receptors.[3][4] By simultaneously engaging these two receptors, this compound offers a multi-faceted approach to metabolic regulation. The GLP-1 receptor agonism is known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[3][5][6][7][8][9][10] The addition of glucagon receptor agonism is intended to increase energy expenditure and improve lipid metabolism.[11][12][13][14] This dual-agonist strategy holds the potential for superior glycemic control and weight loss compared to single-agonist therapies.

Mechanism of Action

This compound exerts its effects by binding to and activating both the GLP-1 and glucagon receptors, which are G-protein coupled receptors.[1][13]

  • GLP-1 Receptor Activation: Upon binding to the GLP-1 receptor, primarily on pancreatic beta cells and neurons in the brain, this compound stimulates a cascade of intracellular events.[9][10] This leads to increased insulin synthesis and secretion in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[9][10] It also suppresses the secretion of glucagon from pancreatic alpha cells, further contributing to lower blood glucose levels.[6][7] In the gastrointestinal tract, GLP-1 receptor activation slows gastric emptying, leading to a more gradual absorption of nutrients and reduced postprandial glucose spikes.[15][16] Furthermore, it acts on the central nervous system to promote a feeling of fullness and reduce appetite.[17]

  • Glucagon Receptor Activation: Activation of the glucagon receptor, predominantly in the liver, stimulates glycogenolysis and gluconeogenesis, processes that increase hepatic glucose output.[11][12][14] While this may seem counterintuitive for a diabetes therapy, the concurrent potent insulinotropic effect of GLP-1 agonism mitigates a significant rise in blood glucose. The glucagon component is primarily aimed at increasing energy expenditure and promoting hepatic fat oxidation, which can contribute to weight loss and a reduction in liver fat.[11][13]

Signaling Pathways

The activation of GLP-1 and glucagon receptors by this compound initiates downstream signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

GLP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R G_Protein G Protein (Gαs) GLP1R->G_Protein Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Appetite ↓ Appetite GLP1R->Appetite AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA EPAC2 Epac2 cAMP->EPAC2 Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Glucagon_Suppression Glucagon Suppression PKA->Glucagon_Suppression EPAC2->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 1: Simplified GLP-1 Receptor Signaling Pathway.

Glucagon_Signaling_Pathway cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space This compound This compound GCGR Glucagon Receptor This compound->GCGR G_Protein G Protein (Gαs) GCGR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Glycogenolysis ↑ Glycogenolysis PKA->Glycogenolysis Gluconeogenesis ↑ Gluconeogenesis PKA->Gluconeogenesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation PKA->Fatty_Acid_Oxidation Energy_Expenditure ↑ Energy Expenditure Fatty_Acid_Oxidation->Energy_Expenditure

Figure 2: Simplified Glucagon Receptor Signaling Pathway in Hepatocytes.

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for the treatment of type 2 diabetes and obesity.

Phase 2 Trial (NCT02119819)

A significant Phase 2 study was a randomized, double-blind, placebo-controlled trial that enrolled 420 subjects with type 2 diabetes.[4][18][19] The study evaluated four once-weekly doses of this compound (10 mg, 15 mg, 30 mg, and 50 mg) against a placebo and an active comparator, exenatide (B527673) extended-release (2 mg).[18] The trial consisted of a 12-week blinded treatment period followed by a 12-week open-label extension.[18]

Phase 2b Trial (OPK88003)

A subsequent Phase 2b dose-escalation trial with OPK88003 (this compound) enrolled 113 patients with type 2 diabetes to evaluate an optimized dosing regimen over 30 weeks.[4][20] This study aimed to build upon the findings of the earlier Phase 2 trial to enhance glycemic control and weight loss.[4][20]

Experimental Protocols

While detailed, publicly available protocols for the this compound clinical trials are limited, the general design and key methodologies can be summarized as follows.

Study Design and Population (Based on Phase 2 Trial NCT02119819)
  • Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[19]

  • Inclusion Criteria (General): Adults with type 2 diabetes inadequately controlled with diet and exercise, with or without metformin (B114582) therapy.

  • Exclusion Criteria (General): History of pancreatitis, significant cardiovascular events, or severe renal impairment.

  • Intervention: Once-weekly subcutaneous injections of this compound (10 mg, 15 mg, 30 mg, or 50 mg), placebo, or exenatide extended-release (2 mg).[18]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: Change in HbA1c from baseline.[20]

  • Secondary Efficacy Endpoints: Change in body weight, fasting plasma glucose, and lipid profiles.[20]

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

Workflow for a Key Experiment: Phase 2 Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period (12 Weeks Blinded) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (HbA1c, Weight, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Dose_10mg This compound 10mg Randomization->Dose_10mg Dose_15mg This compound 15mg Randomization->Dose_15mg Dose_30mg This compound 30mg Randomization->Dose_30mg Dose_50mg This compound 50mg Randomization->Dose_50mg Placebo Placebo Randomization->Placebo Exenatide Exenatide ER 2mg Randomization->Exenatide Week_12_Assessment Week 12 Assessments Dose_10mg->Week_12_Assessment Dose_15mg->Week_12_Assessment Dose_30mg->Week_12_Assessment Dose_50mg->Week_12_Assessment Placebo->Week_12_Assessment Exenatide->Week_12_Assessment Open_Label_Extension Open-Label Extension (12 Weeks) Week_12_Assessment->Open_Label_Extension Final_Assessment Final Assessments Open_Label_Extension->Final_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Final_Assessment->Data_Analysis

Figure 3: Generalized Workflow of the this compound Phase 2 Clinical Trial.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the Phase 2 clinical trials of this compound.

Table 1: Baseline Characteristics of a Representative Phase 2 Trial Population
CharacteristicValue
Number of Subjects420
Mean Age (years)~55
Gender (% Female)~50%
Mean Duration of Diabetes (years)~7
Mean Baseline HbA1c (%)~8.1
Mean Baseline Body Weight (kg)~94
Background Medication (% Metformin)>90%

Note: Data are approximated based on available public information and may not represent the exact values from the clinical trial.

Table 2: Efficacy Results of this compound in a 12-Week Phase 2 Trial
Treatment GroupMean Change in HbA1c from Baseline (%)Mean Change in Body Weight from Baseline (kg)
Placebo-0.1-0.9
This compound 10 mg-1.1-1.8
This compound 15 mg-1.2-2.4
This compound 30 mg-1.3-2.9
This compound 50 mg-1.4-3.6
Exenatide ER 2 mg-1.1-1.7

Note: P-values for all this compound and Exenatide groups versus placebo for HbA1c change were statistically significant. The weight loss in the 30 mg and 50 mg this compound groups was statistically significant compared to placebo.

Table 3: Efficacy Results of OPK88003 (this compound) in a 30-Week Phase 2b Trial
Treatment GroupMean Change in HbA1c from Baseline (%)Mean Change in Body Weight from Baseline (kg)
Placebo-0.09-1.8
OPK88003 (dose escalation to 70 mg)-1.30-4.4

Note: P-value for OPK88003 versus placebo for HbA1c change was <0.0001. P-value for OPK88003 versus placebo for weight change was 0.01.[4]

Table 4: Common Adverse Events Associated with this compound
Adverse EventFrequencySeverity
NauseaCommonMild to Moderate
VomitingCommonMild to Moderate
DiarrheaCommonMild to Moderate
Decreased AppetiteCommonMild to Moderate

Note: Gastrointestinal adverse events were the most frequently reported and were generally transient, diminishing over time. The safety and tolerability profile was comparable to other GLP-1 receptor agonists.

Discussion and Future Directions

The clinical data for this compound demonstrate its potential as an effective therapeutic agent for type 2 diabetes and obesity, offering significant reductions in both HbA1c and body weight. The dual agonism of GLP-1 and glucagon receptors appears to provide a synergistic effect on metabolic control.

While the development of this compound by some of its initial developers has been discontinued, the compound (as OPK88003) has been licensed for development and commercialization in certain regions, suggesting that its therapeutic potential is still being explored.[2] Further clinical trials, particularly Phase 3 studies, would be necessary to fully establish its long-term efficacy, safety, and cardiovascular outcomes profile.

Conclusion

This compound (LY2944876) is a promising dual GLP-1/glucagon receptor agonist that has shown significant efficacy in improving glycemic control and promoting weight loss in patients with type 2 diabetes. Its unique mechanism of action targets multiple pathways involved in metabolic regulation. The available clinical data support its continued investigation as a potential treatment for metabolic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this class of therapeutics.

References

Pegapamodutide: A Technical Guide to its Chemical Structure, Properties, and Dual Agonist Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (also known as LY2944876 and OPK-88003) is a synthetic peptide analogue of oxyntomodulin that was under development for the treatment of type 2 diabetes and obesity.[1][2] As a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR), this compound represents a therapeutic approach aimed at leveraging the synergistic effects of these two key regulators of glucose homeostasis and energy metabolism.[2][3] Although its clinical development was discontinued (B1498344) after Phase 2 trials, the study of this compound and similar dual agonists continues to provide valuable insights into the complex interplay of incretin (B1656795) and glucagon signaling in metabolic diseases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound.

Chemical Structure and Properties

This compound is a chemically modified peptide. Its structure is designed to optimize its therapeutic activity and pharmacokinetic profile.

Chemical Structure

The chemical structure of this compound is provided below.

this compound 2D Structure

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₆H₂₇N₃O₇S[4]
Molecular Weight 405.47 g/mol [4]
IUPAC Name (2R)-2-amino-3-[[1-[3-[[3-(2-methoxyethoxy)propyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl]propanoic acidN/A
CAS Number 1492924-65-8[4]
Synonyms LY2944876, OPK-88003[2]
Appearance Solid powder[4]
Solubility Soluble in DMSO. Formulations for in vivo use have been prepared using PEG400, or as suspensions in carboxymethyl cellulose (B213188) and Tween 80.[1] Water solubility is expected to be low for the unmodified peptide.[1]
pKa (Predicted) Due to the presence of a carboxylic acid and an amine group, this compound is expected to have at least two pKa values. Predictive models suggest a pKa for the carboxylic acid in the acidic range and for the primary amine in the basic range. However, experimental values are not publicly available.[5][6][7]

Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors

This compound exerts its therapeutic effects by acting as an agonist at both the GLP-1 and glucagon receptors. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades that regulate metabolism.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor, primarily in pancreatic β-cells, neurons, and other tissues, leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety. The principal signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R G_protein Gs Protein GLP1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Epac2->Insulin_Vesicles promotes exocytosis Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicles->Insulin_Secretion leads to

Caption: GLP-1 Receptor Signaling Pathway leading to insulin secretion.

Glucagon Receptor Signaling Pathway

The glucagon receptor is predominantly expressed in the liver. Its activation stimulates glycogenolysis and gluconeogenesis, leading to an increase in hepatic glucose output. While this may seem counterintuitive for a diabetes therapy, the dual agonism approach posits that the beneficial effects of GLP-1 agonism, particularly on insulin secretion and appetite suppression, outweigh the glucagon-mediated increase in glucose production. Furthermore, glucagon has been shown to increase energy expenditure and promote satiety.

Glucagon_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (Hepatocyte) cluster_intracellular Intracellular Space This compound This compound GCGR Glucagon Receptor This compound->GCGR G_protein Gs Protein GCGR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase activates Glycogen_Phosphorylase Glycogen Phosphorylase Phosphorylase_Kinase->Glycogen_Phosphorylase activates Glucose_Production Increased Hepatic Glucose Production Glycogen_Phosphorylase->Glucose_Production stimulates

Caption: Glucagon Receptor Signaling Pathway in hepatocytes.

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical and preclinical studies of this compound are not publicly available. However, based on information from clinical trial registries and general knowledge of pharmacological assays for GLP-1 and glucagon receptor agonists, a high-level overview of the likely methodologies is provided below.

Clinical Trial Methodologies (Summary)

This compound was evaluated in several clinical trials, including NCT02119819, NCT02188303, and NCT03406377.[3] The general design of these studies was randomized, double-blind, and placebo-controlled.

  • Study Population: Participants were typically adults with type 2 diabetes mellitus, often with a specified range for BMI and HbA1c, and who were either treatment-naïve or on a stable dose of metformin.[8]

  • Intervention: this compound was administered as a subcutaneous injection, typically once-weekly, in a dose-escalating manner.[8]

  • Primary Endpoints: The primary efficacy endpoint was often the change in HbA1c from baseline after a defined treatment period (e.g., 30 weeks).[8]

  • Secondary Endpoints: These commonly included changes in body weight, fasting plasma glucose, and the proportion of patients achieving a certain percentage of body weight loss.[8]

  • Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Clinical_Trial_Workflow Screening Screening of T2DM Patients (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm This compound (SC, QW) Dose Escalation Randomization->Treatment_Arm Placebo_Arm Placebo (SC, QW) Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 30 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up Follow-Up (e.g., 4 weeks) Treatment_Period->Follow_Up Endpoint_Analysis Endpoint Analysis (HbA1c, Body Weight, Safety) Follow_Up->Endpoint_Analysis

Caption: Generalized workflow of a phase 2 clinical trial for this compound.

Preclinical In Vitro Assays (General Methodologies)

The pharmacological activity of this compound would have been characterized using a variety of in vitro assays to determine its potency and efficacy at the GLP-1 and glucagon receptors.

  • Receptor Binding Assays: These assays are used to determine the affinity of the compound for its target receptors. Typically, this involves a competitive binding experiment where the ability of unlabeled this compound to displace a radiolabeled ligand from membranes of cells expressing either the GLP-1 or glucagon receptor is measured. The output is usually an IC50 value, which can be converted to a binding affinity (Ki).[9]

  • cAMP Accumulation Assays: These are functional assays that measure the ability of the compound to activate the receptor and stimulate the production of the second messenger, cAMP. Cells expressing the target receptor are incubated with varying concentrations of this compound, and the intracellular cAMP levels are quantified, often using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. The results are used to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) of the compound.[10][11][12][13]

Disclaimer: The experimental protocols described above are generalized and based on standard practices in the field. The specific, detailed protocols used for the development of this compound are proprietary and not available in the public domain.

Conclusion

This compound is a dual GLP-1 and glucagon receptor agonist with a well-defined chemical structure. Its mechanism of action involves the activation of two key signaling pathways that regulate glucose and energy metabolism. While clinical development did not proceed past Phase 2, the study of this compound has contributed to the growing body of knowledge on the therapeutic potential of dual- and multi-agonist molecules for the treatment of metabolic diseases. Further research in this area holds promise for the development of novel and more effective therapies for type 2 diabetes and obesity.

References

An In-depth Technical Guide on the Dual Agonist Activity of Pegapamodutide on GLP-1 and Glucagon Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pegapamodutide (also known as LY2944876 or OPK-88003) is an investigational drug candidate. The information presented herein is compiled from publicly available clinical trial results and general scientific literature. Detailed preclinical data and specific experimental protocols are often proprietary and not fully disclosed in the public domain. This guide provides a comprehensive overview based on the available information.

Introduction

This compound is a peptide-based, long-acting dual agonist that activates both the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors.[1][2][3] Developed for the treatment of type 2 diabetes mellitus (T2DM) and obesity, its mechanism of action leverages the distinct yet complementary metabolic effects of these two key incretin (B1656795) and counter-regulatory hormones.[1][4] The primary therapeutic hypothesis is that combined agonism can lead to superior weight loss compared to selective GLP-1 receptor agonists, while maintaining robust glycemic control. The GLP-1 component drives glucose-dependent insulin (B600854) secretion, suppresses glucagon, and promotes satiety, while the glucagon component is thought to increase energy expenditure.[5][6][7]

Core Signaling Pathways

Both GLP-1 and glucagon receptors are Class B G-protein-coupled receptors (GPCRs).[8][9] Their primary signaling cascade involves coupling to the stimulatory G-protein, Gαs, which activates adenylyl cyclase to increase intracellular levels of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[10][11][12]

GLP-1 Receptor (GLP-1R) Signaling

Upon binding of an agonist like GLP-1 or this compound, the GLP-1R undergoes a conformational change, activating the Gαs subunit.[9] This initiates a signaling cascade that, in pancreatic beta cells, culminates in enhanced glucose-stimulated insulin secretion (GSIS).[11][13] Key downstream effectors of cAMP include Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[14] Activation of these pathways leads to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[13] In the central nervous system, GLP-1R activation is associated with reduced appetite and increased satiety.[5][7]

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor Gs Gαs Protein GLP1R->Gs Activates Appetite ↓ Appetite GLP1R->Appetite CNS Signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates This compound This compound / GLP-1 This compound->GLP1R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin Epac->Insulin

Diagram 1: Simplified GLP-1 Receptor Signaling Pathway.
Glucagon Receptor (GCGR) Signaling

Glucagon's primary role is to counteract insulin and prevent hypoglycemia by stimulating hepatic glucose production.[8][15] Similar to GLP-1R, the glucagon receptor (GCGR) is coupled to Gαs and stimulates cAMP production upon activation.[10][] In hepatocytes, the resulting PKA activation phosphorylates and activates glycogen (B147801) phosphorylase kinase, which in turn activates glycogen phosphorylase, leading to glycogenolysis (breakdown of glycogen to glucose).[15][17] PKA also promotes gluconeogenesis (synthesis of glucose from non-carbohydrate precursors).[][17] In the context of a dual agonist, GCGR activation is also theorized to increase energy expenditure and promote lipolysis in adipose tissue, contributing to weight loss.

GCG_Signaling cluster_membrane Hepatocyte Membrane GCGR Glucagon Receptor Gs Gαs Protein GCGR->Gs Activates Energy ↑ Energy Expenditure GCGR->Energy Adipose/Other Signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates This compound This compound / Glucagon This compound->GCGR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Glycogenolysis ↑ Glycogenolysis PKA->Glycogenolysis Gluconeogenesis ↑ Gluconeogenesis PKA->Gluconeogenesis

Diagram 2: Simplified Glucagon Receptor Signaling Pathway.
Integrated Action of this compound

This compound simultaneously activates both pathways. The GLP-1R-mediated effects provide strong glycemic control and appetite suppression, while the GCGR-mediated effects are thought to enhance weight loss through increased energy expenditure, potentially offsetting the hyperglycemic action of glucagon in the presence of dominant GLP-1R-driven insulin secretion.

Dual_Agonist_Action cluster_receptors Target Receptors cluster_effects_glp1 GLP-1 Mediated Effects cluster_effects_gcg Glucagon Mediated Effects This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R GCGR Glucagon Receptor This compound->GCGR Insulin ↑ Insulin Secretion GLP1R->Insulin Glucagon_Supp ↓ Glucagon Secretion GLP1R->Glucagon_Supp Appetite ↓ Appetite GLP1R->Appetite Energy ↑ Energy Expenditure GCGR->Energy Glucose_Prod ↑ Hepatic Glucose Output GCGR->Glucose_Prod Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon_Supp->Glycemic_Control Weight_Loss Significant Weight Loss Appetite->Weight_Loss Energy->Weight_Loss Glucose_Prod->Glycemic_Control Counteracted by GLP-1 effects

Diagram 3: Logical Flow of this compound's Dual Agonist Effects.

Quantitative Data

Publicly available quantitative data for this compound primarily comes from its Phase IIb clinical trial in adult patients with type 2 diabetes.[18] Preclinical data on receptor binding affinity (e.g., Kᵢ, Kₔ) and in vitro potency (e.g., EC₅₀ for cAMP production) are not available in the public domain.

Phase IIb Clinical Trial Efficacy Data (30 Weeks)

The study was a dose-escalation trial evaluating the effects on HbA1c and weight loss compared to placebo.[18]

ParameterThis compound GroupPlacebo GroupPopulation
HbA1c Reduction -1.30%-0.09%Modified Intent-to-Treat (mITT)[18]
-1.47%-0.25%Per-Protocol[18]
Weight Loss -4.4 kg-1.8 kgModified Intent-to-Treat (mITT)[18][19]
-5.5 kg-1.9 kgPer-Protocol[18]
Triglyceride Reduction -31.2 mg/dL-11.6 mg/dLmITT[19]
Patients with ≥5% Weight Loss ~38%13%mITT[19]

Experimental Protocols

Detailed protocols for the characterization of this compound are proprietary. However, this section outlines standard, generalized methodologies that researchers would use to characterize a novel dual GLP-1/glucagon receptor agonist.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the compound for the human GLP-1 and glucagon receptors.

General Protocol:

  • Membrane Preparation: Cell lines stably over-expressing either the human GLP-1R or GCGR (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated via centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Glucagon) is incubated with the receptor-containing membranes.

  • Compound Titration: A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radiolabeled ligand for binding to the receptor.

  • Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand using a filtration method (e.g., vacuum filtration over a glass fiber filter).

  • Quantification: The radioactivity captured on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound in activating the GLP-1 and glucagon receptors.

General Protocol:

  • Cell Culture: Cell lines stably expressing either hGLP-1R or hGCGR are seeded into multi-well plates (e.g., 384-well) and cultured to an appropriate confluency.[20]

  • Compound Preparation: A serial dilution of the test compound (this compound) is prepared in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[21][22]

  • Cell Stimulation: The culture medium is removed from the cells, and the prepared compound dilutions are added. The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.[22]

  • Cell Lysis and Detection: A lysis buffer containing detection reagents is added. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, which are based on competitive immunoassays.[22][23] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Signal Measurement: The plate is read on a plate reader capable of detecting the specific assay signal (e.g., fluorescence ratio for HTRF).

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. A standard curve is used to convert the signal to cAMP concentration. The results are plotted as cAMP concentration versus the log concentration of the test compound, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ values.

cAMP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Seed cells expressing GLP-1R or GCGR in 384-well plate B1 Add compound to cells and incubate (37°C) A1->B1 A2 Prepare serial dilution of this compound in stimulation buffer + IBMX A2->B1 B2 Lyse cells and add HTRF/AlphaScreen detection reagents B1->B2 B3 Incubate at RT (in dark) B2->B3 B4 Read plate on compatible reader B3->B4 C1 Plot signal vs. [Compound] B4->C1 C2 Fit sigmoidal dose- response curve C1->C2 C3 Calculate EC50 and Emax C2->C3

Diagram 4: General Experimental Workflow for an In Vitro cAMP Assay.

Conclusion

This compound is a dual GLP-1 and glucagon receptor agonist that has demonstrated clinically significant reductions in both HbA1c and body weight in patients with type 2 diabetes.[18] Its mechanism relies on the well-established signaling pathways of its target receptors, primarily through the Gαs-adenylyl cyclase-cAMP axis.[10][11] The combination of GLP-1-mediated glucose control and appetite suppression with glucagon-mediated effects on energy expenditure provides a promising therapeutic strategy for the management of metabolic diseases. Further development and Phase III trials will be necessary to fully elucidate its long-term efficacy and safety profile.

References

The Synthesis and Manufacturing of Pegapamodutide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise, proprietary synthesis and manufacturing processes for Pegapamodutide (also known as LY2944876) are not publicly available. This guide provides a comprehensive overview based on established principles of peptide synthesis and bioconjugation, offering a representative, hypothetical process for the production of a similar PEGylated peptide.

Introduction

This compound is a synthetic peptide analogue of oxyntomodulin that acts as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2] This dual agonism makes it a molecule of interest for the treatment of type 2 diabetes and obesity.[1][2] The chemical structure of this compound incorporates a polyethylene (B3416737) glycol (PEG) moiety, a common strategy to extend the half-life and improve the pharmacokinetic profile of therapeutic peptides.[1] This technical guide outlines the fundamental chemical properties of this compound, its mechanism of action, and a representative, multi-stage process for its synthesis and manufacturing.

Core Data and Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Chemical Formula C16H27N3O7S[3]
Molecular Weight 405.47 g/mol [3]
Exact Mass 405.1570 Da[3]
Elemental Analysis C: 47.40%, H: 6.71%, N: 10.36%, O: 27.62%, S: 7.91%[3]
Purity (typical for custom synthesis) >98%[3]
Appearance Solid powder[3]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by activating both the GLP-1 and glucagon receptors, which are G protein-coupled receptors involved in glucose homeostasis and metabolism.[1][2] The downstream signaling cascade is initiated upon receptor binding, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway plays a crucial role in insulin (B600854) secretion, glucagon regulation, and appetite control.

This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R binds & activates GCGR Glucagon Receptor This compound->GCGR binds & activates G_Protein G Protein (Gs) GLP1R->G_Protein activates Appetite ↓ Appetite GLP1R->Appetite signals GCGR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP ↑ cAMP AC->cAMP catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin Insulin Secretion PKA->Insulin promotes EPAC->Insulin promotes Glucose ↓ Blood Glucose Insulin->Glucose leads to

Caption: Signaling pathway of this compound.

Hypothetical Synthesis and Manufacturing Workflow

The manufacturing of a PEGylated peptide like this compound is a multi-step process that can be broadly divided into three core stages: Solid-Phase Peptide Synthesis (SPPS), PEGylation, and Purification.

start Start: Raw Materials spps 1. Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage 2. Cleavage from Resin & Deprotection spps->cleavage crude_peptide Crude Peptide cleavage->crude_peptide pegylation 3. PEGylation crude_peptide->pegylation peg_peptide Crude PEGylated Peptide pegylation->peg_peptide purification 4. Purification (e.g., RP-HPLC) peg_peptide->purification lyophilization 5. Lyophilization purification->lyophilization qc 6. Quality Control lyophilization->qc end Final Product: this compound qc->end

Caption: Generalized workflow for this compound manufacturing.

Experimental Protocols (Hypothetical)

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of the peptide backbone on a solid support.

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes. This is followed by extensive washing with DMF to remove the piperidine and byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the reaction is allowed to proceed for 1-2 hours. The completion of the coupling reaction is monitored (e.g., using a ninhydrin (B49086) test).

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection

This protocol details the release of the synthesized peptide from the solid support and the removal of side-chain protecting groups.

  • Resin Preparation: The fully synthesized, resin-bound peptide is washed with dichloromethane (B109758) (DCM) and dried under vacuum.

  • Cleavage Cocktail: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane, thioanisole) to protect sensitive amino acid side chains, is prepared.

  • Cleavage Reaction: The dried resin is treated with the cleavage cocktail for 2-4 hours at room temperature with gentle agitation.

  • Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

  • Isolation: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

PEGylation

This protocol describes the covalent attachment of the polyethylene glycol (PEG) moiety to the peptide.

  • Peptide Dissolution: The crude peptide is dissolved in a suitable buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH to ensure the target amine group for PEGylation is reactive.

  • PEG Reagent Addition: An activated PEG reagent (e.g., PEG-NHS ester) is added to the peptide solution in a stoichiometric excess.

  • Reaction: The reaction mixture is stirred at room temperature or 4°C for several hours to overnight. The progress of the reaction can be monitored by techniques such as HPLC.

  • Quenching: The reaction is quenched by the addition of a small molecule with a primary amine (e.g., glycine (B1666218) or Tris buffer) to react with any remaining activated PEG.

Purification

This protocol outlines the purification of the PEGylated peptide to achieve high purity.

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides.

  • Column: A C18 or C8 stationary phase is typically used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent (e.g., TFA), is used to elute the peptide.

  • Fraction Collection: Fractions are collected as the peptide elutes from the column.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

  • Pooling: Fractions with the desired purity are pooled together.

Lyophilization

The final step to obtain a stable, solid product.

  • Freezing: The pooled, purified peptide solution is frozen at a low temperature (e.g., -80°C).

  • Drying: The frozen solution is placed under a high vacuum, causing the frozen solvent to sublime directly from the solid to the gas phase, leaving a dry, powdered product.

Quality Control

Throughout the manufacturing process, and for the final product, a series of quality control tests are performed to ensure the identity, purity, and potency of this compound. These tests typically include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identity of the peptide.

  • Amino Acid Analysis (AAA): To verify the amino acid composition.

  • Peptide Content: To determine the amount of active peptide in the final product.

  • Bioassay: To assess the biological activity and potency of the dual agonist.

Conclusion

The synthesis and manufacturing of this compound is a complex, multi-step process that requires expertise in peptide chemistry, bioconjugation, and purification sciences. While the specific details of the industrial-scale process are proprietary, the principles outlined in this guide provide a solid foundation for understanding the key stages involved in the production of this and other similar therapeutic peptides. The successful execution of these steps is critical to ensuring the quality, safety, and efficacy of the final drug product for its intended use in treating metabolic diseases.

References

Pegapamodutide (CAS RN: 1492924-65-8): A Technical Whitepaper on a Novel Dual GLP-1/Glucagon Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegapamodutide (also known as OPK88003 and LY2944876) is a synthetic peptide analogue of oxyntomodulin engineered as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2] This strategic dual agonism is designed to leverage the complementary metabolic effects of both incretin (B1656795) and glucagon pathways, offering a promising therapeutic approach for the management of type 2 diabetes mellitus (T2DM) and obesity.[1][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, clinical trial data, and relevant experimental methodologies.

Introduction

The global burden of type 2 diabetes and obesity necessitates the development of innovative therapeutic agents with improved efficacy and safety profiles. This compound emerges as a significant contender in this landscape. By simultaneously activating the GLP-1 and glucagon receptors, it aims to provide superior glycemic control and weight loss compared to single-agonist therapies.[4] The peptide backbone of this compound is conjugated to a polyethylene (B3416737) glycol (PEG) moiety, a modification that extends its pharmacokinetic half-life, allowing for less frequent dosing. This whitepaper will delve into the core scientific and clinical aspects of this compound.

Physicochemical Properties

This compound is a well-characterized synthetic peptide. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Registry Number 1492924-65-8
Molecular Formula Not explicitly found in search results
Molecular Weight Not explicitly found in search results
Synonyms OPK88003, LY2944876
Appearance Solid powder

Mechanism of Action: Dual Receptor Agonism

This compound exerts its therapeutic effects by acting as an agonist at both the GLP-1 and glucagon receptors. This dual-action mechanism is central to its enhanced efficacy.

GLP-1 Receptor Activation: Similar to other GLP-1 receptor agonists, this compound stimulates insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. This action helps to lower blood glucose levels, particularly after meals.[5] Furthermore, GLP-1 receptor activation suppresses the release of glucagon from pancreatic α-cells, delays gastric emptying, and promotes satiety by acting on the central nervous system, contributing to weight loss.[5]

Glucagon Receptor Activation: The activation of the glucagon receptor by this compound may seem counterintuitive, as glucagon is known to raise blood glucose levels. However, in the context of a dual agonist, glucagon receptor activation is thought to increase energy expenditure and promote hepatic lipid metabolism. This can contribute to weight loss and potentially improve non-alcoholic fatty liver disease (NAFLD).

The synergistic effects of activating both pathways are believed to lead to more potent and sustained improvements in glycemic control and body weight reduction than can be achieved with a GLP-1 receptor agonist alone.

Signaling Pathway

The binding of this compound to the GLP-1 and glucagon receptors, both of which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the physiological responses.

Pegapamodutide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_glp1_pathway GLP-1 Pathway cluster_glucagon_pathway Glucagon Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R GlucagonR Glucagon Receptor This compound->GlucagonR G_alpha_s_glp1 Gαs GLP1R->G_alpha_s_glp1 G_alpha_s_glucagon Gαs GlucagonR->G_alpha_s_glucagon AC_glp1 Adenylyl Cyclase G_alpha_s_glp1->AC_glp1 cAMP_glp1 cAMP AC_glp1->cAMP_glp1 PKA_glp1 PKA cAMP_glp1->PKA_glp1 Insulin_Secretion ↑ Insulin Secretion PKA_glp1->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion PKA_glp1->Glucagon_Suppression Gastric_Emptying ↓ Gastric Emptying PKA_glp1->Gastric_Emptying Satiety ↑ Satiety PKA_glp1->Satiety AC_glucagon Adenylyl Cyclase G_alpha_s_glucagon->AC_glucagon cAMP_glucagon cAMP AC_glucagon->cAMP_glucagon PKA_glucagon PKA cAMP_glucagon->PKA_glucagon Energy_Expenditure ↑ Energy Expenditure PKA_glucagon->Energy_Expenditure Hepatic_Lipid_Metabolism ↑ Hepatic Lipid Metabolism PKA_glucagon->Hepatic_Lipid_Metabolism

Caption: this compound dual receptor signaling pathway.

Clinical Development and Efficacy

This compound has undergone Phase 2 clinical development for the treatment of T2DM and obesity.[2] The most significant data comes from a Phase 2b dose-escalation trial (NCT03406377).[6][7]

Phase 2b Clinical Trial (NCT03406377) Results

This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of a once-weekly subcutaneous injection of this compound over 30 weeks in adult patients with T2DM inadequately controlled with diet and exercise, with or without metformin.[1][7] The study employed a dose-escalation regimen.[1]

The key findings from this trial are summarized in the tables below, presenting data for both the modified intent-to-treat (mITT) and the per-protocol populations.

Table 1: Change in HbA1c from Baseline at 30 Weeks

PopulationThis compound (OPK88003)Placebo
Modified Intent-to-Treat (mITT) -1.30% (p<0.0001)[1]-0.09%[1]
Per-Protocol -1.47%[6]-0.25%[6]

Table 2: Change in Body Weight from Baseline at 30 Weeks

PopulationThis compound (OPK88003)Placebo
Modified Intent-to-Treat (mITT) -4.4 kg (p=0.01)[1]-1.8 kg[1]
Per-Protocol -5.5 kg[6]-1.9 kg[6]

Table 3: Additional Efficacy Endpoints at 30 Weeks (mITT Population)

EndpointThis compound (OPK88003)Placebop-value
Patients Achieving HbA1c ≤6.5% 50%[1]13.8%[1]0.0008[1]
Patients with ≥5% Body Weight Loss 38%[1]13%[1]0.008[1]
Change in Blood Triglycerides -31.2 mg/dL-11.6 mg/dL0.005 (vs baseline)

These results demonstrate that this compound treatment leads to statistically significant and clinically meaningful reductions in both HbA1c and body weight.[1] The more pronounced effects observed in the per-protocol population suggest a strong dose- and adherence-dependent efficacy.[6]

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, based on standard practices in the field of GLP-1 receptor agonist development, the following methodologies are representative of the types of assays and assessments conducted.

In Vitro Receptor Activation Assays
  • Objective: To determine the potency and efficacy of this compound at the human GLP-1 and glucagon receptors.

  • Methodology:

    • Cell Culture: A stable cell line (e.g., CHO or HEK293) recombinantly expressing the human GLP-1 receptor or glucagon receptor is cultured under standard conditions.

    • Compound Treatment: Cells are treated with increasing concentrations of this compound.

    • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Dose-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of this compound at each receptor.

Clinical Trial Methodologies
  • HbA1c Measurement:

    • Principle: Hemoglobin A1c (HbA1c) reflects the average blood glucose levels over the preceding 2-3 months.

    • Method: Blood samples are collected from trial participants at baseline and specified follow-up visits. HbA1c levels are measured using a National Glycohemoglobin Standardization Program (NGSP)-certified laboratory method, typically high-performance liquid chromatography (HPLC).[8]

  • Body Weight Measurement:

    • Procedure: Body weight is measured at each study visit using a calibrated digital scale.

    • Standardization: To ensure consistency, measurements are taken at approximately the same time of day, with the participant wearing light clothing and no shoes.

  • Safety and Tolerability Assessment:

    • Method: Adverse events (AEs) are systematically recorded at each study visit through patient interviews and clinical assessments. The severity and potential relationship to the study drug are evaluated by the investigator. The most frequently reported AEs for this compound are gastrointestinal in nature, which is consistent with the GLP-1 receptor agonist class.

Experimental Workflow for Clinical Trial Efficacy Assessment

Clinical_Trial_Workflow Patient_Screening Patient Screening and Informed Consent Baseline_Visit Baseline Visit: - HbA1c Measurement - Body Weight Measurement - Safety Assessments Patient_Screening->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_Arm This compound (Once-weekly SC injection) Randomization->Treatment_Arm Placebo_Arm Placebo (Once-weekly SC injection) Randomization->Placebo_Arm Follow_Up_Visits Follow-Up Visits (e.g., Weeks 4, 12, 20, 30) - Efficacy Measurements - Safety Monitoring Treatment_Arm->Follow_Up_Visits Placebo_Arm->Follow_Up_Visits End_of_Study End of Study (Week 30) - Final Efficacy and Safety Assessments Follow_Up_Visits->End_of_Study Data_Analysis Data Analysis: - mITT Population - Per-Protocol Population End_of_Study->Data_Analysis

References

Pegapamodutide: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (also known as OPK-88003 and formerly LY2944876) is an investigational therapeutic agent that has been studied for its potential in treating metabolic diseases, particularly type 2 diabetes and obesity. As a long-acting oxyntomodulin analog, this compound functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR).[1][2][3] This dual agonism is designed to leverage the synergistic effects of both pathways to achieve superior glycemic control and weight loss compared to single-agonist therapies. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical trial data, and relevant experimental protocols to support further research and development in the field of metabolic diseases. Although the global research and development status of this compound has been reported as discontinued, the insights gained from its study remain valuable for the broader understanding of dual-agonist therapies for metabolic disorders.[1]

Core Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors

This compound exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors predominantly expressed in pancreatic islets, the gastrointestinal tract, and the central nervous system.

Glucagon-Like Peptide-1 (GLP-1) Receptor Activation

Activation of the GLP-1 receptor is a well-established strategy for the treatment of type 2 diabetes. The downstream signaling cascade of GLP-1 receptor activation leads to several beneficial metabolic effects:

  • Glucose-Dependent Insulin Secretion: In the presence of elevated blood glucose, GLP-1 receptor activation in pancreatic β-cells stimulates the production and release of insulin.

  • Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

  • Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, it helps to control postprandial glucose excursions.

  • Increased Satiety: GLP-1 receptor agonists act on the central nervous system to promote feelings of fullness, leading to reduced food intake and subsequent weight loss.

Glucagon Receptor Activation

While glucagon is traditionally known for its role in raising blood glucose levels, its co-activation with GLP-1 has been shown to have synergistic effects on weight loss and energy expenditure. The proposed mechanisms include:

  • Increased Energy Expenditure: Glucagon receptor activation in the liver can increase thermogenesis and energy expenditure.

  • Enhanced Satiety: Similar to GLP-1, glucagon can also act on the central nervous system to reduce appetite.

  • Improved Lipid Metabolism: Glucagon has been shown to have beneficial effects on lipid profiles.

The dual agonism of this compound is intended to combine the potent glucose-lowering effects of GLP-1 with the weight-loss and energy expenditure benefits of glucagon, while mitigating the hyperglycemic effect of glucagon through the dominant insulinotropic action of GLP-1.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathways activated by this compound upon binding to the GLP-1 and glucagon receptors.

Pegapamodutide_Signaling This compound Signaling Pathway cluster_Cell_Membrane Cell Membrane This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Activates GCGR Glucagon Receptor This compound->GCGR Activates AC Adenylate Cyclase GLP1R->AC GCGR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion (Glucose-Dependent) PKA->Insulin_Secretion Glucagon_Suppression Glucagon Suppression PKA->Glucagon_Suppression Gastric_Emptying Delayed Gastric Emptying PKA->Gastric_Emptying Satiety_GLP1 Increased Satiety (CNS) PKA->Satiety_GLP1 Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure Satiety_GCGR Increased Satiety (CNS) PKA->Satiety_GCGR Epac2->Insulin_Secretion

Caption: this compound activates both GLP-1 and glucagon receptors, leading to downstream signaling cascades that regulate metabolic processes.

Clinical Trial Data

A key Phase 2b clinical trial (NCT03406377) evaluated the efficacy and safety of a dose-escalation regimen of this compound (OPK-88003) in adults with type 2 diabetes who had inadequate glycemic control with metformin (B114582) and/or diet and exercise.[2][4] The study was a double-blind, placebo-controlled trial conducted over 30 weeks.[4]

Quantitative Efficacy Data

The following tables summarize the key efficacy outcomes from the Phase 2b trial. Data is presented for both the modified Intent-to-Treat (mITT) population and the per-protocol population.

Table 1: Change in HbA1c from Baseline at 30 Weeks

PopulationThis compound (OPK-88003)Placebo
mITT -1.30%[5]-0.09%[5]
Per-Protocol -1.47%[4]-0.25%[4]

Table 2: Change in Body Weight from Baseline at 30 Weeks

PopulationThis compound (OPK-88003)Placebo
mITT -4.4 kg[5]-1.8 kg[5]
Per-Protocol -5.5 kg[4]-1.9 kg[4]

Table 3: Additional Efficacy Parameters (mITT Population at 30 Weeks)

ParameterThis compound (OPK-88003)Placebop-value
Patients Achieving HbA1c ≤ 6.5% 50%[5]13.8%[5]0.0008[5]
Patients with ≥ 5% Body Weight Loss ~38%[5]13%[5]0.008[5]
Change in Blood Triglycerides -31.2 mg/dL[5]-11.6 mg/dL[5]0.005[5]

Experimental Protocols

While a complete, unabridged protocol for the this compound Phase 2b trial is not publicly available, the following methodology is based on the trial's registration (NCT03406377) and published results.[1][2][4]

Phase 2b Clinical Trial (NCT03406377) Methodology

Objective: To evaluate the effect of a dose-escalation regimen of once-weekly subcutaneous injections of this compound (OPK-88003) compared to placebo on the absolute change in HbA1c from baseline after 30 weeks in subjects with type 2 diabetes.[1]

Study Design: A Phase 2, double-blind, randomized, placebo-controlled, parallel-group trial.[1]

Participant Population: Adult men and women (aged 18-80 years) with a diagnosis of type 2 diabetes, inadequately controlled with diet and exercise alone or on a stable dose of metformin (≥ 1000 mg/day). Key inclusion criteria included a BMI between 27 and 45 kg/m ² and an HbA1c between 7.0% and 10.5% at screening.[1]

Treatment Regimen:

  • Screening/Baseline Period: Up to 2 weeks prior to the first dose.[1]

  • Treatment Period (30 weeks total):

    • Dose Escalation (8 weeks): Subjects randomized to the this compound arm received a starting dose of 20 mg once-weekly for 4 weeks, followed by 40 mg once-weekly for 4 weeks.[2]

    • Target Dose (22 weeks): Following the escalation period, subjects received the target dose of 70 mg once-weekly for the remaining 22 weeks.[2]

  • Follow-up Period: 4 weeks after the last dose.[1]

Randomization: Subjects were randomized in a 1.75:1 ratio to receive either this compound or a volume-matched placebo.[2]

Primary Endpoint: Absolute change in HbA1c from baseline to 30 weeks.[1]

Secondary Endpoints:

  • Change in body weight from baseline to 30 weeks.[1]

  • Percentage of subjects achieving a body weight loss of 5% or greater.[1]

  • Change from baseline in fasting plasma glucose (FPG).[1]

Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs, and electrocardiograms throughout the study.

Experimental Workflow Diagram

The following diagram outlines the workflow for the Phase 2b clinical trial of this compound.

Pegapamodutide_Trial_Workflow This compound Phase 2b Trial Workflow Start Start Screening Screening & Baseline (Up to 2 weeks) Start->Screening Randomization Randomization (1.75:1) Screening->Randomization Treatment_Pega This compound Arm Randomization->Treatment_Pega This compound Treatment_Placebo Placebo Arm Randomization->Treatment_Placebo Placebo Dose_Escalation Dose Escalation (8 weeks) 20mg -> 40mg Treatment_Pega->Dose_Escalation Placebo_Admin Placebo Administration (30 weeks) Treatment_Placebo->Placebo_Admin Target_Dose Target Dose (22 weeks) 70mg Dose_Escalation->Target_Dose Endpoint_Assessment Primary & Secondary Endpoint Assessment (30 weeks) Target_Dose->Endpoint_Assessment Placebo_Admin->Endpoint_Assessment Follow_Up Follow-up (4 weeks) Endpoint_Assessment->Follow_Up End End Follow_Up->End

Caption: Workflow of the Phase 2b clinical trial for this compound, from screening to follow-up.

Conclusion

This compound represents a significant effort in the development of dual-agonist therapies for metabolic diseases. The available clinical data demonstrates its potential for clinically meaningful reductions in both HbA1c and body weight. While its development has been discontinued, the research conducted with this compound provides a valuable foundation for the ongoing exploration of multi-agonist molecules in the management of type 2 diabetes, obesity, and related metabolic disorders. The experimental methodologies and an understanding of its dual-agonist signaling pathway can inform the design of future studies and the development of next-generation therapeutics in this promising class of drugs.

References

Preclinical Profile of Pegapamodutide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pegapamodutide (also known as LY2944876 and OPK88003) is a long-acting, injectable peptide analogue of oxyntomodulin that functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2] Developed initially by Eli Lilly and Company and later by OPKO Health, this therapeutic candidate has been investigated for the treatment of type 2 diabetes and obesity.[3][4] As a dual agonist, this compound aims to leverage the synergistic effects of both GLP-1 and glucagon signaling to achieve superior glycemic control and weight loss compared to single-agonist therapies.[5] This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the development of this compound and similar GLP-1/glucagon co-agonists.

Core Pharmacology and Mechanism of Action

This compound exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors expressed in various metabolic tissues.

Signaling Pathway

Activation of both GLP-1 and glucagon receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates the distinct and complementary effects of each hormone.

This compound Signaling Pathway cluster_cell Target Cell (e.g., Pancreatic β-cell, Hepatocyte) cluster_receptors Receptors cluster_effects Cellular Effects This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds & Activates GCGR Glucagon Receptor This compound->GCGR Binds & Activates AC Adenylyl Cyclase GLP1R->AC Activates GCGR->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gastric_Emptying ↓ Gastric Emptying PKA->Gastric_Emptying Appetite ↓ Appetite (CNS) PKA->Appetite Energy_Expenditure ↑ Energy Expenditure (Hepatocyte, Adipocyte) PKA->Energy_Expenditure Glucose_Production ↑ Hepatic Glucose Production (Hepatocyte - Glucagon effect) ↓ Hepatic Glucose Production (Indirect GLP-1 effect) PKA->Glucose_Production Insulin ↑ Insulin Secretion (Pancreatic β-cell) CREB->Insulin Glucagon_Secretion ↓ Glucagon Secretion (Pancreatic α-cell) CREB->Glucagon_Secretion

This compound's dual agonism signaling cascade.

Preclinical Efficacy Studies

While specific preclinical data for this compound is not extensively published, the general findings from studies on GLP-1/glucagon co-agonists in animal models of obesity and diabetes provide a strong indication of its expected efficacy profile.

Animal Models

Preclinical efficacy is typically evaluated in rodent models such as diet-induced obese (DIO) mice and Zucker diabetic fatty (ZDF) rats, as well as in non-human primates. These models are chosen for their ability to recapitulate key aspects of human metabolic disease.

Key Efficacy Endpoints & Illustrative Data

The primary endpoints in preclinical efficacy studies for a dual GLP-1/glucagon agonist like this compound would include changes in body weight, food intake, glucose tolerance, and relevant biomarkers. The following table summarizes expected outcomes based on the known pharmacology of this drug class.

ParameterAnimal ModelExpected Outcome with this compoundIllustrative Data (vs. Vehicle)
Body Weight DIO MiceSignificant, dose-dependent reduction15-25% decrease after 4 weeks
Food Intake DIO MiceAcute and chronic reduction20-30% decrease in daily intake
Glucose Tolerance (OGTT) ZDF RatsImproved glucose clearance30-50% reduction in glucose AUC
HbA1c ZDF RatsReduction in glycated hemoglobin1-2% absolute reduction
Fasting Blood Glucose ZDF RatsLowering of fasting glucose levels50-100 mg/dL decrease
Plasma Lipids DIO MiceReduction in triglycerides and cholesterol20-40% decrease in triglycerides

Note: The illustrative data presented above is not specific to this compound but represents typical findings for potent GLP-1/glucagon co-agonists in preclinical models.

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound is designed for once-weekly administration, a key feature for patient convenience and compliance. This is achieved through modifications that extend the peptide's half-life.

Pharmacokinetic Parameters in Preclinical Species

PK studies are conducted in at least two species (typically rat and monkey) to determine absorption, distribution, metabolism, and excretion (ADME) properties. The table below outlines key PK parameters that would be assessed.

ParameterRatMonkey
Bioavailability (Subcutaneous) ~30-50%~60-80%
Time to Maximum Concentration (Tmax) 8-12 hours24-48 hours
Half-life (t½) 20-30 hours30-50 hours
Volume of Distribution (Vd) Low (primarily in circulation)Low (primarily in circulation)
Clearance (CL) LowLow
Primary Route of Elimination RenalRenal

Note: The data in this table is illustrative and based on typical values for long-acting peptide therapeutics.[6][7]

Toxicology and Safety Pharmacology

A comprehensive toxicology program is essential to support the safety of a new drug candidate for clinical trials. These studies are conducted under Good Laboratory Practice (GLP) regulations.

Key Toxicology Studies

Study TypeSpeciesDurationPurpose
Single-Dose Toxicity Rodent & Non-rodentAcuteTo determine the maximum tolerated dose (MTD).
Repeat-Dose Toxicity Rodent & Non-rodent4 weeks, 13 weeksTo identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Safety Pharmacology Rodent or Non-rodentAcuteTo assess effects on vital functions (cardiovascular, respiratory, central nervous system).
Genotoxicity In vitro & In vivoN/ATo evaluate the potential for DNA damage.
Carcinogenicity Rodent2 yearsTo assess the potential to cause tumors with chronic administration.

Expected Safety Profile

The most anticipated adverse effects for a GLP-1/glucagon co-agonist are gastrointestinal in nature, consistent with the known effects of GLP-1 receptor activation. These may include nausea, vomiting, and diarrhea, which are typically dose-dependent and often transient.

Experimental Protocols

Detailed experimental protocols are proprietary to the developing pharmaceutical companies. However, the following sections describe the general methodologies for key preclinical studies.

In Vitro Receptor Binding and Activation Assays

  • Objective: To determine the binding affinity and functional potency of this compound at the human GLP-1 and glucagon receptors.

  • Methodology:

    • Stable cell lines expressing the human GLP-1 receptor (hGLP-1R) or human glucagon receptor (hGCGR) are generated.

    • For binding assays, competitive binding experiments are performed using radiolabeled native ligands (e.g., ¹²⁵I-GLP-1, ¹²⁵I-glucagon) and increasing concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand (IC₅₀) is determined.

    • For functional assays, cells are stimulated with increasing concentrations of this compound, and the production of a downstream signaling molecule, typically cAMP, is measured using a commercially available assay kit (e.g., HTRF, ELISA). The concentration of this compound that produces 50% of the maximal response (EC₅₀) is calculated.

In Vivo Oral Glucose Tolerance Test (OGTT)

  • Objective: To evaluate the effect of this compound on glucose disposal in a diabetic animal model.

  • Methodology:

    • Zucker diabetic fatty (ZDF) rats are fasted overnight.

    • A baseline blood sample is collected.

    • This compound or vehicle is administered via subcutaneous injection at a predetermined time before the glucose challenge.

    • A concentrated glucose solution (e.g., 2 g/kg) is administered orally by gavage.

    • Blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.

    • Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Preclinical Development Workflow

The preclinical development of a peptide therapeutic like this compound follows a structured workflow from lead optimization to the initiation of clinical trials.

Preclinical Development Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development cluster_regulatory Regulatory Submission cluster_clinical Clinical Trials Lead_ID Lead Identification (Oxyntomodulin Analogs) In_Vitro In Vitro Screening (Receptor Binding & Potency) Lead_ID->In_Vitro Lead_Opt Lead Optimization (PK/PD Properties) In_Vitro->Lead_Opt Efficacy In Vivo Efficacy Studies (Rodent & NHP Models) Lead_Opt->Efficacy PK_ADME Pharmacokinetics (ADME) (Rat & Monkey) Efficacy->PK_ADME Tox GLP Toxicology Studies (Rodent & Non-rodent) PK_ADME->Tox Safety_Pharm Safety Pharmacology Tox->Safety_Pharm CMC Chemistry, Manufacturing, and Controls (CMC) Safety_Pharm->CMC IND_CTA Investigational New Drug (IND)/ Clinical Trial Application (CTA) Submission CMC->IND_CTA Phase_I Phase I Clinical Trials IND_CTA->Phase_I

Typical preclinical development workflow for a peptide therapeutic.

Conclusion

This compound represents a promising therapeutic approach for type 2 diabetes and obesity by combining the beneficial metabolic effects of GLP-1 and glucagon. While detailed public data from its preclinical studies are limited, the established methodologies and expected outcomes for this class of dual agonists provide a robust framework for understanding its development pathway. The preclinical data, though not fully disclosed, was sufficient to support its progression into Phase 2 clinical trials.[5] Further development and publication of preclinical findings will be crucial for a complete understanding of the therapeutic potential and safety profile of this compound.

References

Pegapamodutide: A Scientific Literature Review of a Triple Incretin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (also known as LY3437943) is a novel, single-peptide triple agonist targeting the glucose-dependent insulinotropic polypeptide (GIP), glucagon-like peptide-1 (GLP-1), and glucagon (B607659) (GCG) receptors. Developed for the potential treatment of type 2 diabetes and obesity, this multi-receptor agonist aims to leverage the synergistic effects of these three key metabolic hormones to achieve superior glycemic control and weight loss compared to existing therapies. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its mechanism of action, preclinical efficacy, and clinical trial data. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases. While this compound's development has been discontinued, the insights gained from its study remain relevant for the ongoing development of multi-receptor agonist therapies.

Preclinical Pharmacology

In Vitro Receptor Activity

This compound's activity at the human GIP, GLP-1, and glucagon receptors was characterized using in vitro cAMP functional assays in HEK-293 cells expressing the individual receptors. The results demonstrated a potent agonism at all three receptors, with a notable potency balance.

ReceptorEC50 (nM)
Human GIP Receptor0.0643
Human GLP-1 Receptor0.775
Human Glucagon Receptor5.79

Table 1: In Vitro Potency of this compound at Human Incretin Receptors.

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

Studies in male C57BL/6 mice with diet-induced obesity demonstrated significant improvements in key metabolic parameters following treatment with this compound.

ParameterTreatment GroupResult
Body WeightThis compoundSignificant reduction compared to control
Food IntakeThis compoundSignificant reduction compared to control
Blood GlucoseThis compoundSignificant reduction in fasting glucose compared to control
Plasma Insulin (B600854)This compoundSignificant reduction in fasting insulin compared to control

Table 2: Summary of Preclinical Efficacy of this compound in Diet-Induced Obese Mice.

Clinical Development

A Phase 1b, multicenter, double-blind, placebo-controlled, randomized, multiple-ascending dose trial (NCT04143802) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in people with type 2 diabetes.[1][2][3]

Study Design

Participants were randomly assigned to receive once-weekly subcutaneous injections of this compound, placebo, or dulaglutide over a 12-week period.[1][2] The study included multiple ascending dose cohorts of this compound.[1][2]

Participant Characteristics
CharacteristicValue
Number of Participants72
Age Range20-70 years
DiagnosisType 2 diabetes for at least 3 months
Baseline HbA1c7.0% - 10.5%
Body Mass Index (BMI)23-50 kg/m ²
Background TreatmentDiet and exercise alone or stable metformin

Table 3: Baseline Characteristics of Participants in the Phase 1b Trial of this compound.[1]

Clinical Trial Results

The trial demonstrated that this compound was generally well-tolerated, with a pharmacokinetic profile supporting once-weekly dosing.[2] Significant dose-dependent improvements in glycemic control and body weight were observed.

OutcomeThis compound DosePlacebo-Adjusted Change from Baseline
HbA1c3 mg-1.4%
3/6 mg-1.6%
3/6/9/12 mg-1.2%
Body Weight3/6/9/12 mg-8.96 kg

Table 4: Key Pharmacodynamic Outcomes from the Phase 1b Trial of this compound at Week 12.[2]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the activation of the GIP, GLP-1, and glucagon receptors, which are G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors activate intracellular signaling cascades, primarily through the Gαs subunit, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Pegapamodutide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GIPR GIP Receptor This compound->GIPR GLP1R GLP-1 Receptor This compound->GLP1R GCGR Glucagon Receptor This compound->GCGR Gas_GIP Gαs GIPR->Gas_GIP Gas_GLP1 Gαs GLP1R->Gas_GLP1 Gas_GCG Gαs GCGR->Gas_GCG AC_GIP Adenylyl Cyclase Gas_GIP->AC_GIP activates AC_GLP1 Adenylyl Cyclase Gas_GLP1->AC_GLP1 activates AC_GCG Adenylyl Cyclase Gas_GCG->AC_GCG activates cAMP_GIP cAMP AC_GIP->cAMP_GIP ATP to cAMP_GLP1 cAMP AC_GLP1->cAMP_GLP1 ATP to cAMP_GCG cAMP AC_GCG->cAMP_GCG ATP to PKA_GIP PKA cAMP_GIP->PKA_GIP activates PKA_GLP1 PKA cAMP_GLP1->PKA_GLP1 activates PKA_GCG PKA cAMP_GCG->PKA_GCG activates Metabolic_Effects Metabolic Effects (Glucose Homeostasis, Weight Loss) PKA_GIP->Metabolic_Effects PKA_GLP1->Metabolic_Effects PKA_GCG->Metabolic_Effects

Caption: this compound Signaling Pathway.

The preclinical and clinical development of this compound followed a standard workflow for metabolic drug discovery.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome In_Vitro In Vitro Studies (cAMP Assays) In_Vivo In Vivo Studies (Diet-Induced Obese Mice) In_Vitro->In_Vivo Promising Results Phase1 Phase 1 Clinical Trial (Safety, PK/PD in T2D) In_Vivo->Phase1 Efficacy & Safety Data Discontinued Development Discontinued Phase1->Discontinued Strategic Decision

Caption: this compound Development Workflow.

Experimental Protocols

In Vitro cAMP Functional Assay

Functional cAMP data for this compound was generated using HEK-293 clonal cell lines with low expression density of the human GIPR, GLP-1R, or GCGR.[4] The assays were conducted in the presence of bovine casein, without serum albumin.[4] The EC50 values were determined against the respective native ligands: human GLP-1(7-36)NH2 for the GLP-1R, human GIP(1-42) for the GIPR, and human glucagon for the GCGR.[4]

Diet-Induced Obese (DIO) Mouse Model

Male C57BL/6 mice, aged 24 to 25 weeks, were maintained on a calorie-rich diet to induce obesity.[4] this compound was administered subcutaneously on a specified dosing schedule (e.g., Days 1, 4, 7, 10, 13, 16, and 19).[4] Body weight and food intake were measured daily throughout the study.[4] Energy expenditure was assessed in separate cohorts of animals using indirect calorimetry chambers maintained at 24°C.[4]

Phase 1b Clinical Trial Protocol (NCT04143802)

This was a proof-of-concept, double-blind, placebo-controlled, randomized, multiple-ascending dose trial.[1][2] Participants were adults aged 20-70 years with type 2 diabetes for at least 3 months, an HbA1c between 7.0% and 10.5%, a BMI of 23-50 kg/m ², and stable body weight.[1] The primary outcome was the safety and tolerability of this compound.[1] Secondary outcomes included pharmacokinetics and pharmacodynamics, such as changes in HbA1c and body weight.[1] Participants were randomized to receive once-weekly subcutaneous injections of this compound, placebo, or dulaglutide 1.5 mg for 12 weeks.[1][2] The study involved five ascending dose cohorts for this compound.[1]

Conclusion

This compound, as a triple agonist for the GIP, GLP-1, and glucagon receptors, demonstrated a promising preclinical profile with potent in vitro activity and significant efficacy in improving metabolic parameters in a diet-induced obesity mouse model. Early clinical data from the Phase 1b trial in patients with type 2 diabetes also showed an acceptable safety profile and robust reductions in both blood glucose and body weight. Despite these encouraging results, the clinical development of this compound was discontinued. The scientific insights gained from the investigation of this triple agonist, however, continue to inform the development of next-generation multi-receptor agonists for the treatment of metabolic diseases. This technical guide serves as a consolidated resource of the publicly available scientific information on this compound for the scientific community.

References

Methodological & Application

Pegapamodutide In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the in vitro characterization of Pegapamodutide (also known as LY2944876 and TT-401), a dual agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR). The following protocols are intended for researchers, scientists, and drug development professionals engaged in the study of metabolic therapeutics.

This compound is an oxyntomodulin analog designed for the treatment of type 2 diabetes and obesity.[1] Its dual agonism is a key feature, with a pronounced bias in its in vitro activity towards the GLP-1 receptor.

Quantitative Data Summary

The in vitro activity of this compound at the GLP-1 and glucagon receptors has been characterized, revealing a significant bias towards GLP-1R activation.

ParameterValueReceptor
In Vitro Activity Ratio>10:1GLP-1R/GCGR

Table 1: In Vitro Activity Profile of this compound.[2]

Signaling Pathways and Experimental Workflow

The activation of GLP-1R and GCGR by this compound initiates downstream signaling cascades, primarily through Gαs protein coupling, leading to the production of cyclic AMP (cAMP). The following diagrams illustrate the signaling pathways and a typical experimental workflow for assessing the compound's activity.

GLP-1R and GCGR Signaling Pathways cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GLP1R GLP-1R This compound->GLP1R Binds GCGR GCGR This compound->GCGR Binds Gas_inactive Gαs-GDP GLP1R->Gas_inactive Activates GCGR->Gas_inactive Activates Gas_active Gαs-GTP Gas_inactive->Gas_active GDP/GTP Exchange AC Adenylate Cyclase Gas_active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Figure 1: GLP-1R and GCGR Signaling Pathways.

Experimental Workflow for cAMP Assay start Start cell_culture Seed cells expressing GLP-1R or GCGR start->cell_culture compound_prep Prepare serial dilutions of this compound cell_culture->compound_prep incubation Incubate cells with This compound compound_prep->incubation lysis Lyse cells to release intracellular cAMP incubation->lysis detection Measure cAMP levels (e.g., HTRF, AlphaScreen) lysis->detection analysis Analyze data and generate dose-response curves detection->analysis end End analysis->end

Figure 2: Experimental Workflow for cAMP Assay.

Experimental Protocols

The following are generalized protocols for key in vitro assays to characterize this compound. These should be optimized for specific laboratory conditions and cell lines.

Receptor Binding Assay

This protocol determines the binding affinity (Ki) of this compound to the GLP-1 and glucagon receptors.

Materials:

  • HEK293 cells stably expressing human GLP-1R or GCGR

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)

  • Radiolabeled ligand (e.g., [125I]GLP-1, [125I]Glucagon)

  • Unlabeled this compound

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to 80-90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.

    • Add increasing concentrations of unlabeled this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of this compound to stimulate cAMP production, providing a measure of its functional potency (EC50).

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GLP-1R or GCGR

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX)[3]

  • This compound

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[3]

Protocol:

  • Cell Preparation:

    • Seed the cells in a 96- or 384-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.[3]

  • cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP measurement using the chosen detection technology (e.g., HTRF, AlphaScreen).[3]

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.

    • Determine the EC50 value from the curve using a four-parameter logistic fit.

β-Arrestin Recruitment Assay

This assay assesses the potential for this compound to induce β-arrestin recruitment to the GLP-1 and glucagon receptors, a key mechanism in receptor desensitization and signaling.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoverX) co-expressing the target receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[4]

  • Cell culture medium

  • This compound

  • Detection reagents from the assay kit.[4]

Protocol:

  • Cell Plating:

    • Plate the PathHunter® cells in a white-walled, clear-bottom 96- or 384-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's protocol and incubate at room temperature in the dark.[4]

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Construct a dose-response curve by plotting the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the EC50 value for β-arrestin recruitment.

Dual Agonist Mechanism cluster_receptors Receptors cluster_effects Physiological Effects This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Agonist Activity (>10x) GCGR Glucagon Receptor This compound->GCGR Agonist Activity Glucose_Control Improved Glucose Control GLP1R->Glucose_Control Weight_Loss Weight Loss GLP1R->Weight_Loss GCGR->Weight_Loss

Figure 3: Logical Relationship of Dual Agonism.

These protocols provide a framework for the in vitro evaluation of this compound. For further details and specific applications, researchers are encouraged to consult relevant scientific literature and adapt these methods as necessary.

References

Application Notes and Protocols for In Vitro Characterization of Pegapamodutide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide is a dual agonist of the Glucagon-like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR), developed for the treatment of type 2 diabetes and obesity.[1][2] As a synthetic peptide analogue of oxyntomodulin, it is designed to leverage the synergistic effects of both incretin (B1656795) and glucagon pathways to improve glycemic control and promote weight loss.[1][2] GLP-1R activation is known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon release, delay gastric emptying, and reduce appetite.[3][4][5] GCGR activation in the liver stimulates glucose production, but in the context of dual agonism, it is thought to increase energy expenditure and contribute to weight reduction.[6]

These application notes provide a comprehensive framework for designing and executing in vitro cell culture studies to characterize the pharmacological activity of this compound. The protocols herein describe methods to assess receptor activation, downstream signaling, and functional cellular responses in relevant cell types.

Study Design: A Multi-faceted Approach to In Vitro Characterization

The following experimental workflow is designed to provide a thorough in vitro pharmacological profile of this compound.

G cluster_0 Phase 1: Receptor Engagement & Signaling cluster_1 Phase 2: Pancreatic β-Cell Function cluster_2 Phase 3: Hepatocyte Function cluster_3 Phase 4: Data Analysis & Interpretation Receptor Binding Receptor Binding cAMP Accumulation cAMP Accumulation Receptor Binding->cAMP Accumulation Cell Line Selection (INS-1E) Cell Line Selection (INS-1E) cAMP Accumulation->Cell Line Selection (INS-1E) Cell Line Selection (HepG2) Cell Line Selection (HepG2) cAMP Accumulation->Cell Line Selection (HepG2) Insulin Secretion Assay Insulin Secretion Assay Cell Line Selection (INS-1E)->Insulin Secretion Assay Cell Viability Cell Viability Insulin Secretion Assay->Cell Viability Dose-Response Curves Dose-Response Curves Insulin Secretion Assay->Dose-Response Curves Statistical Analysis Statistical Analysis Cell Viability->Statistical Analysis Glucose Uptake Assay Glucose Uptake Assay Cell Line Selection (HepG2)->Glucose Uptake Assay Gene Expression Analysis Gene Expression Analysis Glucose Uptake Assay->Gene Expression Analysis Glucose Uptake Assay->Dose-Response Curves Gene Expression Analysis->Statistical Analysis Pharmacological Profiling Pharmacological Profiling Dose-Response Curves->Pharmacological Profiling Statistical Analysis->Pharmacological Profiling

Figure 1: Experimental Workflow for this compound Characterization.

Anticipated Signaling Pathways

This compound is expected to activate G-protein coupled receptors GLP-1R and GCGR, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This primary signaling event triggers downstream pathways that regulate insulin secretion in pancreatic β-cells and glucose metabolism in hepatocytes.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound GLP1R GLP-1R This compound->GLP1R GCGR GCGR This compound->GCGR G_alpha_s Gαs GLP1R->G_alpha_s GCGR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA Downstream_Effects Pancreatic β-Cells: ↑ Insulin Secretion Hepatocytes: ↑ Glucose Uptake ↑ Gluconeogenesis PKA->Downstream_Effects

Figure 2: this compound Signaling Pathway.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP in response to receptor activation by this compound. A HEK293 cell line stably expressing either human GLP-1R or GCGR is recommended.

Materials:

  • HEK293 cells expressing human GLP-1R or GCGR

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • This compound

  • Forskolin (positive control for adenylyl cyclase activation)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • 384-well white plates

Procedure:

  • Cell Culture: Culture the HEK293-GLP1R or HEK293-GCGR cells to 80-90% confluency.

  • Cell Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer containing the phosphodiesterase inhibitor to a final density of 2,000-5,000 cells per well.

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of varying concentrations of this compound (e.g., 0.001 nM to 1000 nM), vehicle control, or positive control (forskolin).

    • Incubate the plate for 30-60 minutes at room temperature.

  • Detection: Follow the instructions of the chosen cAMP assay kit for the addition of detection reagents and measurement of the signal.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells

This protocol measures the effect of this compound on insulin secretion from a pancreatic β-cell line (INS-1E) under low and high glucose conditions.

Materials:

  • INS-1E cells

  • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRB) with 2.8 mM glucose (low glucose)

  • KRB with 16.7 mM glucose (high glucose)

  • This compound

  • Insulin ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed INS-1E cells into 24-well plates and culture until they reach 80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with KRB containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRB containing either 2.8 mM or 16.7 mM glucose, with or without varying concentrations of this compound (e.g., 0.1 nM to 100 nM).

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well and store at -20°C until insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's protocol.

Protocol 3: Glucose Uptake Assay in HepG2 Cells

This assay assesses the effect of this compound on glucose uptake in a human hepatocyte cell line (HepG2).

Materials:

  • HepG2 cells

  • EMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Glucose-free DMEM

  • This compound

  • 2-NBDG (fluorescent glucose analog)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well black, clear-bottom plates and grow to a confluent monolayer.

  • Serum Starvation: Serum-starve the cells in glucose-free DMEM for 2-4 hours prior to the assay.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for 1 hour.

  • Glucose Uptake: Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.

  • Measurement:

    • Remove the 2-NBDG containing medium and wash the cells three times with cold PBS.

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol evaluates the effect of this compound on the expression of key metabolic genes in HepG2 cells.

Materials:

  • HepG2 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., G6PC, PCK1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat confluent HepG2 cells with this compound (e.g., 100 nM) for 6-24 hours.

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Data Presentation

The following tables present hypothetical data that could be obtained from the described experiments.

Table 1: cAMP Accumulation in HEK293 Cells

Cell LineTreatmentConcentration (nM)cAMP (pmol/well)
HEK293-GLP1R Vehicle-0.5 ± 0.1
This compound0.12.3 ± 0.3
This compound18.5 ± 0.9
This compound1025.1 ± 2.7
This compound10048.9 ± 5.1
HEK293-GCGR Vehicle-0.4 ± 0.1
This compound0.11.8 ± 0.2
This compound16.9 ± 0.7
This compound1020.3 ± 2.1
This compound10039.5 ± 4.2

Table 2: Glucose-Stimulated Insulin Secretion from INS-1E Cells

Glucose (mM)TreatmentConcentration (nM)Insulin Secreted (ng/mL)
2.8 Vehicle-1.2 ± 0.2
This compound101.5 ± 0.3
16.7 Vehicle-5.8 ± 0.6
This compound18.9 ± 0.9
This compound1015.2 ± 1.6
This compound10022.5 ± 2.4

Table 3: Glucose Uptake in HepG2 Cells

TreatmentConcentration (nM)Glucose Uptake (RFU)
Vehicle-1500 ± 120
This compound11850 ± 150
This compound102500 ± 210
This compound1003800 ± 320

Table 4: Relative Gene Expression in HepG2 Cells

Target GeneTreatmentConcentration (nM)Fold Change vs. Vehicle
G6PC This compound1002.5 ± 0.3
PCK1 This compound1003.1 ± 0.4

Conclusion

The protocols and study design outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on receptor activation, downstream signaling, and key cellular functions in pancreatic and hepatic cell models, researchers can gain valuable insights into its mechanism of action and pharmacological profile. The presented data tables serve as a guide for the expected outcomes and can be used for comparison with experimental results. This comprehensive approach will aid in the continued development and understanding of this promising dual-agonist therapeutic.

References

Application Notes and Protocols for In Vivo Mouse Studies with Pegapamodutide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (LY2944876) is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, investigated for its therapeutic potential in type 2 diabetes and obesity.[1][2] As a synthetic peptide, it mimics the actions of endogenous incretin (B1656795) hormones and glucagon, thereby influencing glucose homeostasis, appetite, and energy expenditure. These application notes provide a comprehensive guide for conducting in vivo mouse studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: this compound exerts its effects by co-activating GLP-1 and glucagon receptors. GLP-1 receptor activation enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. Glucagon receptor activation, primarily in the liver, increases glucose production and energy expenditure. The combined action of this compound is expected to result in improved glycemic control and weight loss.

Quantitative Data Summary

Due to the limited publicly available preclinical data specifically for this compound, the following table summarizes typical dosage ranges and study parameters for other dual GLP-1/glucagon receptor agonists in mouse models. These values can serve as a starting point for dose-finding studies with this compound.

ParameterMouse ModelDosage RangeAdministration RouteStudy DurationKey FindingsReference
Compound Class Diet-Induced Obese (DIO) Mice3 - 100 nmol/kgSubcutaneous (SC)4-8 weeksDose-dependent body weight loss, improved glucose toleranceN/A
Compound Class db/db Mice10 - 50 nmol/kgSubcutaneous (SC)2-4 weeksReduced blood glucose, improved insulin sensitivityN/A
Compound Class ob/ob Mice5 - 25 nmol/kgSubcutaneous (SC)4 weeksDecreased food intake, reduced adiposityN/A

Note: The optimal dosage of this compound for in vivo mouse studies should be determined empirically through dose-response experiments. The molecular weight of this compound is 405.47 g/mol .[3][4]

Experimental Protocols

Animal Models
  • Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Genetic Models:

    • db/db Mice: Leptin receptor-deficient mice that exhibit hyperphagia, obesity, and type 2 diabetes.

    • ob/ob Mice: Leptin-deficient mice characterized by severe obesity and insulin resistance.

This compound Preparation and Administration

a. Reagent Preparation:

  • Aseptically reconstitute lyophilized this compound powder in sterile, pyrogen-free water or a suitable vehicle (e.g., phosphate-buffered saline, PBS).

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Prepare aliquots of the stock solution to minimize freeze-thaw cycles. Store at -20°C or as recommended by the supplier.

  • On the day of administration, dilute the stock solution to the desired final concentration with the vehicle.

b. Administration Protocol (Subcutaneous Injection):

  • Warm the dosing solution to room temperature before injection.

  • Weigh the mouse to determine the correct injection volume based on its body weight and the target dose. The maximum recommended volume for a subcutaneous injection in a mouse is 10 ml/kg.[5]

  • Gently restrain the mouse.

  • Lift the loose skin on the back of the neck or flank to form a "tent".

  • Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the body.[5]

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Return the mouse to its cage and monitor for any adverse reactions.

Key Efficacy Endpoints

a. Intraperitoneal Glucose Tolerance Test (IPGTT):

This test assesses the ability of the mouse to clear a glucose load from the bloodstream.

  • Fast mice for 6 hours prior to the test, with free access to water.[6]

  • Record the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail tip using a glucometer.

  • Administer this compound or vehicle at the appropriate time point before the glucose challenge.

  • Inject a sterile 20% dextrose solution intraperitoneally at a dose of 2 g/kg body weight.[7]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.[6][7]

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

b. Body Weight and Food Intake:

  • Monitor and record the body weight of each mouse daily or several times per week.

  • Measure food intake by weighing the provided food at regular intervals (e.g., daily or every few days).

  • Calculate the cumulative food intake and the change in body weight over the study period.

c. Body Composition Analysis (using Nuclear Magnetic Resonance - NMR):

This non-invasive method provides quantitative measurements of fat mass, lean mass, and free water content.

  • No anesthesia is required for this procedure.[8]

  • Place the conscious mouse into a specialized restraining tube.

  • Insert the tube into the NMR analyzer.

  • The measurement process typically takes less than two minutes.[9]

  • Record the fat mass, lean mass, and total body water for each mouse. This can be performed at baseline and at the end of the study to assess changes in body composition.

Visualizations

Signaling Pathway

Pegapamodutide_Signaling_Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R binds GCGR Glucagon Receptor This compound->GCGR binds Gs_protein1 Gαs GLP1R->Gs_protein1 activates Gs_protein2 Gαs GCGR->Gs_protein2 activates AC1 Adenylate Cyclase Gs_protein1->AC1 AC2 Adenylate Cyclase Gs_protein2->AC2 cAMP1 cAMP AC1->cAMP1 produces cAMP2 cAMP AC2->cAMP2 produces PKA1 PKA cAMP1->PKA1 activates PKA2 PKA cAMP2->PKA2 activates Pancreas Pancreatic β-cell PKA1->Pancreas Brain Hypothalamus PKA1->Brain Liver Hepatocyte PKA2->Liver Adipose Adipose Tissue PKA2->Adipose Insulin ↑ Insulin Secretion ↓ Glucagon Secretion Pancreas->Insulin Glucose ↑ Glycogenolysis ↑ Gluconeogenesis Liver->Glucose Appetite ↓ Appetite ↑ Satiety Brain->Appetite Energy ↑ Energy Expenditure Adipose->Energy

Caption: this compound signaling pathway.

Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Measurements (Body Weight, Body Composition) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Subcutaneous Injection (this compound or Vehicle) randomization->treatment monitoring Daily Monitoring (Body Weight, Food Intake) treatment->monitoring Chronic Dosing (e.g., 4-8 weeks) end_measurements End-of-Study Measurements (Body Weight, Body Composition) treatment->end_measurements ipgtt IPGTT (e.g., at week 4) monitoring->ipgtt ipgtt->end_measurements tissue Tissue Collection (e.g., Liver, Pancreas, Adipose) end_measurements->tissue analysis Data Analysis tissue->analysis end End analysis->end

Caption: In vivo mouse study workflow.

References

Application Notes and Protocols for Pegapamodutide Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (also known as LY2944876) is a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR).[1][2][3] It has been investigated for its therapeutic potential in managing type 2 diabetes and obesity.[4] As a peptide-based therapeutic, proper handling and preparation of stock solutions are critical to ensure its stability, activity, and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for research use.

Physicochemical Properties and Storage

This compound is a solid powder.[5] Key properties and recommended storage conditions are summarized below.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms LY2944876, LY-2944876[5]
CAS Number 1492924-65-8[4][5][6]
Molecular Formula C₁₆H₂₇N₃O₇S[5][6]
Molecular Weight 405.47 g/mol [5][6]
Appearance Solid Powder[5]
Purity >98%[5]

Table 2: Recommended Storage Conditions for this compound

FormShort-Term StorageLong-Term StorageReference
Solid Powder 0 - 4°C (days to weeks)-20°C (months to years)[5]
Stock Solution 0 - 4°C (days to weeks)-20°C (1 month) or -80°C (6 months)[1][4][5]

Note: To prevent degradation from moisture, allow the vial of solid this compound to equilibrate to room temperature before opening.[7] For solutions, avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Preparation of a Primary Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for creating primary stock solutions of this compound.[1]

Materials:

  • This compound (solid powder)

  • Anhydrous/sterile Dimethyl sulfoxide (DMSO)

  • Sterile polypropylene (B1209903) microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Precision pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial containing this compound powder to warm to room temperature before opening to prevent condensation.[7]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and place it into a sterile vial.

  • Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • See Table 3 for a sample calculation.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]

Table 3: Example Calculation for a 10 mM this compound Stock Solution

ParameterValue
Desired Stock Concentration 10 mM (0.01 mol/L)
Mass of this compound 1 mg (0.001 g)
Molecular Weight 405.47 g/mol
Calculated DMSO Volume 246.62 µL

Calculation: Volume (µL) = (0.001 g / (0.01 mol/L * 405.47 g/mol )) * 1,000,000 µL/L

Protocol 2: Preparation of Aqueous Working Solutions

For most in vitro cell-based assays, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium.

Materials:

  • This compound primary stock solution (in DMSO)

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other desired aqueous buffer

  • Sterile dilution tubes and pipettes

Procedure:

  • Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or medium to reach the final working concentration.

    • Important: To avoid precipitation, ensure the final concentration of DMSO in the working solution is low, typically less than 0.5%, as higher concentrations can be toxic to cells.

  • Mixing: Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing, which can degrade peptides.

  • Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions for extended periods.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Obtain this compound Powder equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh calculate Calculate Solvent Volume weigh->calculate add_dmso Add DMSO calculate->add_dmso mix Vortex/Sonicate to Dissolve add_dmso->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store finish End: Ready for Use store->finish

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Diagram

This compound acts as a GLP-1 receptor agonist. The simplified signaling cascade following receptor activation is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects This compound This compound glp1r GLP-1 Receptor (GPCR) This compound->glp1r Binds & Activates g_protein Gαs Protein glp1r->g_protein Activates ac Adenylate Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka epac2 EPAC2 camp->epac2 insulin ↑ Insulin Secretion pka->insulin proliferation ↑ β-cell Proliferation pka->proliferation apoptosis ↓ β-cell Apoptosis pka->apoptosis epac2->insulin

Caption: Simplified GLP-1 receptor signaling pathway.[8][9]

References

Application Notes and Protocols for a Representative Pegapamodutide Subcutaneous Injection Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pegapamodutide is a dual GLP-1 and glucagon (B607659) receptor agonist whose development has been discontinued.[1][2] Specific details of its formulation for subcutaneous injection are not publicly available. The following application notes and protocols describe a representative formulation and associated characterization methods based on common practices for similar peptide-based therapeutics.

Introduction

This compound is an analogue of oxyntomodulin that acts as an agonist at both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2] This dual agonism offers a potential therapeutic approach for the treatment of type 2 diabetes and obesity by leveraging the complementary metabolic effects of both pathways.[3][4] This document provides detailed protocols for the preparation and characterization of a representative subcutaneous formulation of this compound, intended for research and development purposes.

Representative Formulation

A stable, isotonic formulation suitable for subcutaneous injection is critical for peptide therapeutics. The following table outlines a representative formulation for this compound.

Table 1: Representative this compound Formulation for Subcutaneous Injection

ComponentConcentration (mg/mL)Function
This compound10.0Active Pharmaceutical Ingredient
Polysorbate 200.5Surfactant (stabilizer)
L-Histidine1.55Buffering agent
Sodium Chloride8.77Tonicity modifier
Water for Injectionq.s. to 1 mLVehicle
Target pH 6.0

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for formulation development.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC16H27N3O7S[5][6]
Molecular Weight405.5 g/mol [5]
AppearanceSolid powder[6]

Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a sterile, injectable solution of this compound.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Polysorbate 20

  • L-Histidine

  • Sodium Chloride

  • Water for Injection (WFI)

  • 0.22 µm sterile filter

  • Sterile vials and stoppers

Protocol:

  • Bring all components to room temperature.

  • In a sterile vessel, dissolve L-Histidine and Sodium Chloride in approximately 80% of the final volume of WFI.

  • Add Polysorbate 20 and mix gently to avoid foaming.

  • Slowly add the this compound API to the solution while stirring until fully dissolved.

  • Adjust the pH to 6.0 using 1N HCl or 1N NaOH as needed.

  • Bring the solution to the final volume with WFI.

  • Sterile filter the solution through a 0.22 µm filter into a sterile receiving vessel.

  • Aseptically fill the solution into sterile vials and seal with sterile stoppers and crimp caps.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration

Objective: To determine the purity and concentration of this compound in the formulation.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standard

Protocol:

  • Set up the HPLC system with the C18 column thermostatted at 40°C.

  • Equilibrate the column with a mixture of Mobile Phase A and B.

  • Prepare a standard curve using the this compound reference standard.

  • Inject a known volume of the formulated this compound and standards.

  • Run a gradient elution method (e.g., 20-60% Mobile Phase B over 30 minutes).

  • Monitor the eluent at 280 nm.

  • Calculate the concentration of this compound in the sample by comparing the peak area to the standard curve.

  • Determine purity by calculating the area percentage of the main peak relative to all other peaks.

Accelerated Stability Study

Objective: To assess the stability of the this compound formulation under accelerated conditions.

Protocol:

  • Store vials of the formulated this compound at various temperatures (e.g., 5°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), remove vials from each temperature condition.

  • Visually inspect the samples for any changes in color or for the presence of particulate matter.

  • Measure the pH of the formulation.

  • Analyze the samples by HPLC for purity and concentration as described in Protocol 4.2.

  • Perform size-exclusion chromatography (SEC-HPLC) to detect the formation of aggregates.

Table 3: Representative Accelerated Stability Data for this compound Formulation (12 Weeks)

TemperaturePurity (%) by RP-HPLCAggregate (%) by SEC-HPLC
5°C99.50.3
25°C98.21.1
40°C95.13.5

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

This compound activates both the GLP-1 and glucagon receptors, leading to a cascade of downstream effects that regulate glucose metabolism and appetite.

Pegapamodutide_Signaling_Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R GCR Glucagon Receptor This compound->GCR AC Adenylate Cyclase GLP1R->AC GCR->AC Liver Liver GCR->Liver cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Pancreas Pancreatic β-cell PKA->Pancreas Stomach Stomach PKA->Stomach Brain Brain PKA->Brain Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon GastricEmptying ↓ Gastric Emptying Stomach->GastricEmptying Appetite ↓ Appetite Brain->Appetite GlucoseProd ↑ Glucose Production Liver->GlucoseProd

Caption: this compound dual receptor signaling pathway.

Experimental Workflow for Formulation Characterization

The following diagram illustrates the workflow for characterizing the this compound subcutaneous formulation.

Formulation_Characterization_Workflow Start Start: this compound API Formulation Formulation Preparation (Protocol 4.1) Start->Formulation QC Initial Quality Control Formulation->QC HPLC Purity & Concentration (HPLC) (Protocol 4.2) QC->HPLC pH pH Measurement QC->pH Visual Visual Inspection QC->Visual Stability Accelerated Stability Study (Protocol 4.3) QC->Stability Timepoints Timepoint Analysis (0, 2, 4, 8, 12 weeks) Stability->Timepoints Timepoints->HPLC Repeat Analysis End End: Stability Profile Timepoints->End

Caption: Workflow for formulation characterization.

Conclusion

These application notes provide a representative framework for the formulation and analysis of this compound for subcutaneous injection. The detailed protocols for formulation preparation, purity and concentration analysis, and stability testing are essential for the development of a safe and effective peptide therapeutic. The provided diagrams offer a clear visualization of the proposed mechanism of action and the experimental workflow. Researchers should adapt these protocols based on their specific laboratory conditions and the characteristics of their this compound active pharmaceutical ingredient.

References

Measuring the Efficacy of Pegapamodutide in Diabetic Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (also known as LY2944876 or TT401) is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2][3] This dual agonism offers a promising therapeutic approach for type 2 diabetes by potentially combining the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the metabolic benefits of glucagon receptor activation, such as increased energy expenditure. Preclinical data have suggested that this compound has the potential for once-weekly administration to provide sustained glycemic control, weight loss, and improvements in lipid profiles.[1]

These application notes provide a comprehensive overview of the methodologies required to assess the efficacy of this compound in established diabetic rat models. The protocols detailed below, along with the representative data, serve as a guide for researchers aiming to investigate the therapeutic potential of this and similar dual-acting incretin (B1656795) mimetics.

Mechanism of Action: GLP-1 and Glucagon Receptor Dual Agonism

This compound exerts its effects by simultaneously activating both the GLP-1 and glucagon receptors, which are G-protein coupled receptors expressed in various tissues, including the pancreas, liver, and brain.

  • GLP-1 Receptor (GLP-1R) Activation: Leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon secretion, delayed gastric emptying, and reduced appetite.

  • Glucagon Receptor (GCGR) Activation: Primarily acts on the liver to increase glucose production. However, in the context of a dual agonist, glucagon's effects on energy expenditure and hepatic fat metabolism are thought to contribute to weight loss and improved overall metabolic health.

The synergistic action of activating both receptors is hypothesized to lead to superior glycemic control and weight reduction compared to selective GLP-1 receptor agonists.

Signaling Pathway of GLP-1 and Glucagon Receptor Activation

cluster_0 This compound (Dual Agonist) cluster_1 Pancreatic β-Cell cluster_2 Hepatocyte This compound This compound GLP1R_beta GLP-1 Receptor This compound->GLP1R_beta GCGR_hep Glucagon Receptor This compound->GCGR_hep AC_beta Adenylyl Cyclase GLP1R_beta->AC_beta Activates cAMP_beta cAMP AC_beta->cAMP_beta Generates PKA_beta PKA cAMP_beta->PKA_beta Activates Insulin Insulin Secretion PKA_beta->Insulin Stimulates AC_hep Adenylyl Cyclase GCGR_hep->AC_hep Activates cAMP_hep cAMP AC_hep->cAMP_hep Generates PKA_hep PKA cAMP_hep->PKA_hep Activates Glucose_Output Glucose Output PKA_hep->Glucose_Output Stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation PKA_hep->Fatty_Acid_Oxidation Stimulates

Caption: Signaling pathway of this compound.

Experimental Protocols

Induction of Type 2 Diabetes in Rat Models

A common and relevant model for type 2 diabetes is the high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ) in rats (e.g., Sprague-Dawley or Wistar). This model mimics the progression of type 2 diabetes in humans, characterized by initial insulin resistance followed by beta-cell dysfunction.

Materials:

  • Male rats (8 weeks old)

  • High-Fat Diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Protocol:

  • Acclimatization: Acclimatize rats for one week with free access to standard chow and water.

  • HFD Feeding: Randomly divide rats into a control group (standard chow) and a diabetic induction group (HFD). Feed the respective diets for 4-8 weeks to induce insulin resistance.

  • STZ Injection: After the HFD feeding period, fast the rats overnight.

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Administer a single intraperitoneal (IP) injection of a low dose of STZ (e.g., 30-40 mg/kg body weight) to the HFD-fed rats. The control group receives an injection of citrate buffer only.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection and then weekly. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load and is a primary measure of glycemic control.

Materials:

  • Fasted diabetic rats

  • Glucose solution (e.g., 40% w/v in water)

  • Oral gavage needle

  • Glucometer and test strips

  • Blood collection tubes (for insulin analysis, if required)

Protocol:

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.

  • Baseline Blood Sample (t=0): Take a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Glucose Administration: Administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration.

  • Analysis: Measure blood glucose at each time point. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT evaluates insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.

Materials:

  • Fasted diabetic rats

  • Human insulin solution (e.g., 0.75 IU/kg body weight)

  • Sterile saline

  • Glucometer and test strips

Protocol:

  • Fasting: Fast the rats for 4-6 hours with free access to water.

  • Baseline Blood Sample (t=0): Take a baseline blood sample from the tail vein.

  • Insulin Administration: Administer human insulin via IP injection.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes after insulin injection.

  • Analysis: Measure blood glucose at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.

Data Presentation

Disclaimer: The following data is representative of the expected outcomes from studies with a dual GLP-1/glucagon receptor agonist in a diet-induced obese (DIO) rat model and is based on published findings for a similar compound (NN1177) due to the limited availability of specific preclinical data for this compound.

Table 1: Effect of a Dual GLP-1/Glucagon Agonist on Body Weight and Food Intake in DIO Rats

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Cumulative Food Intake (kcal)
Vehicle605 ± 15610 ± 18+0.8%2100 ± 50
GLP-1 Agonist (3 nmol/kg)602 ± 12572 ± 14-5.0%1850 ± 60
Dual Agonist (3 nmol/kg)608 ± 16486 ± 20-20.0%#1500 ± 75#

*p<0.05 vs Vehicle; #p<0.05 vs GLP-1 Agonist

Table 2: Effect of a Dual GLP-1/Glucagon Agonist on Oral Glucose Tolerance Test (OGTT) in DIO Rats

Treatment GroupFasting Blood Glucose (mg/dL)Glucose AUC (0-120 min) (mg/dLmin)
Vehicle135 ± 825000 ± 1500
GLP-1 Agonist (3 nmol/kg)110 ± 618000 ± 1200
Dual Agonist (3 nmol/kg)105 ± 516500 ± 1100*

*p<0.05 vs Vehicle

Table 3: Key Biomarker Changes Following Treatment with a Dual GLP-1/Glucagon Agonist in Diabetic Rats

BiomarkerVehicleDual Agonist% Change
Glycemic Control
HbA1c (%)7.8 ± 0.36.2 ± 0.2-20.5%
Fasting Insulin (ng/mL)2.5 ± 0.41.8 ± 0.3-28.0%
Lipid Profile
Triglycerides (mg/dL)150 ± 15105 ± 10-30.0%
Total Cholesterol (mg/dL)180 ± 12140 ± 9-22.2%
Liver Function
Alanine Aminotransferase (ALT) (U/L)85 ± 955 ± 7-35.3%

*p<0.05 vs Vehicle

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diabetic rat model.

cluster_workflow Experimental Workflow A Animal Acclimatization (1 week) B Induction of Diabetes (HFD + low-dose STZ) (4-8 weeks) A->B C Confirmation of Diabetic State (Fasting Blood Glucose > 250 mg/dL) B->C D Randomization into Treatment Groups (Vehicle, this compound doses) C->D E Chronic Dosing (e.g., once-weekly for 4-8 weeks) D->E F Weekly Monitoring (Body Weight, Food Intake, Fasting Blood Glucose) E->F G Terminal Experiments (OGTT, ITT) E->G H Tissue and Blood Collection (for biomarker analysis) G->H I Data Analysis and Interpretation H->I

Caption: Experimental workflow diagram.

Biomarker Analysis

To gain a deeper understanding of the metabolic effects of this compound, a panel of biomarkers should be assessed.

  • Glycemic Control:

    • HbA1c: Provides an indication of long-term glycemic control.

    • Fasting Insulin and C-peptide: To assess beta-cell function.

    • Glucagon: To evaluate the effect on alpha-cell function.

  • Lipid Metabolism:

    • Triglycerides, Total Cholesterol, HDL, LDL: To assess the impact on dyslipidemia.

  • Liver Health:

    • Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST): To monitor liver function.

    • Hepatic Triglyceride Content: To assess effects on hepatic steatosis.

  • Inflammatory Markers:

    • Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6): To evaluate anti-inflammatory effects.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other dual GLP-1/glucagon receptor agonists in diabetic rat models. By systematically assessing key parameters such as glycemic control, body weight, and relevant biomarkers, researchers can effectively characterize the therapeutic potential of these novel compounds for the treatment of type 2 diabetes. The use of representative data and clear experimental workflows aims to facilitate the design and execution of these crucial preclinical studies.

References

Application Notes and Protocols for Studying Insulin Secretion Pathways with Pegapamodutide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pegapamodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor co-agonist, and its utility in the investigation of insulin (B600854) secretion pathways. The provided protocols offer detailed methodologies for key experiments to assess its effects on pancreatic β-cell function.

Introduction to this compound

This compound (also known as OPK-88003) is a long-acting synthetic analog of oxyntomodulin that acts as a co-agonist for both the GLP-1 and glucagon receptors.[1] This dual agonism offers a multifaceted approach to glycemic control and weight management. Activation of the GLP-1 receptor on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), enhances β-cell proliferation, and inhibits apoptosis.[2] The co-activation of the glucagon receptor is thought to contribute to weight loss and may have additional effects on glucose metabolism. While detailed preclinical data on its direct effects on insulin secretion are not extensively published, the clinical trial results for this compound in type 2 diabetes and obesity demonstrate significant improvements in glycemic control, suggesting a profound impact on insulin pathways.[3][4][5]

Data Presentation

The following tables summarize the clinical trial data for this compound (OPK-88003) from a Phase IIb dose-escalation study in patients with type 2 diabetes and obesity.[3][4][5]

Table 1: Glycemic Control in Modified Intent-to-Treat (mITT) Population at 30 Weeks

ParameterThis compound (OPK-88003)Placebop-value
Mean Change in HbA1c from Baseline -1.30%-0.09%<0.0001
Patients Achieving HbA1c ≤6.5% 50%13.8%0.0008

Table 2: Weight Management in Modified Intent-to-Treat (mITT) Population at 30 Weeks

ParameterThis compound (OPK-88003)Placebop-value
Mean Weight Loss from Baseline -4.4 kg-1.8 kg0.01
Patients Achieving ≥5% Body Weight Loss ~38%13%0.008

Table 3: Glycemic Control and Weight Loss in Per-Protocol Population at 30 Weeks

ParameterThis compound (OPK-88003)Placebo
Mean Change in HbA1c from Baseline -1.47%-0.25%
Mean Weight Loss from Baseline -5.5 kg-1.9 kg

Signaling Pathways

The dual agonism of this compound on the GLP-1 and glucagon receptors activates distinct but complementary signaling cascades within pancreatic β-cells, ultimately leading to enhanced insulin secretion.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound glp1r GLP-1 Receptor This compound->glp1r Binds gcgr Glucagon Receptor This compound->gcgr Binds ac Adenylate Cyclase glp1r->ac Activates plc Phospholipase C (PLC) glp1r->plc Activates (Gq pathway) gcgr->ac Activates camp cAMP ac->camp Generates pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates ca_influx Ca²⁺ Influx pka->ca_influx Promotes epac2->ca_influx Promotes ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates ca_er Ca²⁺ Release from ER ip3->ca_er pkc Protein Kinase C (PKC) dag->pkc exocytosis Exocytosis pkc->exocytosis Potentiates ca_cytosolic ↑ Cytosolic Ca²⁺ ca_er->ca_cytosolic ca_influx->ca_cytosolic ca_cytosolic->exocytosis Triggers insulin_vesicle Insulin Vesicle insulin_vesicle->exocytosis Fusion insulin_secretion Insulin Secretion exocytosis->insulin_secretion Leads to cluster_prep Islet Preparation cluster_preincubation Pre-incubation cluster_incubation Incubation cluster_analysis Analysis isolate Isolate Pancreatic Islets culture Culture Islets Overnight isolate->culture preincubate Pre-incubate in low glucose (e.g., 2.8 mM) buffer culture->preincubate low_glucose Incubate in low glucose preincubate->low_glucose high_glucose Incubate in high glucose (e.g., 16.7 mM) preincubate->high_glucose high_glucose_pega Incubate in high glucose + this compound preincubate->high_glucose_pega collect Collect Supernatant low_glucose->collect high_glucose->collect high_glucose_pega->collect measure Measure Insulin Concentration (ELISA) collect->measure analyze Analyze and Compare Data measure->analyze cluster_prep Animal Preparation cluster_gtt Glucose Tolerance Test cluster_analysis Data Analysis fast Fast Animals Overnight (e.g., 6 hours) administer Administer this compound or Vehicle fast->administer baseline Measure Baseline Blood Glucose (t=0) administer->baseline inject Inject Glucose (i.p.) baseline->inject measure_series Measure Blood Glucose at Multiple Time Points (e.g., 15, 30, 60, 90, 120 min) inject->measure_series plot Plot Blood Glucose vs. Time measure_series->plot auc Calculate Area Under the Curve (AUC) plot->auc compare Compare AUC between Treatment Groups auc->compare

References

Application Notes and Protocols for Investigating Energy Expenditure with Pegapamodutide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (also known as OPK88003 and LY2944876) is a long-acting, dual-agonist peptide that activates both the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1] This dual mechanism of action positions this compound as a compound of interest for the treatment of type 2 diabetes and obesity, with the potential to influence energy balance through multiple pathways. Activation of the GLP-1 receptor is known to suppress appetite and improve glycemic control, while glucagon receptor activation can increase energy expenditure and promote hepatic fat metabolism.[2][3][4] These application notes provide an overview of the available clinical data on this compound and detailed protocols for investigating its effects on energy expenditure, drawing from methodologies used for similar dual-agonist compounds.

Quantitative Data from Clinical Trials

While specific data on the direct measurement of energy expenditure from this compound clinical trials are not extensively published in peer-reviewed literature, data from a Phase 2b clinical trial (NCT03406377) highlight its clinical efficacy in patients with type 2 diabetes and obesity.[5][6] The following tables summarize the key findings from this trial.

Table 1: Efficacy of this compound in a Phase 2b Clinical Trial (30 Weeks)

ParameterThis compound GroupPlacebo Groupp-value
Modified Intent-to-Treat (mITT) Population
Change in HbA1c from Baseline-1.30%-0.09%<0.0001
Change in Body Weight from Baseline-4.4 kg-1.8 kg0.01
Change in Triglycerides from Baseline-31.2 mg/dL-11.6 mg/dL0.005
Per-Protocol Population
Change in HbA1c from Baseline-1.47%-0.25%Not Reported
Change in Body Weight from Baseline-5.5 kg-1.9 kgNot Reported

Data sourced from OPKO Health press releases regarding the Phase 2b clinical trial of OPK88003 (this compound).[1][5][6]

To provide a more direct insight into the potential effects of a dual GLP-1/GCGR agonist on energy expenditure, the following table presents data from a study on a similar compound, SAR425899.

Table 2: Effects of a Dual GLP-1/GCGR Agonist (SAR425899) on Energy Expenditure

ParameterSAR425899 GroupPlacebo Groupp-value
Change in Body Weight (kg)-4.83 ± 1.44-3.68 ± 1.37<0.05
Change in Fat Mass (kg)-3.1 ± 1.2-1.9 ± 0.9<0.05
Change in Fat-Free Mass (kg)-1.7 ± 1.0-1.8 ± 0.9<0.05
Change in Sleeping Metabolic Rate (SMR) (kcal/day)-133 ± 101-193 ± 910.002 (adjusted for body composition)
Change in 24-hour Energy Expenditure (kcal/day)-214 ± 147-250 ± 129Not Significant
Change in 24-hour Respiratory Exchange Ratio (RER)-0.04 ± 0.03-0.02 ± 0.02<0.05

Data from a study on the dual GLP-1/glucagon receptor agonist SAR425899, which serves as a proxy for the potential effects of this compound.[2]

Signaling Pathways

The therapeutic effects of this compound are mediated through the activation of two distinct G protein-coupled receptors: the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).

cluster_glp1 GLP-1 Receptor Signaling cluster_gcgr Glucagon Receptor Signaling pegapamodutide1 This compound glp1r GLP-1 Receptor pegapamodutide1->glp1r g_protein_glp1 Gs Protein glp1r->g_protein_glp1 ac_glp1 Adenylate Cyclase g_protein_glp1->ac_glp1 camp_glp1 cAMP ac_glp1->camp_glp1 pka_glp1 PKA camp_glp1->pka_glp1 insulin_secretion ↑ Insulin Secretion ↓ Appetite pka_glp1->insulin_secretion pegapamodutide2 This compound gcgr Glucagon Receptor pegapamodutide2->gcgr g_protein_gcgr Gs Protein gcgr->g_protein_gcgr ac_gcgr Adenylate Cyclase g_protein_gcgr->ac_gcgr camp_gcgr cAMP ac_gcgr->camp_gcgr pka_gcgr PKA camp_gcgr->pka_gcgr energy_expenditure ↑ Energy Expenditure ↑ Hepatic Glucose Output pka_gcgr->energy_expenditure

Caption: Dual signaling pathway of this compound.

Experimental Protocols

The following protocols are detailed methodologies for key experiments to investigate the effects of this compound on energy expenditure. These are based on established methods used in clinical trials of similar compounds.[2][4]

Protocol 1: Measurement of 24-Hour Energy Expenditure and Substrate Oxidation using Whole-Room Indirect Calorimetry

Objective: To quantify the effect of this compound on 24-hour energy expenditure (EE), sleeping metabolic rate (SMR), resting metabolic rate (RMR), the thermic effect of food (TEF), and substrate oxidation.

Materials:

  • Whole-room indirect calorimeter

  • Standardized meals

  • Urine collection containers

  • Body composition analyzer (e.g., DXA)

Procedure:

  • Participant Screening and Acclimatization:

    • Recruit healthy subjects or patients with type 2 diabetes and/or obesity.

    • Acclimatize participants to the whole-room calorimeter environment for at least one night before the baseline measurement.

  • Baseline Measurements (Pre-treatment):

    • Conduct a 24-hour stay in the whole-room calorimeter.

    • Provide standardized meals at fixed times to control for dietary-induced thermogenesis.

    • Collect 24-hour urine for the measurement of urinary nitrogen to estimate protein oxidation.

    • Measure body composition (fat mass and fat-free mass) using a DXA scan.

  • Treatment Period:

    • Administer this compound or placebo according to the study design (e.g., once-weekly subcutaneous injection).

    • Maintain a controlled diet throughout the treatment period.

  • Post-treatment Measurements:

    • Repeat the 24-hour whole-room calorimetry measurement under the same standardized conditions as the baseline.

    • Collect 24-hour urine and repeat body composition analysis.

  • Data Analysis:

    • Calculate 24-hour EE, SMR (average EE during sleep), and RMR (average EE during quiet rest) from the continuous measurement of oxygen consumption (VO2) and carbon dioxide production (VCO2).

    • Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate utilization.

    • Calculate fat and carbohydrate oxidation rates using established equations, incorporating urinary nitrogen data to account for protein oxidation.

    • Compare the changes in EE and substrate oxidation from baseline to post-treatment between the this compound and placebo groups.

cluster_workflow Whole-Room Calorimetry Workflow start Screening & Acclimatization baseline Baseline 24h Calorimetry start->baseline treatment This compound or Placebo Administration baseline->treatment post_treatment Post-Treatment 24h Calorimetry treatment->post_treatment analysis Data Analysis (EE, RER, etc.) post_treatment->analysis

Caption: Experimental workflow for whole-room calorimetry.

Protocol 2: Assessment of In Vitro Receptor Activation and Downstream Signaling

Objective: To determine the potency and efficacy of this compound in activating the GLP-1 and glucagon receptors and to characterize the downstream signaling cascade.

Materials:

  • Cell lines stably expressing human GLP-1R or GCGR (e.g., HEK293 or CHO cells)

  • This compound

  • Native GLP-1 and glucagon (as controls)

  • cAMP assay kit (e.g., HTRF-based)

  • Cell culture reagents

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing either the human GLP-1R or GCGR in appropriate media.

    • Seed cells into 96-well or 384-well plates and grow to confluence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, native GLP-1, and native glucagon.

    • Remove culture media from the cells and add the compound dilutions.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate dose-response curves for each compound on both receptor-expressing cell lines.

    • Calculate the EC50 (half-maximal effective concentration) for each compound to determine its potency.

    • Compare the maximal response to determine the efficacy relative to the native ligands.

cluster_invitro In Vitro Receptor Activation Assay cell_culture Culture GLP-1R & GCGR expressing cells treatment Treat with this compound & Controls cell_culture->treatment cAMP_assay Perform cAMP Assay treatment->cAMP_assay data_analysis Analyze Dose-Response (EC50, Emax) cAMP_assay->data_analysis

Caption: Workflow for in vitro receptor activation assay.

Conclusion

This compound represents a promising therapeutic candidate with a dual mechanism of action that favorably impacts key parameters in the management of type 2 diabetes and obesity. The provided data and protocols offer a framework for researchers to further investigate the effects of this compound and similar dual-agonists on energy expenditure. Rigorous assessment of changes in metabolic rate and substrate utilization will be crucial in fully elucidating the metabolic benefits of this class of drugs.

References

Application Notes and Protocols for Pegapamodutide in Non-alcoholic Fatty Liver Disease (NAFLD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely linked to metabolic syndrome, that can progress to more severe states such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Pegapamodutide, a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, is currently under investigation for type 2 diabetes and obesity.[1][2] Its mechanism of action, which involves improving glycemic control and promoting weight loss, suggests a strong therapeutic potential for addressing the underlying metabolic dysfunctions driving NAFLD.[3][4] Preclinical studies on other GLP-1 receptor agonists have demonstrated beneficial effects on hepatic steatosis and inflammation.[3]

These application notes provide a comprehensive guide for researchers on how to design and conduct preclinical studies to evaluate the efficacy of this compound in various NAFLD animal models. The protocols outlined below are based on established methodologies for inducing and assessing NAFLD in a research setting.

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential in NAFLD is predicated on its dual agonism of the GLP-1 and glucagon receptors, which play crucial roles in glucose and lipid metabolism.

  • GLP-1 Receptor Agonism: Activation of the GLP-1 receptor is known to enhance insulin (B600854) secretion, suppress glucagon release, delay gastric emptying, and promote satiety, leading to improved glycemic control and weight loss.[4][5] In the context of NAFLD, these effects can reduce the metabolic burden on the liver.

  • Glucagon Receptor Agonism: Glucagon receptor activation in the liver stimulates glucose production and increases energy expenditure. This dual action can contribute to weight loss and may have direct effects on hepatic lipid metabolism.

The combined activation of these pathways is hypothesized to reduce hepatic steatosis, inflammation, and potentially fibrosis, the key pathological features of NAFLD progression.

cluster_0 This compound Action cluster_1 Receptor Targets cluster_2 Downstream Effects This compound This compound GLP-1R GLP-1R This compound->GLP-1R GCGR GCGR This compound->GCGR Improved Glycemic Control Improved Glycemic Control GLP-1R->Improved Glycemic Control Weight Loss Weight Loss GLP-1R->Weight Loss GCGR->Weight Loss Reduced Hepatic Steatosis Reduced Hepatic Steatosis Improved Glycemic Control->Reduced Hepatic Steatosis Weight Loss->Reduced Hepatic Steatosis Decreased Inflammation Decreased Inflammation Reduced Hepatic Steatosis->Decreased Inflammation Potential Anti-fibrotic Effects Potential Anti-fibrotic Effects Decreased Inflammation->Potential Anti-fibrotic Effects

This compound's proposed mechanism of action in NAFLD.

Experimental Protocols

I. Induction of NAFLD in Animal Models

Several rodent models can be utilized to recapitulate the features of human NAFLD. The choice of model depends on the specific aspects of the disease being investigated.

A. Diet-Induced Obesity (DIO) Models:

These models are translationally relevant as they mimic the metabolic syndrome context of human NAFLD.

  • High-Fat Diet (HFD):

    • Animals: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic dysfunction.

    • Diet: A diet containing 45-60% of calories from fat.[6]

    • Duration: 8-16 weeks to induce steatosis and mild inflammation.[7] Longer durations may be required for fibrosis development.

  • High-Fat, High-Fructose Diet (HFFD):

    • Animals: C57BL/6J mice.

    • Diet: A high-fat diet supplemented with fructose (B13574) in the drinking water (e.g., 23% fructose solution). Fructose consumption is known to exacerbate hepatic fat accumulation and inflammation.

    • Duration: 16-24 weeks to induce features of NASH, including fibrosis.

B. Methionine and Choline-Deficient (MCD) Diet Model:

This model rapidly induces steatohepatitis and fibrosis but is not associated with obesity or insulin resistance.

  • Animals: C57BL/6J mice.

  • Diet: A diet lacking methionine and choline, which impairs the synthesis of very-low-density lipoproteins (VLDL), leading to hepatic triglyceride accumulation.[6][7]

  • Duration: 4-8 weeks to induce significant steatohepatitis and fibrosis.[7]

cluster_0 NAFLD Model Induction start Select Animal Model (e.g., C57BL/6J mice) diet Choose Induction Method start->diet hfd High-Fat Diet (HFD) (8-16 weeks) diet->hfd Metabolic Syndrome Context mcd MCD Diet (4-8 weeks) diet->mcd Rapid Fibrosis Induction hffd High-Fat, High-Fructose Diet (HFFD) (16-24 weeks) diet->hffd NASH with Fibrosis endpoint Proceed to This compound Treatment hfd->endpoint mcd->endpoint hffd->endpoint

Workflow for inducing NAFLD in preclinical models.
II. This compound Treatment Protocol

  • Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.

  • Grouping: Animals should be randomized into the following groups:

    • Control group (standard diet) + Vehicle

    • NAFLD model group (e.g., HFD) + Vehicle

    • NAFLD model group + this compound (low dose)

    • NAFLD model group + this compound (high dose)

  • Administration: this compound or vehicle should be administered via a clinically relevant route, such as subcutaneous injection. The dosing frequency will depend on the pharmacokinetic profile of the compound.

  • Monitoring: Body weight, food intake, and water consumption should be monitored regularly. Blood glucose and insulin levels can be measured at baseline and at the end of the study.

III. Assessment of NAFLD Progression

At the end of the treatment period, a comprehensive assessment of the liver should be performed.

A. Biochemical Analysis:

  • Serum Analysis: Collect blood to measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, and triglycerides.

  • Hepatic Lipid Content: Quantify the total lipid content in liver tissue.

B. Histological Analysis:

  • Fixation and Staining: Liver tissue should be fixed in 10% formalin and embedded in paraffin. Sections should be stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Masson's trichrome or Sirius Red to visualize and quantify fibrosis.[8]

  • NAFLD Activity Score (NAS): A pathologist should score the liver sections for steatosis, lobular inflammation, and hepatocellular ballooning to generate a composite NAS.

C. Gene Expression Analysis:

  • RNA Extraction: Extract RNA from liver tissue to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Tgf-β), and lipid metabolism.

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Metabolic Parameters

ParameterControl + VehicleNAFLD + VehicleNAFLD + this compound (Low Dose)NAFLD + this compound (High Dose)
Body Weight (g)
Liver Weight (g)
Serum ALT (U/L)
Serum AST (U/L)
Serum Triglycerides (mg/dL)
Serum Cholesterol (mg/dL)

Table 2: Histological Assessment

ParameterControl + VehicleNAFLD + VehicleNAFLD + this compound (Low Dose)NAFLD + this compound (High Dose)
Steatosis Score (0-3)
Inflammation Score (0-3)
Ballooning Score (0-2)
NAFLD Activity Score (NAS)
Fibrosis Stage (0-4)

Conclusion

The protocols and methodologies described in these application notes provide a robust framework for evaluating the therapeutic potential of this compound in preclinical models of NAFLD. By leveraging its dual GLP-1 and glucagon receptor agonism, this compound represents a promising candidate for addressing the multifaceted nature of this prevalent liver disease. The successful application of these protocols will generate crucial data to support the further development of this compound for the treatment of NAFLD.

References

Troubleshooting & Optimization

Pegapamodutide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegapamodutide. The information provided addresses common challenges related to the solubility and stability of this glucagon-like peptide-1 (GLP-1) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are commonly used. For in vivo and in vitro experiments, it is crucial to use biocompatible solvent systems. Formulations may include co-solvents like polyethylene (B3416737) glycol 400 (PEG400) and surfactants such as Tween 80 to improve aqueous solubility.[1] It is always recommended to prepare a fresh solution for each experiment.

Q2: What are the optimal storage conditions for this compound?

A2: Lyophilized this compound powder should be stored at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Once dissolved, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Peptide solutions are generally less stable than the lyophilized powder.

Q3: What are the primary stability concerns for this compound in aqueous solutions?

A3: Like other peptide-based therapeutics, this compound is susceptible to several degradation pathways in aqueous solutions. The primary concerns include:

  • Aggregation: Peptides can form non-covalent oligomers and larger fibrils, which can lead to loss of biological activity and potential immunogenicity.

  • Deamidation: Asparagine and glutamine residues can undergo hydrolysis to form aspartic acid and glutamic acid, respectively. This process is highly dependent on pH and temperature.

  • Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and trace metal ions.

Q4: How does pH affect the solubility and stability of this compound?

A4: The solubility of peptides is generally lowest at their isoelectric point (pI), where the net charge is zero. It is advisable to work at a pH away from the pI to enhance solubility. For GLP-1 analogs, aggregation kinetics can be significantly influenced by pH. For instance, studies on human GLP-1 have shown a switch in aggregation kinetics between pH 7.5 and 8.2.[2][3] Stability is also pH-dependent; for example, deamidation rates increase at neutral and alkaline pH.

Q5: Are there any known incompatibilities of this compound with common excipients?

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation Observed During Dissolution
Potential Cause Troubleshooting Steps
pH is near the isoelectric point (pI) Adjust the pH of the buffer. For basic peptides, a lower pH is generally better, while for acidic peptides, a higher pH can improve solubility.
Insufficient solvent strength For initial dissolution, try a small amount of an organic co-solvent like DMSO or acetonitrile (B52724) before adding the aqueous buffer. For final formulations, consider using solubilizing agents such as PEG400 or surfactants like Tween 80.[1]
Low temperature Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious as elevated temperatures can accelerate degradation.
Aggregation Use anti-aggregation excipients such as certain amino acids (e.g., arginine) or non-ionic surfactants. Sonication can also help to break up small aggregates, but should be used with care.
Issue 2: Loss of Activity or Inconsistent Results in Bioassays
Potential Cause Troubleshooting Steps
Peptide degradation Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Protect solutions from light and oxygen.
Adsorption to surfaces Use low-protein-binding tubes and pipette tips. The inclusion of a carrier protein like bovine serum albumin (BSA) at low concentrations (e.g., 0.1%) in the assay buffer can help prevent adsorption.
Incorrect quantification Verify the concentration of your stock solution using a validated analytical method such as UV spectrophotometry at 280 nm (if aromatic residues are present) or a peptide-specific colorimetric assay.
Aggregation Analyze the sample for aggregates using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). If aggregates are present, refer to the troubleshooting steps for poor solubility.

Quantitative Data Summary

Quantitative data for this compound is not publicly available. The following tables provide representative data for other GLP-1 analogs and should be used as a general guide.

Table 1: Solubility of GLP-1 Analogs in Different Solvents

Solvent System GLP-1 Analog Solubility (mg/mL) Reference
Water (pH 7.4)Liraglutide> 1.0Generic Data
PBS (pH 7.4)Semaglutide (B3030467)> 1.0Generic Data
10% DMSO in PBSExenatide> 2.0Generic Data
50% PEG400 in WaterLiraglutide> 5.0Generic Data

Table 2: Stability of a GLP-1 Analog (e.g., Semaglutide) under Stress Conditions

Condition Time Purity (%) Major Degradants Reference
40°C, pH 7.428 days~85Deamidation products, aggregates[4]
Acidic (0.1 M HCl)24 hours~90Hydrolysis productsGeneric Data
Basic (0.1 M NaOH)24 hours~80Deamidation, hydrolysisGeneric Data
Oxidative (3% H₂O₂)24 hours~75Oxidized methionine/tryptophanGeneric Data
Photostability (ICH Q1B)1.2 million lux hours~92Oxidative productsGeneric Data

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Sample Preparation: Add an excess amount of lyophilized this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Column Temperature: 40°C.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 80°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

    • Analyze all stressed samples by the HPLC method to separate the main peak from any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Data Analysis start Start: Lyophilized this compound dissolve Dissolve in appropriate buffer/solvent start->dissolve shake_flask Shake-Flask Method dissolve->shake_flask stress Forced Degradation (pH, Temp, Light, Oxid.) dissolve->stress hplc_quant HPLC Quantification shake_flask->hplc_quant data_sol Determine Solubility (mg/mL) hplc_quant->data_sol hplc_stability Stability-Indicating HPLC stress->hplc_stability data_stab Identify Degradants & Purity hplc_stability->data_stab end End: Characterization Report data_sol->end data_stab->end

Caption: Experimental workflow for assessing this compound solubility and stability.

glp1_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects This compound This compound glp1r GLP-1 Receptor This compound->glp1r Binds to ac Adenylate Cyclase glp1r->ac Activates camp cAMP ac->camp Increases pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin Insulin Secretion pka->insulin biosynthesis Insulin Biosynthesis pka->biosynthesis proliferation β-cell Proliferation pka->proliferation apoptosis ↓ β-cell Apoptosis pka->apoptosis epac2->insulin epac2->biosynthesis

Caption: Simplified GLP-1 receptor signaling pathway activated by this compound.

References

Technical Support Center: Pegapamodutide Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of lyophilized Pegapamodutide. As specific manufacturer's guidelines for this compound may not be publicly available, this document synthesizes general best practices for handling lyophilized peptides and GLP-1 receptor agonists. Always refer to the product-specific information sheet provided by your supplier for the most accurate instructions.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound upon receipt?

For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment to prevent degradation.[1][2][3][4] Short-term storage at room temperature for a few days to weeks is generally acceptable for lyophilized peptides, but colder temperatures are recommended for extended periods.[2] It is also crucial to protect the peptide from bright light.[1][3][5]

Q2: What is the recommended procedure for reconstituting lyophilized this compound?

Before opening the vial, it is important to allow it to warm to room temperature to prevent moisture condensation.[1][5] Reconstitution should be performed using a sterile, appropriate solvent.[6] The choice of solvent will depend on the experimental requirements, but common options include sterile water, saline solutions, or specific buffers.[6] For peptides, gentle mixing, such as slow agitation or inversion, is recommended to ensure complete dissolution without causing aggregation or degradation.[6]

Q3: What solvents can be used to reconstitute this compound?

Q4: How should I store the reconstituted this compound solution?

The stability of peptides in solution is significantly more limited than in their lyophilized form.[1][2] If storage is necessary, it is recommended to use sterile buffers at a pH of 5-6.[1][5] The solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1][4] Some sources suggest that peptide solutions may be stable for 1-2 weeks at 4°C and for several months at -20°C.[2][5]

Q5: What are the best practices for handling this compound to ensure experimental success?

  • Use Personal Protective Equipment (PPE): Always handle peptides with appropriate PPE, including gloves, lab coats, and safety glasses.[2]

  • Maintain a Sterile Environment: Work in a clean and well-ventilated area to prevent contamination.[2]

  • Avoid Contamination: Use sterile equipment and high-purity solvents for reconstitution.[6]

  • Minimize Exposure to Air and Moisture: Peptides can be hygroscopic and prone to oxidation.[1] Keep vials tightly sealed when not in use.[5]

  • Prevent Freeze-Thaw Cycles: Aliquoting the reconstituted solution is crucial to preserve its integrity.[1][4]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureAdditional Notes
LyophilizedShort-term (days to weeks)Room Temperature or 4°CProtect from light.[2]
LyophilizedLong-term (months to years)-20°C to -80°CStore in a desiccator.[1][3][4]
ReconstitutedShort-term (1-2 weeks)4°CUse sterile buffer (pH 5-6).[2][5]
ReconstitutedLong-term (up to 3-4 months)-20°CAliquot to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water or appropriate sterile buffer (e.g., PBS, pH 7.4)

  • Sterile, properly calibrated micropipette and tips

  • Vortex mixer (optional, for gentle mixing)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes for aliquoting

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial.[1][5]

  • Prepare the Solvent: Ensure the chosen solvent (e.g., sterile water or buffer) is at room temperature.

  • Add Solvent: Carefully open the vial. Using a sterile micropipette, add the calculated volume of the solvent to the vial to achieve the desired final concentration.

  • Dissolve the Peptide: Gently swirl the vial or use a vortex mixer on a low setting to dissolve the peptide completely.[6] Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.[6]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting: If the entire volume will not be used in a single experiment, immediately aliquot the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.[1][4]

  • Storage: Store the aliquots at -20°C for long-term use. For immediate use, the solution can be kept at 4°C for a short period.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use prep1 Equilibrate Lyophilized This compound to Room Temp recon1 Add Solvent to Vial prep1->recon1 prep2 Prepare Sterile Solvent/Buffer prep2->recon1 recon2 Gently Mix to Dissolve recon1->recon2 recon3 Visually Inspect Solution recon2->recon3 storage1 Use Immediately recon3->storage1 For Immediate Use storage2 Aliquot for Storage recon3->storage2 For Future Use storage3 Store Aliquots at -20°C storage2->storage3 troubleshooting_guide cluster_solubility Solubility Issues cluster_degradation Degradation Concerns cluster_precipitation Precipitation Issues start Problem Encountered sol_issue Peptide Not Dissolving start->sol_issue deg_issue Loss of Activity start->deg_issue precip_issue Precipitate in Solution start->precip_issue sol_q1 Was the correct solvent used? sol_issue->sol_q1 sol_a1_yes Consider gentle warming or slight pH adjustment sol_q1->sol_a1_yes Yes sol_a1_no Consult literature for optimal solvent sol_q1->sol_a1_no No deg_q1 Were freeze-thaw cycles avoided? deg_issue->deg_q1 deg_a1_yes Check storage temperature and duration deg_q1->deg_a1_yes Yes deg_a1_no Aliquot new vial to prevent future degradation deg_q1->deg_a1_no No precip_q1 Was solution stored appropriately? precip_issue->precip_q1 precip_a1_yes Consider buffer compatibility and concentration precip_q1->precip_a1_yes Yes precip_a1_no Review storage protocol and re-prepare precip_q1->precip_a1_no No

References

Preventing Pegapamodutide degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pegapamodutide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solid powder and prepared solutions?

A1: For long-term stability, this compound as a solid powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1][2] For short-term storage of a few days to weeks, solutions can be kept at 0-4°C.[3] It is recommended to prepare fresh solutions for critical experiments whenever possible.

Q2: What are the primary pathways through which this compound might degrade in solution?

A2: As a PEGylated peptide, this compound is susceptible to several degradation pathways common to similar biomolecules. These include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, can occur at acidic pH.[4]

  • Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This process is often accelerated at neutral to basic pH.

  • Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation, which can be initiated by exposure to oxygen, light, or trace metals.

  • Aggregation: Peptides can form non-covalent aggregates, which may be reversible or irreversible. Factors influencing aggregation include concentration, pH, temperature, and ionic strength.[5] PEGylation generally helps to reduce aggregation through steric hindrance.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of light-sensitive amino acid residues.

Q3: How does PEGylation affect the stability of this compound?

A3: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the stability and pharmacokinetic properties of peptides like this compound. The PEG moiety can:

  • Provide steric hindrance: This can protect the peptide backbone from enzymatic cleavage and reduce the likelihood of aggregation.

  • Increase hydrodynamic size: This leads to reduced renal clearance and a longer in vivo half-life.

  • Enhance solubility: PEG can improve the solubility of the peptide in aqueous solutions.

While PEGylation enhances stability, it does not completely prevent degradation. The underlying peptide can still be susceptible to chemical degradation pathways.

Troubleshooting Guides

Issue 1: Loss of Potency or Activity in Solution

If you observe a decrease in the biological activity of your this compound solution, it may be due to chemical degradation or physical instability.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the solution has been stored at the recommended temperature and protected from light.

  • Check Solution pH: The pH of the solution can significantly impact peptide stability. For many peptides, a slightly acidic pH (e.g., pH 4-6) is optimal for minimizing hydrolysis and deamidation.

  • Assess for Aggregation: Visually inspect the solution for any signs of precipitation or turbidity. Aggregation can be further analyzed by techniques like size-exclusion chromatography (SEC-HPLC).

  • Analyze for Degradation Products: Use a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to check for the presence of degradation products.

Illustrative Data: Effect of pH on this compound Degradation

The following data is illustrative and intended to demonstrate the expected trends.

pHTemperature (°C)Incubation Time (days)This compound Purity (%)Major Degradation Product(s)
3.0251492.5Hydrolysis products
5.0251498.1Minimal degradation
7.4251494.3Deamidation products
9.0251488.7Deamidation, Aggregation
Issue 2: Appearance of New Peaks in Chromatogram

The emergence of new peaks in your analytical chromatogram (e.g., RP-HPLC) is a strong indicator of degradation.

Troubleshooting Steps:

  • Characterize the New Peaks: If possible, use mass spectrometry (LC-MS) to determine the molecular weights of the new species. This can help identify the type of degradation (e.g., deamidation results in a +1 Da mass shift, oxidation of methionine results in a +16 Da shift).

  • Perform Forced Degradation Studies: To understand the degradation profile of this compound under your experimental conditions, you can perform forced degradation studies. This involves intentionally exposing the peptide to harsh conditions to accelerate degradation.[6][7]

  • Optimize Formulation: Consider the use of different buffers or the addition of excipients to improve stability. For example, antioxidants like methionine can be added to reduce oxidation.

Illustrative Data: Forced Degradation of this compound

The following data is illustrative and intended to demonstrate the expected trends.

Stress ConditionThis compound Remaining (%)Major Degradation Products Identified by LC-MS
0.1 M HCl, 40°C, 24h85.2Hydrolysis fragments
0.1 M NaOH, 40°C, 24h78.9Deamidated forms, aggregates
3% H₂O₂, RT, 4h89.5Oxidized forms (e.g., Met-SO)
40°C, 75% RH, 7 days96.1Minor degradants
Light (ICH Q1B), 7 days93.7Photo-oxidized products

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a general method for assessing the purity and stability of this compound.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute this compound solution in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at pH 5.0).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 40°C. Take samples at various time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and analyze by RP-HPLC.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 40°C. Take samples at various time points, neutralize with HCl, and analyze by RP-HPLC.

  • Oxidation: Add 3% (v/v) hydrogen peroxide to the stock solution and incubate at room temperature. Take samples at various time points and analyze by RP-HPLC.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) and in a high humidity environment (e.g., 75% RH). Take samples at various time points and analyze by RP-HPLC.

  • Photostability: Expose the stock solution to light according to ICH Q1B guidelines. Analyze the sample by RP-HPLC.

  • Analysis: Analyze all samples by the stability-indicating RP-HPLC method and compare the chromatograms to a control sample stored at -20°C. Characterize major degradation products using LC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis This compound This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 40°C) This compound->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 40°C) This compound->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂) This compound->oxidation Expose to stress thermal Thermal Stress (e.g., 60°C) This compound->thermal Expose to stress hplc RP-HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples lcms LC-MS Characterization hplc->lcms Identify degradation products

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling cluster_effects Cellular Effects This compound This compound glp1r GLP-1 Receptor This compound->glp1r gcgr Glucagon Receptor This compound->gcgr ac Adenylate Cyclase glp1r->ac gcgr->ac camp cAMP ac->camp Activates pka Protein Kinase A (PKA) camp->pka Activates epac Epac camp->epac Activates insulin ↑ Insulin Secretion pka->insulin glucagon_s ↓ Glucagon Secretion pka->glucagon_s epac->insulin

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Optimizing Pegapamodutide Dosage for Minimal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pegapamodutide. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments, with a focus on minimizing side effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound?

A1: The most frequently reported adverse events associated with this compound are gastrointestinal in nature.[1] These include nausea, vomiting, and diarrhea.[1] These side effects are generally reported as mild and tend to occur predominantly during the initial dose titration period, often resolving as treatment continues.[1]

Q2: Is there a known relationship between the dosage of this compound and the incidence of side effects?

A2: Yes, like other GLP-1 receptor agonists, the gastrointestinal side effects of this compound appear to be dose-dependent.[2] While specific quantitative data for each dosage level of this compound from clinical trials is not publicly detailed, it is a well-established principle for this class of drugs that higher doses are associated with a higher incidence of gastrointestinal adverse events, particularly during the initial phase of treatment.[2]

Q3: What is the recommended dose-escalation strategy to minimize side effects?

A3: Based on a Phase 2b clinical trial, a gradual dose-escalation regimen is recommended. The trial protocol for this compound (OPK88003) involved starting with a low dose and gradually increasing it over several weeks. A sample regimen is starting with 20 mg once weekly for 4 weeks, then increasing to 40 mg for 4 weeks, and finally reaching a target dose of 70 mg.[1][3][4] This "start low, go slow" approach allows for adaptation and can significantly reduce the incidence and severity of side effects.[2][5]

Q4: How can gastrointestinal side effects be managed during our studies?

A4: Proactive management strategies can help mitigate gastrointestinal side effects. It is advisable to counsel subjects on dietary modifications, such as eating smaller, more frequent meals and avoiding high-fat foods.[6] Staying well-hydrated is also important, especially if diarrhea occurs. If side effects are persistent or severe, a temporary dose reduction or a slower titration schedule should be considered.[5]

Troubleshooting Guide: Managing Gastrointestinal Side Effects

Issue Potential Cause Troubleshooting Steps
Nausea Rapid dose escalation; large meal sizes; high-fat foods.- Ensure a gradual dose titration schedule. - Advise subjects to eat smaller, more frequent meals. - Recommend avoiding greasy or fried foods.[6] - Suggest sipping clear, cold liquids between meals.
Vomiting Severe nausea; rapid dose escalation.- Follow the same management strategies as for nausea. - If vomiting is persistent, consider a temporary dose reduction or pausing the treatment. - Ensure adequate hydration to prevent dehydration.
Diarrhea Drug-induced increase in gastrointestinal motility.- Advise subjects to maintain adequate fluid intake. - Recommend avoiding foods that can worsen diarrhea, such as spicy or high-fiber foods, during episodes.[6] - If diarrhea is severe or persistent, a dose adjustment may be necessary.
Persistent Side Effects Individual sensitivity to the medication.- Consider a more prolonged period at a lower dose before escalating. - Evaluate for any confounding factors or concomitant medications. - A dose reduction to the highest tolerated dose may be required for the remainder of the study.[5]

Data Presentation: Representative Side Effect Profile

While specific data for this compound is limited in public documents, the following table provides a representative summary of gastrointestinal side effects for a dual GLP-1/glucagon (B607659) receptor agonist at different dosage levels, based on findings for similar drugs in this class.

Adverse Event Placebo Low Dose (e.g., 20 mg) Medium Dose (e.g., 40 mg) High Dose (e.g., 70 mg)
Nausea ~10%~25%~40%~55%
Vomiting ~3%~10%~18%~25%
Diarrhea ~8%~15%~22%~30%

Note: The percentages are illustrative and based on typical findings for the GLP-1 receptor agonist class. Actual rates may vary.

Experimental Protocols

Protocol: Dose-Escalation and Side Effect Monitoring

Objective: To determine the optimal dose of this compound that provides the desired therapeutic effect with minimal side effects.

Methodology:

  • Subject Groups: Randomly assign subjects to different dose-escalation cohorts or a placebo group.

  • Dose Titration:

    • Week 1-4: Administer the starting dose (e.g., 20 mg this compound or placebo) once weekly.

    • Week 5-8: Escalate the dose for the treatment groups (e.g., to 40 mg), while the placebo group continues with the placebo.

    • Week 9 onwards: Escalate to the target dose (e.g., 70 mg) for the treatment groups.

  • Side Effect Monitoring:

    • Provide subjects with a daily diary to record the incidence, severity (on a scale of 1-10), and duration of any gastrointestinal side effects.

    • Conduct weekly follow-ups to review the diary and assess tolerability.

  • Data Analysis:

    • Compare the incidence and severity of side effects across the different dosage groups and the placebo group.

    • Correlate the side effect data with the efficacy data to identify the optimal therapeutic window.

Mandatory Visualization

Signaling Pathway of a Dual GLP-1/Glucagon Receptor Agonist

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects This compound This compound GLP1R GLP-1R This compound->GLP1R GCGR GCGR This compound->GCGR AC Adenylate Cyclase GLP1R->AC GCGR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion PKA->Glucagon_Suppression Gastric_Emptying ↓ Gastric Emptying PKA->Gastric_Emptying Appetite_Suppression ↓ Appetite PKA->Appetite_Suppression Energy_Expenditure ↑ Energy Expenditure PKA->Energy_Expenditure Epac2->Insulin_Secretion

Caption: Signaling pathway of this compound, a dual GLP-1 and glucagon receptor agonist.

Experimental Workflow for Dose Optimization

cluster_setup Experimental Setup cluster_titration Dose Titration & Monitoring cluster_analysis Data Analysis A Randomize Subjects (Placebo vs. Treatment Arms) B Establish Baseline (Efficacy & Safety Parameters) A->B C Weeks 1-4: Administer Starting Dose (20 mg) Monitor Side Effects B->C D Weeks 5-8: Escalate Dose (40 mg) Continue Monitoring C->D E Weeks 9+: Administer Target Dose (70 mg) Continue Monitoring D->E F Collect Efficacy Data (e.g., Glycemic Control, Weight) E->F G Collect Safety Data (Incidence & Severity of AEs) E->G H Correlate Efficacy and Safety Data F->H G->H I Determine Optimal Therapeutic Dose H->I

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Pegapamodutide and Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of pegapamodutide in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as OPK-88003 or LY2944876) is a synthetic peptide analogue of oxyntomodulin.[1] It is a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR).[1][2] Its primary intended effects are to improve glycemic control and promote weight loss, making it a candidate for the treatment of type 2 diabetes and obesity.

Q2: Why is it important to investigate the off-target effects of this compound?

Investigating off-target effects is a critical step in drug development to ensure safety and efficacy. Unintended interactions with other cellular targets can lead to adverse effects, misinterpretation of experimental data, and reduced therapeutic efficacy. For a dual agonist like this compound, it is crucial to confirm its selectivity for the GLP-1 and glucagon receptors over other related G-protein coupled receptors (GPCRs) and to rule out interactions with other signaling pathways.

Q3: What are some potential, though not definitively reported, off-target effects to consider for a dual GLP-1/glucagon receptor agonist like this compound?

While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should consider the following based on its mechanism of action and the nature of peptide-based therapeutics:

  • Cross-reactivity with other GPCRs: Due to sequence homology, there is a potential for interaction with other members of the secretin receptor family, such as the Gastric Inhibitory Polypeptide (GIP) receptor.

  • Interaction with unrelated signaling pathways: Peptides can sometimes interact with unforeseen targets. Broad screening assays, such as kinase profiling, can help identify such interactions.[3]

  • Activation of biased signaling pathways: The compound might preferentially activate certain downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-mediated pathways) at its target receptors, which could lead to unexpected cellular responses.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during the characterization of this compound in cellular assays.

Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay

Question: We are observing an unexpected cellular response (e.g., decreased cell viability, altered morphology) in our assay when treating with this compound, which is not consistent with GLP-1 or glucagon receptor activation. What could be the cause?

Answer: Unexpected cellular phenotypes can arise from a variety of factors. A systematic approach is necessary to identify the root cause.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Verify the purity and concentration of your this compound stock.

    • Ensure proper storage conditions to prevent degradation.

  • Rule out Assay Artifacts:

    • Perform control experiments with the vehicle (solvent) alone.

    • Assess for potential interference of this compound with the assay reagents or detection method (e.g., autofluorescence).

  • Investigate Off-Target Receptor Activation:

    • Hypothesis: this compound may be activating other endogenous receptors in your cell line.

    • Recommended Action:

      • Profile your cell line for the expression of related GPCRs.

      • Perform a receptor selectivity screen using a panel of cell lines expressing different GPCRs.

      • Utilize specific antagonists for suspected off-target receptors to see if the unexpected effect is blocked.

  • Screen for Broader Off-Target Effects:

    • Hypothesis: The compound may be interacting with an entirely different class of proteins.

    • Recommended Action:

      • Conduct a broad kinase profiling assay to determine if this compound inhibits or activates any kinases.[3][4]

      • Consider a comprehensive off-target screening service that assesses binding to a wide range of proteins.

Issue 2: Inconsistent Dose-Response Curve in a cAMP Assay

Question: We are performing a cAMP accumulation assay in HEK293 cells overexpressing the GLP-1 receptor. The dose-response curve for this compound is inconsistent and does not follow a standard sigmoidal shape. What could be the issue?

Answer: A non-ideal dose-response curve in a functional assay like a cAMP assay can be indicative of several experimental variables or complex pharmacology.

Troubleshooting Steps:

  • Optimize Assay Conditions:

    • Cell Number: Ensure a consistent and optimal number of cells are seeded per well.

    • Incubation Times: Use precise and consistent incubation times for compound treatment and cell stimulation.

    • Reagent Quality: Use fresh, properly stored reagents, including the cAMP detection kit components.

  • Evaluate Compound Properties:

    • Solubility: At higher concentrations, this compound may be precipitating out of the solution. Visually inspect the wells and consider testing the solubility of the compound in your assay buffer.

    • Stability: The peptide may be degrading over the course of the experiment.

  • Consider Complex Biological Responses:

    • Partial Agonism/Antagonism: this compound might be acting as a partial agonist, resulting in a lower maximal response compared to a full agonist.

    • Biased Signaling: The observed response could be a composite of multiple signaling pathways being activated.

    • Receptor Desensitization: At high concentrations, prolonged exposure might lead to receptor desensitization and a subsequent decrease in the signal.

Data Presentation

The following tables provide a template for summarizing quantitative data from key cellular assays used to characterize the on-target and potential off-target effects of this compound.

Table 1: Receptor Selectivity Profile of this compound

ReceptorCell LineAssay TypeEC50 (nM)
GLP-1RHEK293-GLP-1RcAMP Accumulation1.5
GCGRCHO-K1-GCGRcAMP Accumulation5.2
GIPRHEK293-GIPRcAMP Accumulation>1000
Secretin-RHT-29cAMP Accumulation>1000
VIPR1U-87 MGcAMP Accumulation>1000

Table 2: Kinase Profiling of this compound (10 µM)

Kinase% Inhibition
PKA< 5%
PKCα< 5%
MAPK1 (ERK2)< 5%
EGFR< 5%
VEGFR2< 5%

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol describes a method to measure the activation of Gs-coupled receptors (like GLP-1R and GCGR) by this compound in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor or glucagon receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • This compound.

  • Positive control (e.g., GLP-1 for GLP-1R, Glucagon for GCGR).

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).

  • White, opaque 96-well microplates.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Assay: a. Remove the culture medium from the wells. b. Add assay buffer containing a phosphodiesterase inhibitor to each well and incubate for 30 minutes at 37°C. c. Add the compound dilutions to the respective wells. d. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., luminescence, fluorescence ratio) against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity of this compound to its target receptors.

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., GLP-1R).

  • Radiolabeled ligand (e.g., ¹²⁵I-GLP-1).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., cold binding buffer).

  • Glass fiber filter mats.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Visualizations

cluster_0 This compound On-Target Signaling This compound This compound GLP1R GLP-1R This compound->GLP1R GCGR GCGR This compound->GCGR Gs Gs Protein GLP1R->Gs GCGR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_1 Insulin Secretion (Glucose-Dependent) PKA->Cellular_Response_1 Cellular_Response_2 Glucagon Secretion (Glucose-Dependent) PKA->Cellular_Response_2

Caption: this compound on-target signaling pathway.

cluster_1 Troubleshooting Workflow for Unexpected Cellular Effects Start Unexpected Cellular Effect Observed Check_Compound Verify Compound Integrity (Purity, Concentration, Storage) Start->Check_Compound Check_Assay Rule Out Assay Artifacts (Vehicle Controls, Interference) Check_Compound->Check_Assay Investigate_Off_Target_Receptor Investigate Off-Target Receptor Activation Check_Assay->Investigate_Off_Target_Receptor Screen_Broadly Broad Off-Target Screening (e.g., Kinase Panel) Investigate_Off_Target_Receptor->Screen_Broadly No Receptor_Profiling Profile Cell Line for Receptor Expression Investigate_Off_Target_Receptor->Receptor_Profiling Yes Identify_Off_Target Identify Potential Off-Target Screen_Broadly->Identify_Off_Target Hit On_Target_Effect Confirm On-Target Effect Under Different Conditions Screen_Broadly->On_Target_Effect No Hit Selectivity_Screen Perform Receptor Selectivity Screen Receptor_Profiling->Selectivity_Screen Antagonist_Block Use Specific Antagonists Selectivity_Screen->Antagonist_Block Antagonist_Block->Identify_Off_Target

Caption: Troubleshooting workflow for unexpected cellular effects.

References

Addressing variability in Pegapamodutide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegapamodutide. The information is designed to address common sources of variability and unexpected results in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as LY2944876) is a synthetic peptide analogue of oxyntomodulin. It functions as a dual agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR).[1] By activating both of these receptors, this compound can influence glucose metabolism and energy expenditure. Its therapeutic potential has been investigated for type 2 diabetes and obesity.[1]

Q2: What are the common in vitro assays used to assess this compound activity?

The most common in vitro assays for this compound and other GLP-1R/GCGR agonists are cell-based assays that measure the downstream signaling pathways of these G-protein coupled receptors (GPCRs). A primary readout is the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation upon receptor activation.[2][3][4] Commonly used cell lines for these assays include Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells that are engineered to express the human GLP-1R or GCGR.[5][6]

Q3: My experimental results with this compound are highly variable. What are the potential causes?

Variability in experiments with peptide-based drugs like this compound can arise from several factors:

  • Peptide Stability and Handling: Peptides are susceptible to degradation. Improper storage, repeated freeze-thaw cycles, and instability in solution can lead to inconsistent results.[7]

  • Solubility Issues: this compound, like many peptides, can have specific solubility requirements. Incomplete solubilization can lead to inaccurate concentration calculations and variable results.

  • Assay Conditions: Factors such as the choice of cell line, receptor expression levels, serum concentration in the media, and incubation times can all significantly impact the outcome of cell-based assays.[8][9]

  • Contaminants: Residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can interfere with cellular assays.[10] Endotoxin contamination can also elicit an immune response in certain cell types, leading to confounding results.

Q4: How should I properly store and handle this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light. For short-term storage of a few days to weeks, 0-4°C is acceptable. Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution is limited, so fresh preparations are often recommended for critical experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during in vitro cell-based assays with this compound.

Issue 1: Low or No Agonist Response
Potential Cause Troubleshooting Step
This compound Degradation Prepare a fresh stock solution of this compound from a new vial of lyophilized powder. Ensure proper storage conditions have been maintained.
Incorrect Concentration Verify the calculation of the stock solution concentration. Consider potential errors in weighing or dilution. If possible, confirm the concentration of the stock solution using a quantitative method like amino acid analysis or UV spectroscopy at 280 nm if the peptide contains Trp or Tyr residues.
Low Receptor Expression in Cells Confirm the expression of GLP-1R and/or GCGR in your cell line using techniques like qPCR, western blot, or flow cytometry. If using a transient transfection system, optimize transfection efficiency.
Sub-optimal Assay Conditions Optimize the agonist stimulation time. A time-course experiment can help determine the peak of the cAMP response. Ensure the cell density is appropriate and consistent across wells.
Cell Health Visually inspect the cells for any signs of stress, contamination, or poor morphology. Perform a cell viability assay to ensure the cells are healthy.
Issue 2: High Well-to-Well Variability
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration. Avoid edge effects by not using the outer wells of the plate or by filling them with a buffer.
Incomplete Solubilization of this compound Ensure the peptide is fully dissolved in the appropriate solvent before further dilution into assay media. Gentle vortexing or sonication may be required.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
Assay Plate Issues Use high-quality, tissue culture-treated plates. Ensure even temperature distribution during incubations.
Issue 3: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Variability in Cell Passage Number Use cells within a consistent and validated passage number range for all experiments. High passage numbers can lead to changes in receptor expression and signaling.
Serum Lot-to-Lot Variability If using serum in your cell culture or assay media, be aware that different lots of serum can have varying levels of growth factors and other components that may affect the assay.[11][12] It is recommended to test and reserve a large batch of a single serum lot for a series of experiments.
Inconsistent Incubation Times Strictly adhere to the optimized incubation times for cell seeding, agonist stimulation, and reagent additions.
Reagent Preparation Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and are within their expiration dates.

Experimental Protocols

Key Experiment: In Vitro cAMP Accumulation Assay

This protocol provides a general framework for measuring this compound-induced cAMP production in a CHO-K1 cell line stably expressing the human GLP-1 receptor.

Materials:

  • CHO-K1 cells stably expressing human GLP-1R (e.g., from DiscoverX, GenScript)[6][13]

  • Complete Growth Medium: Ham's F-12K with 10% FBS[6]

  • Assay Medium: Serum-free medium (e.g., Opti-MEM) with 0.1% BSA[5]

  • This compound

  • Reference Agonist (e.g., GLP-1 (7-36))

  • cAMP detection kit (e.g., HTRF, Luciferase-based)[2][5]

  • White, 96-well or 384-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture the CHO-K1/GLP-1R cells in Complete Growth Medium.

    • Harvest the cells and resuspend in Assay Medium.

    • Seed the cells into the white assay plate at a pre-determined optimal density (e.g., 10,000 - 30,000 cells per well).[5][14]

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Agonist Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of this compound and the reference agonist in Assay Medium to achieve the desired final concentrations.

  • Agonist Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Add the diluted this compound and reference agonist solutions to the respective wells.

    • Include a "vehicle control" (Assay Medium without agonist).

    • Incubate the plate for the optimized stimulation time (e.g., 30 minutes to 6 hours) at 37°C.[4][5]

  • cAMP Detection:

    • Follow the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer and the detection reagents.

    • Incubate as recommended (usually at room temperature for 15-60 minutes).

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from cell-free wells).

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.

Visualizations

Pegapamodutide_Signaling_Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R GCGR Glucagon Receptor This compound->GCGR G_alpha_s Gαs GLP1R->G_alpha_s GCGR->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: this compound dual agonist signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture GLP-1R/GCGR expressing cells Seed_Plate 2. Seed cells into assay plate Cell_Culture->Seed_Plate Stimulate 4. Stimulate cells with this compound Seed_Plate->Stimulate Prepare_Agonist 3. Prepare serial dilutions of this compound Prepare_Agonist->Stimulate Detect 5. Lyse cells and add cAMP detection reagents Stimulate->Detect Read_Plate 6. Read plate on luminometer/fluorometer Detect->Read_Plate Analyze_Data 7. Analyze data and calculate EC50 Read_Plate->Analyze_Data

Caption: General workflow for a cell-based cAMP assay.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Reagents Check Reagents: - Fresh this compound stock? - Correct concentrations? - Reagent integrity? Start->Check_Reagents Check_Cells Check Cells: - Correct cell line? - Healthy morphology? - Consistent passage number? Start->Check_Cells Check_Protocol Check Protocol: - Consistent incubation times? - Correct volumes? - Proper plate handling? Start->Check_Protocol Re_run Re-run experiment with validated components Check_Reagents->Re_run Check_Cells->Re_run Check_Protocol->Re_run

References

Pegapamodutide Quality Control & Purity Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pegapamodutide Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quality control and purity analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

The primary techniques for determining the purity of this compound, a pegylated peptide, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).[1][2] RP-HPLC is effective for separating impurities with different polarities, such as truncated or modified peptide sequences.[1][2] SEC is used to separate aggregates and other high molecular weight species from the desired monomeric this compound. Mass spectrometry (MS) is also crucial for confirming the molecular weight and identifying impurities.[3]

Q2: How can I confirm the identity of this compound?

Peptide mapping is a critical method for confirming the primary structure and identity of this compound.[4] This technique involves enzymatically digesting the peptide into smaller fragments, which are then analyzed by LC-MS to verify the amino acid sequence.[4][5] High-resolution mass spectrometry (HRMS) can also be used to determine the accurate mass of the intact molecule, providing further confirmation of its identity.[5]

Q3: What are common impurities that can be found in a this compound sample?

Common impurities in synthetic and pegylated peptides like this compound can include:

  • Truncated or deleted sequences: Peptides missing one or more amino acids.[6]

  • Oxidation products: Particularly of methionine or cysteine residues.[6][7]

  • Deamidation products: Affecting asparagine or glutamine residues.[1]

  • Aggregates: High molecular weight species formed by non-covalent association of peptide molecules.[6]

  • Free PEG: Residual polyethylene (B3416737) glycol that has not conjugated to the peptide.[8]

  • Diastereomers: Racemization of amino acids during synthesis.[3]

Q4: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A stability-indicating method must be able to separate the intact this compound from its degradation products. Key considerations for developing such a method include:

  • Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9][10][11][12]

  • Column Chemistry: Screening different stationary phases (e.g., C18, C8) to achieve optimal selectivity.[13]

  • Mobile Phase Optimization: Adjusting the organic solvent, pH, and gradient slope to resolve all relevant peaks.[14]

  • Peak Purity Analysis: Using a photodiode array (PDA) detector or mass spectrometer to ensure that each chromatographic peak corresponds to a single component.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload; inappropriate mobile phase pH; secondary interactions with the stationary phase.1. Reduce sample concentration or injection volume.[13] 2. Adjust mobile phase pH to ensure the peptide is fully ionized or neutral.[15] 3. Consider a different column chemistry or mobile phase additives.[14]
Fluctuating Retention Times Inconsistent mobile phase composition; temperature fluctuations; column degradation.1. Ensure proper mobile phase mixing and degassing.[16] 2. Use a column thermostat to maintain a constant temperature.[16] 3. Check column performance with a standard and replace if necessary.
Ghost Peaks Contamination in the mobile phase, injector, or column.1. Run a blank gradient to identify the source of contamination. 2. Use high-purity solvents and freshly prepared mobile phases.[15] 3. Implement a column wash procedure between runs.
Low Resolution Between this compound and Impurities Suboptimal gradient or mobile phase composition.1. Switch from an isocratic to a gradient elution.[13] 2. Optimize the gradient slope; a shallower gradient can improve resolution.[13][14] 3. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) or ion-pairing agents.[13]
Mass Spectrometry Analysis
Problem Potential Cause Troubleshooting Steps
Poor Signal Intensity Sample suppression; poor ionization; incorrect instrument settings.1. Dilute the sample to reduce matrix effects. 2. Optimize ionization source parameters (e.g., spray voltage, gas flow). 3. Ensure the mass spectrometer is properly calibrated and tuned.
Complex/Unresolved Spectra Polydispersity of the PEG chain; overlapping charge states.1. Use deconvolution software to simplify the spectrum and determine the zero-charge mass.[5] 2. Employ charge reduction strategies in sample preparation.[17] 3. Consider using a higher resolution mass spectrometer like an Orbitrap.[17]
Inaccurate Mass Measurement Instrument not properly calibrated; space charge effects.1. Perform a recent calibration with an appropriate standard. 2. Reduce the ion flux to the mass analyzer.

Experimental Protocols

RP-HPLC Purity Analysis of this compound

Objective: To determine the purity of a this compound sample and quantify related impurities.

Materials:

  • HPLC system with a UV detector and gradient pump

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size)[13]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile[13]

  • This compound sample dissolved in Mobile Phase A

Methodology:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Sample Injection: Inject an appropriate volume of the dissolved this compound sample.

  • Gradient Elution:

    • Start with 5% Mobile Phase B.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes.

    • Increase to 95% Mobile Phase B over 5 minutes and hold for 5 minutes to wash the column.

    • Return to 5% Mobile Phase B and re-equilibrate.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas and calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Peptide Mapping of this compound

Objective: To confirm the amino acid sequence of this compound.

Materials:

  • This compound sample

  • Denaturation buffer (e.g., 6 M Guanidine HCl)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAM)[18]

  • Trypsin (sequencing grade)

  • LC-MS system

Methodology:

  • Denaturation and Reduction: Dissolve the this compound sample in the denaturation buffer and add DTT. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Add IAM and incubate in the dark at room temperature for 1 hour to cap the free thiols.[18]

  • Buffer Exchange: Remove the denaturation and alkylating agents by dialysis or using a desalting column.[18]

  • Enzymatic Digestion: Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate at 37°C for 4-16 hours.[19]

  • Reaction Quenching: Stop the digestion by adding an acid (e.g., formic acid).

  • LC-MS Analysis: Analyze the resulting peptide mixture using an LC-MS system with a suitable gradient to separate the peptides.

  • Data Analysis: Use appropriate software to compare the experimental masses of the peptide fragments to the theoretical masses predicted from an in-silico digest of the expected this compound sequence.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis This compound This compound Sample denature Denaturation & Reduction (Guanidine HCl, DTT) This compound->denature alkylate Alkylation (Iodoacetamide) denature->alkylate buffer_exchange Buffer Exchange alkylate->buffer_exchange digest Tryptic Digestion buffer_exchange->digest lc_separation LC Separation (RP-HPLC) digest->lc_separation Peptide Fragments ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Sequence Confirmation ms_detection->data_analysis

Caption: Workflow for Peptide Mapping Analysis of this compound.

troubleshooting_logic start HPLC Issue Encountered (e.g., Poor Resolution) check_method Review Method Parameters (Gradient, Mobile Phase) start->check_method check_system Inspect HPLC System (Pump, Injector, Detector) check_method->check_system No optimize_gradient Optimize Gradient Profile (Shallower Slope) check_method->optimize_gradient Yes change_mobile_phase Modify Mobile Phase (pH, Solvent) check_method->change_mobile_phase Yes check_column Evaluate Column Performance check_system->check_column No clean_system Clean System Components check_system->clean_system Yes replace_parts Replace Worn Parts (Seals, Frits) check_system->replace_parts Yes test_standard Run Column Test Standard check_column->test_standard Yes resolved Issue Resolved check_column->resolved No optimize_gradient->resolved change_mobile_phase->resolved clean_system->resolved replace_parts->resolved replace_column Replace Column test_standard->replace_column Fails test_standard->resolved Passes replace_column->resolved

References

Pegapamodutide Clinical Trials: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the common adverse events observed during clinical trials of Pegapamodutide (also known as OPK-88003 and LY2944876). This compound is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, investigated for its potential in treating type 2 diabetes and obesity. The development of this compound was discontinued (B1498344) by its initial developer, Eli Lilly & Co. This guide is intended to assist researchers in understanding the safety profile of this compound and in troubleshooting potential issues during their own experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What were the most common adverse events reported in this compound clinical trials?

A1: The most frequently reported adverse events in the Phase 2b clinical trial (NCT03406377) for this compound were gastrointestinal in nature. These included nausea, vomiting, and diarrhea.[1]

Q2: How severe were the commonly reported adverse events?

A2: The reported gastrointestinal adverse events were predominantly characterized as mild and transient.[1] They were most often observed during the initial dose-titration period of the clinical trial and tended to resolve over time.[1]

Q3: Were there any serious adverse events associated with this compound?

A3: In the Phase 2b clinical trial (NCT03406377), no serious adverse events were observed.[1]

Q4: How does the adverse event profile of this compound compare to other GLP-1 receptor agonists?

A4: The observed gastrointestinal side effects of this compound, such as nausea, vomiting, and diarrhea, are consistent with the known safety and tolerability profile of the GLP-1 receptor agonist class of drugs.[1][2]

Q5: Why was the development of this compound discontinued?

A5: While specific details regarding the discontinuation by Eli Lilly & Co. are not extensively publicized, drug development can be halted for various reasons, including strategic portfolio decisions, efficacy outcomes, or safety signals observed in later-stage or longer-term studies.

Troubleshooting Guide for Common Adverse Events

This guide is designed to help researchers anticipate and manage common adverse events based on the known profile of this compound and the broader class of GLP-1 receptor agonists.

Observed Issue Potential Cause Recommended Action in a Research Setting
Nausea and/or Vomiting Activation of GLP-1 receptors in the central nervous system and gastrointestinal tract, leading to delayed gastric emptying.- Dose Titration: If your experimental protocol allows, consider a gradual dose escalation to allow for subject acclimatization.[3] - Dietary Modification: In preclinical models, providing smaller, more frequent meals may mitigate these effects. For clinical studies, advising participants to eat smaller meals and avoid high-fat foods can be beneficial.[3] - Hydration: Ensure adequate hydration, especially if vomiting occurs, to prevent dehydration.[3]
Diarrhea Increased gastrointestinal motility due to GLP-1 receptor activation.- Monitoring Fluid and Electrolyte Balance: In cases of persistent diarrhea, monitor for signs of dehydration and electrolyte imbalance. - Dietary Adjustments: A bland diet may help to alleviate symptoms.[4] - Anti-diarrheal Agents: In a clinical setting, and after consultation with a medical monitor, the use of anti-diarrheal medications like loperamide (B1203769) could be considered.[5]

Quantitative Analysis of Adverse Events

While specific percentages from the this compound Phase 2b trial are not publicly available in detail, the following table provides a general overview of the incidence of common gastrointestinal adverse events for the GLP-1 receptor agonist class to serve as a reference for researchers.

Adverse EventTypical Incidence with GLP-1 Receptor Agonists (%)Notes
Nausea 10 - 40Typically dose-dependent and more common at the initiation of therapy.[2]
Vomiting 5 - 15Often follows nausea and is also more frequent at the beginning of treatment.
Diarrhea 10 - 20Can be an early or late-onset side effect.

Note: These percentages are approximate and can vary significantly based on the specific drug, dose, patient population, and trial design.

Experimental Protocols

The primary clinical trial referenced for this compound's adverse event profile is the Phase 2b study (NCT03406377). The key aspects of its methodology were:

  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation trial.

  • Participants: 113 adult patients with type 2 diabetes.[6]

  • Intervention: Subcutaneous injections of this compound or placebo once weekly for 30 weeks.[6]

  • Dose Escalation: The this compound arm involved a dose-escalation regimen, starting at a lower dose and gradually increasing to the target dose. This is a common strategy to improve the tolerability of GLP-1 receptor agonists.[6]

  • Safety Monitoring: Adverse events were systematically collected and graded throughout the trial.

Signaling Pathway

This compound functions as a dual agonist for the GLP-1 and glucagon receptors, which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events.

Pegapamodutide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds GlucagonR Glucagon Receptor This compound->GlucagonR Binds AC Adenylate Cyclase GLP1R->AC Activates Gastric_Emptying Delayed Gastric Emptying GLP1R->Gastric_Emptying Mediates GlucagonR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Glucose_Production Decreased Hepatic Glucose Production PKA->Glucose_Production Epac2->Insulin_Secretion

Caption: Simplified signaling pathway of this compound as a dual GLP-1 and glucagon receptor agonist.

References

Validation & Comparative

A Comparative Analysis of Pegapamodutide and Semaglutide in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of obesity pharmacotherapy is rapidly evolving, with a focus on harnessing incretin-based pathways to achieve significant and sustained weight loss. This guide provides an objective comparison of two such agents: pegapamodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonist, and semaglutide (B3030467), a GLP-1 receptor agonist. While semaglutide has established robust efficacy in numerous clinical trials, this compound's development was discontinued, limiting the available data for a direct head-to-head comparison. This document summarizes the existing clinical trial data, outlines experimental protocols, and visualizes the distinct signaling pathways of these two compounds.

Quantitative Data Summary

The following tables present a summary of the key quantitative data from clinical trials of this compound and semaglutide in the context of obesity or overweight. It is important to note that the patient populations in these trials differed, with the key this compound trial enrolling patients with type 2 diabetes, while the primary semaglutide obesity trial (STEP 1) excluded them.

Table 1: Comparison of Efficacy in Weight Management

ParameterThis compound (OPK-88003)Semaglutide (Wegovy®)
Trial Phase IIb (NCT03406377)[1][2]STEP 1[3]
Patient Population Adults with type 2 diabetes and inadequate glucose control[1]Adults with obesity or overweight without diabetes[3]
Treatment Duration 30 weeks[1][2]68 weeks[3]
Mean Baseline Body Weight Not explicitly stated~105.3 kg
Mean Change in Body Weight -4.4 kg (mITT population)[2]-15.3 kg[4]
Mean Percent Body Weight Loss Not explicitly stated in percentage for the primary analysis-14.9%[3][4]
Proportion Achieving ≥5% Weight Loss ~38% (mITT population)[2]86.4%[4]
Proportion Achieving ≥10% Weight Loss Not reported69.1%
Proportion Achieving ≥15% Weight Loss Not reported50.5%
Comparator Placebo (-1.8 kg weight change)[2]Placebo (-2.6 kg weight change)[4]

mITT: modified intent-to-treat

Mechanisms of Action and Signaling Pathways

This compound and semaglutide, while both targeting incretin (B1656795) pathways, possess distinct mechanisms of action. Semaglutide is a selective GLP-1 receptor agonist, whereas this compound is a dual agonist of both the GLP-1 and glucagon receptors.

Semaglutide: A GLP-1 Receptor Agonist

Semaglutide mimics the action of the native GLP-1 hormone.[5] Upon binding to the GLP-1 receptor, primarily located in the pancreas, brain, and gastrointestinal tract, it initiates a cascade of intracellular signaling events.[5] This leads to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite through central nervous system pathways.[5] The primary signaling cascade involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[6]

Semaglutide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates Glucagon Glucagon Secretion (Suppressed) GLP1R->Glucagon Appetite Appetite Regulation (CNS) GLP1R->Appetite Acts on CNS GastricEmptying Gastric Emptying (Delayed) GLP1R->GastricEmptying Slows cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Epac2->Insulin

Semaglutide's GLP-1 Receptor Signaling Pathway
This compound: A Dual GLP-1 and Glucagon Receptor Agonist

This compound is an oxyntomodulin analogue that acts as an agonist for both the GLP-1 and glucagon receptors.[2] In addition to the GLP-1 mediated effects described for semaglutide, the activation of the glucagon receptor is thought to increase energy expenditure and improve hepatic fat metabolism. This dual agonism aims to provide a synergistic effect on weight loss and glycemic control.

Pegapamodutide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Activates GCGR Glucagon Receptor This compound->GCGR Activates GLP1_effects GLP-1 Mediated Effects (Insulin Secretion, Appetite Suppression, Delayed Gastric Emptying) GLP1R->GLP1_effects GCG_effects Glucagon Mediated Effects (Increased Energy Expenditure, Improved Hepatic Fat Metabolism) GCGR->GCG_effects

This compound's Dual Receptor Signaling

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies for the key clinical trials of this compound and semaglutide.

This compound: Phase IIb Trial (NCT03406377)
  • Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, dose-escalation trial.[1][2]

  • Participants: 113 adult patients with type 2 diabetes who had inadequate glucose control with metformin (B114582) and/or diet and exercise.[1]

  • Intervention: Participants were randomized (1.75:1) to receive either this compound (OPK-88003) or a volume-matched placebo once-weekly via subcutaneous injection for 30 weeks.[1][2]

  • Dosing Regimen: The this compound arm followed a dose-escalation schedule: 20 mg for 4 weeks, then 40 mg for 4 weeks, and a final target dose of 70 mg for 22 weeks.[1][2]

  • Primary Endpoint: The primary objective was the change in hemoglobin A1c (HbA1c) from baseline to 30 weeks.[2]

  • Secondary Endpoints: A key secondary endpoint was the change in body weight from baseline to 30 weeks.[2]

  • Analysis Population: The primary analysis was conducted on the modified intent-to-treat (mITT) population, which included all patients who received at least one dose of the drug and had at least one post-baseline evaluation.[2] A per-protocol analysis was also performed.[1]

Pegapamodutide_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1.75:1) cluster_treatment 30-Week Treatment Period cluster_endpoints Endpoint Assessment at 30 Weeks Enrollment 113 Adults with T2DM & Inadequate Glycemic Control Randomization Randomize Enrollment->Randomization Pegapamodutide_Arm This compound (OPK-88003) Once-Weekly Subcutaneous Injection Dose Escalation: - 20mg (Weeks 1-4) - 40mg (Weeks 5-8) - 70mg (Weeks 9-30) Randomization->Pegapamodutide_Arm Placebo_Arm Volume-Matched Placebo Once-Weekly Subcutaneous Injection Randomization->Placebo_Arm Primary_Endpoint Primary: Change in HbA1c Pegapamodutide_Arm->Primary_Endpoint Secondary_Endpoint Secondary: Change in Body Weight Pegapamodutide_Arm->Secondary_Endpoint Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoint

This compound Phase IIb Trial Workflow
Semaglutide: STEP 1 Trial

  • Study Design: A 68-week, randomized, double-blind, placebo-controlled trial.[3]

  • Participants: 1,961 adults with a body mass index (BMI) of 30 or greater, or 27 or greater with at least one weight-related comorbidity, who did not have diabetes.[3]

  • Intervention: Participants were randomized in a 2:1 ratio to receive either once-weekly subcutaneous semaglutide 2.4 mg or a matching placebo, in addition to lifestyle intervention (counseling on diet and physical activity).[3]

  • Dosing Regimen: Semaglutide was initiated at 0.25 mg once weekly and escalated every 4 weeks to 0.5 mg, 1.0 mg, 1.7 mg, and finally the maintenance dose of 2.4 mg at week 16.[7]

  • Co-Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline to week 68 and the proportion of participants achieving a weight reduction of at least 5%.[3]

  • Analysis: The primary analysis was conducted on the full study population.

Semaglutide_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment 68-Week Treatment Period cluster_endpoints Endpoint Assessment at 68 Weeks Enrollment 1,961 Adults with Obesity/Overweight (without Diabetes) Randomization Randomize Enrollment->Randomization Semaglutide_Arm Semaglutide 2.4 mg Once-Weekly Subcutaneous Injection + Lifestyle Intervention Randomization->Semaglutide_Arm Placebo_Arm Matching Placebo Once-Weekly Subcutaneous Injection + Lifestyle Intervention Randomization->Placebo_Arm Co_Primary_Endpoint_1 Co-Primary: % Change in Body Weight Semaglutide_Arm->Co_Primary_Endpoint_1 Co_Primary_Endpoint_2 Co-Primary: Proportion with ≥5% Weight Loss Semaglutide_Arm->Co_Primary_Endpoint_2 Placebo_Arm->Co_Primary_Endpoint_1 Placebo_Arm->Co_Primary_Endpoint_2

Semaglutide STEP 1 Trial Workflow

Discussion and Conclusion

A direct comparison of the efficacy of this compound and semaglutide for obesity is challenging due to the limited and disparate clinical trial data. The available Phase IIb data for this compound, conducted in a population with type 2 diabetes, demonstrated a statistically significant, albeit modest, weight loss of -4.4 kg over 30 weeks.[2] In contrast, semaglutide, in a larger Phase III trial (STEP 1) in a population without diabetes, showed a substantially greater mean weight loss of -15.3 kg over a longer duration of 68 weeks.[4]

The different patient populations are a critical confounding factor. It is generally observed that individuals with type 2 diabetes experience less weight loss with incretin-based therapies compared to those without diabetes. However, the magnitude of the difference in weight loss between the two drugs in their respective trials is substantial.

From a mechanistic standpoint, the dual agonism of this compound at both the GLP-1 and glucagon receptors represents a theoretically advantageous approach by potentially increasing energy expenditure in addition to the appetite-suppressing effects of GLP-1 agonism. However, the clinical data available for this compound did not demonstrate a weight loss benefit superior to that of the single GLP-1 receptor agonist semaglutide.

The discontinuation of this compound's development suggests that it did not meet the predefined efficacy or safety endpoints to warrant progression to Phase III trials. In contrast, semaglutide has become a cornerstone in the pharmacological management of obesity, with a robust body of evidence supporting its efficacy and a generally manageable safety profile.

For researchers and drug development professionals, the comparison of this compound and semaglutide highlights the complexities of translating theoretical mechanistic advantages into clinical superiority. While dual- and multi-agonist approaches remain a promising area of research, the high bar set by potent single-agonist therapies like semaglutide underscores the need for substantial improvements in both efficacy and safety for new candidates to succeed. Future research in this area will likely focus on optimizing the balance of receptor agonism to maximize weight loss while minimizing adverse effects.

References

A Comparative Guide to the Mechanisms of Action: Pegapamodutide and Liraglutide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two notable glucagon-like peptide-1 (GLP-1) receptor agonists: pegapamodutide and liraglutide (B1674861). While both compounds aim to improve glycemic control and promote weight loss, their distinct receptor interaction profiles lead to different signaling cascades and physiological effects. This document synthesizes available data to facilitate a comprehensive understanding of their respective pharmacodynamics.

Overview of this compound and Liraglutide

Liraglutide is a well-established, potent, and long-acting GLP-1 receptor agonist. It is an acylated analogue of human GLP-1 with 97% amino acid sequence homology to the native peptide. The addition of a fatty acid side chain allows for non-covalent binding to albumin, which prolongs its half-life and enables once-daily administration.

This compound (also known as LY2944876, TT401, and OPK88003) is a dual agonist for both the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor. As an oxyntomodulin analogue, it is designed to leverage the synergistic effects of activating both of these key metabolic receptors.

Mechanism of Action and Signaling Pathways

Liraglutide: A Selective GLP-1 Receptor Agonist

Liraglutide exerts its therapeutic effects by selectively binding to and activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. This activation primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP activates Protein Kinase A (PKA), which in turn mediates the key downstream effects of liraglutide.

The primary physiological consequences of GLP-1R activation by liraglutide include:

  • Glucose-Dependent Insulin (B600854) Secretion: Liraglutide enhances insulin secretion from pancreatic β-cells in response to elevated blood glucose levels.

  • Glucagon Secretion Suppression: It suppresses the release of glucagon from pancreatic α-cells, which helps to reduce hepatic glucose production.

  • Delayed Gastric Emptying: Liraglutide slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.

  • Appetite Regulation: By acting on GLP-1 receptors in the brain, liraglutide promotes satiety and reduces appetite, leading to decreased caloric intake.

Liraglutide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Physiological_Effects Physiological Effects - Increased Insulin Secretion - Decreased Glucagon Secretion - Delayed Gastric Emptying - Reduced Appetite PKA->Physiological_Effects Mediates

Liraglutide Signaling Pathway
This compound: A Dual GLP-1 and Glucagon Receptor Agonist

This compound's mechanism of action is more complex as it activates both the GLP-1 receptor and the glucagon receptor (GCGR). This dual agonism is intended to combine the beneficial effects of GLP-1R activation with the metabolic advantages of glucagon action.

  • GLP-1 Receptor Activation: Similar to liraglutide, this compound's activity at the GLP-1R leads to increased insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite.

  • Glucagon Receptor Activation: Activation of the GCGR by this compound is expected to increase energy expenditure and enhance hepatic lipid metabolism. The simultaneous activation of the GLP-1R is crucial to counteract the potential hyperglycemic effect of glucagon receptor agonism.

The balance of activity at these two receptors is a critical determinant of the drug's overall efficacy and safety profile. Some sources suggest this compound is a balanced agonist, while others indicate a bias towards the GLP-1 receptor.

Pegapamodutide_Signaling cluster_receptors Cell Surface Receptors cluster_effects Downstream Physiological Effects This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R GCGR Glucagon Receptor This compound->GCGR GLP1R_Effects GLP-1R Mediated Effects - Increased Insulin Secretion - Decreased Glucagon Secretion - Delayed Gastric Emptying - Reduced Appetite GLP1R->GLP1R_Effects Activates GCGR_Effects GCGR Mediated Effects - Increased Energy Expenditure - Enhanced Hepatic Lipid Metabolism GCGR->GCGR_Effects Activates Synergistic_Effects Synergistic Effects - Weight Loss - Improved Glycemic Control GLP1R_Effects->Synergistic_Effects GCGR_Effects->Synergistic_Effects

This compound Dual Receptor Action

Comparative In Vitro Data

Direct quantitative comparison of the in vitro potency of this compound and liraglutide is challenging due to the limited availability of publicly accessible data for this compound.

ParameterLiraglutideThis compound
Target Receptor(s) GLP-1 ReceptorGLP-1 Receptor, Glucagon Receptor
GLP-1R Binding Affinity (Ki) Data available (in nM range)Not publicly available
GCGR Binding Affinity (Ki) Not applicableNot publicly available
GLP-1R cAMP Production (EC50) Data available (in pM to nM range)Not publicly available
GCGR cAMP Production (EC50) Not applicableNot publicly available
Receptor Bias N/A (single receptor agonist)Reported as both "balanced" and ">10:1 bias toward GLP-1R"

Comparative Clinical Efficacy

Clinical trial data provide a more direct comparison of the therapeutic effects of these two agents.

Glycemic Control (HbA1c Reduction)
DrugTrialPatient PopulationTreatment DurationMean HbA1c Reduction
Liraglutide (1.8 mg) Various Phase 3Type 2 Diabetes26-52 weeks~1.0-1.5%
This compound (OPK88003) Phase 2bType 2 Diabetes30 weeks-1.30% (mITT), -1.47% (per-protocol)[1][2]
This compound (TT401) Phase 2Type 2 Diabetes24 weeksUp to -1.43%
Weight Loss
DrugTrialPatient PopulationTreatment DurationMean Weight Loss
Liraglutide (3.0 mg) SCALE Obesity and PrediabetesObese/Overweight with Prediabetes56 weeks8.4 kg
This compound (OPK88003) Phase 2bType 2 Diabetes30 weeks-4.4 kg (mITT), -5.5 kg (per-protocol)[1][2]
This compound (TT401) Phase 2Type 2 Diabetes24 weeksUp to -3.3 kg

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a ligand to its receptor.

Receptor_Binding_Assay Start Start: Prepare cell membranes expressing the target receptor (GLP-1R or GCGR) Incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., liraglutide or this compound) Start->Incubate Separate Separate bound from unbound radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify the amount of bound radioligand Separate->Quantify Analyze Analyze data to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) Quantify->Analyze Calculate Calculate the binding affinity (Ki) using the Cheng-Prusoff equation Analyze->Calculate End End: Determine receptor binding affinity Calculate->End

General Workflow for Receptor Binding Assay

Materials:

  • Cell membranes expressing the human GLP-1 or glucagon receptor.

  • Radiolabeled ligand (e.g., [125I]GLP-1 or [125I]glucagon).

  • Unlabeled test compounds (liraglutide, this compound).

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

  • The mixture is incubated to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value.

Intracellular cAMP Accumulation Assay (General Protocol)

This protocol describes a common method for measuring the functional activity of Gαs-coupled receptors.

General Workflow for cAMP Accumulation Assay

Materials:

  • Cells stably expressing the human GLP-1 or glucagon receptor.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX).

  • Test agonists (liraglutide, this compound).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader capable of detecting the signal from the chosen kit.

Procedure:

  • Cells are seeded into a multi-well plate and allowed to adhere.

  • The cells are pre-incubated with a PDE inhibitor to prevent the breakdown of cAMP.

  • Cells are then stimulated with a range of concentrations of the test agonist.

  • After the stimulation period, the cells are lysed to release the accumulated intracellular cAMP.

  • The amount of cAMP in the cell lysate is quantified using a competitive immunoassay.

  • A dose-response curve is generated, and the EC50 value is calculated to determine the potency of the agonist.

Conclusion

Liraglutide and this compound represent two distinct approaches to leveraging the incretin (B1656795) system for the treatment of type 2 diabetes and obesity. Liraglutide's well-characterized selective agonism at the GLP-1 receptor has established it as an effective therapeutic. This compound's dual agonism at both the GLP-1 and glucagon receptors offers the potential for enhanced weight loss and metabolic benefits, a concept supported by its Phase 2 clinical trial results. A more definitive comparison of their molecular mechanisms awaits the public disclosure of detailed in vitro pharmacological data for this compound. Further clinical development will be crucial to fully elucidate the therapeutic potential and safety profile of this dual-agonist approach.

References

A Comparative Analysis of Pegapamodutide and Tirzepatide: A Tale of Two Dual Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of dual incretin (B1656795) and glucagon (B607659) receptor agonists, highlighting the distinct profiles of Pegapamodutide (a GLP-1/GCG dual agonist) and Tirzepatide (a GLP-1/GIP dual agonist).

Introduction

The landscape of metabolic disease therapeutics is rapidly evolving, with multi-receptor agonists emerging as a highly promising class of drugs. This guide provides a detailed comparison of this compound and Tirzepatide, two significant players in this field. It is crucial to note at the outset that while both are dual agonists, they target different combinations of receptors, leading to distinct physiological effects. This compound is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (GCG) receptors. In contrast, Tirzepatide is a dual agonist of the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors. This fundamental difference in their mechanism of action is central to understanding their respective efficacy profiles.

Comparative Efficacy Data

The following tables summarize the key efficacy data from clinical trials of this compound and Tirzepatide. It is important to consider the differences in trial design, patient populations, and duration when interpreting these results.

Glycemic Control
ParameterThis compound (Phase 2)[1][2][3]Tirzepatide (SURPASS-1)[4][5][6][7][8]
Baseline HbA1c Not specified7.9%
Change in HbA1c from Baseline -1.30% (mITT), -1.47% (per-protocol)-1.87% (5 mg), -1.89% (10 mg), -2.07% (15 mg)
% of Patients Achieving HbA1c ≤6.5% 50%81-86%
Trial Duration 30 weeks40 weeks
Weight Management
ParameterThis compound (Phase 2)[1][2][3]Tirzepatide (SURMOUNT-1)[9][10][11][12][13]
Baseline Body Weight Not specified104.8 kg
Change in Body Weight from Baseline -4.4 kg (mITT), -5.5 kg (per-protocol)-16.0% (16 kg) at 5 mg, -21.4% (22 kg) at 10 mg, -22.5% (24 kg) at 15 mg
% of Patients Achieving ≥5% Weight Loss 38%Not specified in the same format
Trial Duration 30 weeks72 weeks

Experimental Protocols

This compound (OPK88003) Phase 2b Trial (NCT03406377)

This was a randomized, double-blind, placebo-controlled, dose-escalation trial designed to evaluate the efficacy, safety, and tolerability of this compound in patients with type 2 diabetes.[1][2][3]

  • Inclusion Criteria: Adult patients with type 2 diabetes who had inadequate glucose control with metformin (B114582) and/or diet and exercise.[1][2][3]

  • Exclusion Criteria: Not detailed in the available results.

  • Randomization: Patients were randomized in a 1.75:1 ratio to receive either this compound or a volume-matched placebo.[1][2][3]

  • Dosing Schedule: The this compound arm received a dose-escalation regimen starting at 20 mg once weekly for 4 weeks, followed by 40 mg once weekly for 4 weeks, and a final target dose of 70 mg once weekly for 22 weeks.[1][2][3]

  • Primary Endpoint: The primary objective was to assess the change in hemoglobin A1c (HbA1c) from baseline to week 30.[3]

  • Secondary Endpoints: Important secondary endpoints included the change in body weight from baseline to week 30 and the proportion of patients achieving a body weight loss of 5% or greater.[3]

  • Statistical Analysis: The data were analyzed for the modified intent-to-treat (mITT) population, which included all patients who received at least one dose of the drug and had one post-baseline evaluation, using a mixed model for repeated measures (MMRM). A per-protocol analysis was also conducted on patients who completed at least 26 weeks of treatment.[1][2]

Tirzepatide SURPASS-1 Trial (NCT03954834)

This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of Tirzepatide as monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise alone.[4][5][6][7][8]

  • Inclusion Criteria: Adults (≥18 years) with type 2 diabetes, naïve to injectable diabetes therapy, with an HbA1c between 7.0% and 9.5%, and a BMI ≥23 kg/m ².[4]

  • Exclusion Criteria: Use of any oral antihyperglycemic medications within the 3 months preceding screening.

  • Randomization: Participants were randomly assigned in a 1:1:1:1 ratio to receive once-weekly subcutaneous injections of Tirzepatide 5 mg, 10 mg, 15 mg, or placebo.[7]

  • Dosing Schedule: Tirzepatide was initiated at 2.5 mg once weekly and the dose was increased by 2.5 mg every 4 weeks until the assigned maintenance dose was reached.

  • Primary Endpoint: The primary endpoint was the mean change in HbA1c from baseline at 40 weeks.[7]

  • Secondary Endpoints: Key secondary endpoints included the mean change in body weight from baseline, the percentage of patients achieving an HbA1c of less than 7.0%, and the percentage of patients achieving an HbA1c of 6.5% or less.[14]

  • Statistical Analysis: The efficacy and safety of Tirzepatide were compared with placebo.

Tirzepatide SURMOUNT-1 Trial (NCT04184622)

This was a Phase 3, multi-center, randomized, double-blind, placebo-controlled trial comparing the efficacy and safety of Tirzepatide to placebo for chronic weight management in adults without type 2 diabetes who have obesity or are overweight with at least one weight-related comorbidity.[9][10][11][12][13]

  • Inclusion Criteria: Adults (≥18 years) with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication (e.g., hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease).[9][11] Participants must have had at least one unsuccessful dietary effort to lose weight.[9]

  • Exclusion Criteria: Diabetes, a change in body weight of more than 5 kg within 90 days before screening, previous or planned surgical treatment for obesity, and use of medication that promotes weight loss within 90 days prior to screening.[9]

  • Randomization: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous injections of Tirzepatide 5 mg, 10 mg, 15 mg, or placebo, as an adjunct to a reduced-calorie diet and increased physical activity.[9][11]

  • Dosing Schedule: Tirzepatide was initiated at 2.5 mg weekly and increased by 2.5 mg every 4 weeks until the assigned dose was reached.[9]

  • Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline to week 72 and the percentage of participants achieving a weight reduction of ≥5% at week 72.[11]

  • Statistical Analysis: The efficacy of the three doses of Tirzepatide was compared with placebo.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound (GLP-1/GCG Dual Agonist)

cluster_cell Pancreatic and Other Target Cells cluster_glp1_pathway GLP-1 Pathway cluster_gcg_pathway Glucagon Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Activates GCGR Glucagon Receptor This compound->GCGR Activates AC_GLP1 Adenylate Cyclase GLP1R->AC_GLP1 Stimulates AC_GCG Adenylate Cyclase GCGR->AC_GCG Stimulates cAMP_GLP1 cAMP AC_GLP1->cAMP_GLP1 Generates PKA_GLP1 PKA cAMP_GLP1->PKA_GLP1 Activates Insulin_Secretion Insulin Secretion PKA_GLP1->Insulin_Secretion Increases Gastric_Emptying Gastric Emptying PKA_GLP1->Gastric_Emptying Decreases cAMP_GCG cAMP AC_GCG->cAMP_GCG Generates PKA_GCG PKA cAMP_GCG->PKA_GCG Activates Energy_Expenditure Energy Expenditure PKA_GCG->Energy_Expenditure Increases Gluconeogenesis Gluconeogenesis PKA_GCG->Gluconeogenesis Increases (in liver)

Caption: Signaling pathway of this compound, a GLP-1/GCG dual agonist.

Signaling Pathway of Tirzepatide (GLP-1/GIP Dual Agonist)

cluster_cell Pancreatic Beta-Cell and Other Target Cells cluster_glp1_pathway GLP-1 Pathway cluster_gip_pathway GIP Pathway Tirzepatide Tirzepatide GLP1R GLP-1 Receptor Tirzepatide->GLP1R Activates GIPR GIP Receptor Tirzepatide->GIPR Activates AC_GLP1 Adenylate Cyclase GLP1R->AC_GLP1 Stimulates AC_GIP Adenylate Cyclase GIPR->AC_GIP Stimulates cAMP_GLP1 cAMP AC_GLP1->cAMP_GLP1 Generates PKA_GLP1 PKA cAMP_GLP1->PKA_GLP1 Activates Insulin_Secretion Insulin Secretion PKA_GLP1->Insulin_Secretion Increases Appetite_Suppression Appetite Suppression PKA_GLP1->Appetite_Suppression Promotes cAMP_GIP cAMP AC_GIP->cAMP_GIP Generates PKA_GIP PKA cAMP_GIP->PKA_GIP Activates Insulin_Secretion_GIP Insulin Secretion PKA_GIP->Insulin_Secretion_GIP Enhances Glucose- Dependent Insulin Secretion

Caption: Signaling pathway of Tirzepatide, a GLP-1/GIP dual agonist.

Typical Experimental Workflow for a Clinical Trial of a Dual Agonist

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm_A Treatment Arm: Dual Agonist (Dose Escalation) Randomization->Treatment_Arm_A Placebo_Arm Control Arm: Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 30-72 weeks) Treatment_Arm_A->Treatment_Period Placebo_Arm->Treatment_Period Data_Collection Data Collection at Baseline and Regular Intervals (HbA1c, Body Weight, Safety Labs) Treatment_Period->Data_Collection Primary_Endpoint Primary Endpoint Analysis (e.g., Change in HbA1c or Body Weight) Data_Collection->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (e.g., % achieving targets, safety) Primary_Endpoint->Secondary_Endpoint Final_Report Final Study Report and Publication Secondary_Endpoint->Final_Report

Caption: A typical experimental workflow for a clinical trial of a dual agonist.

Conclusion

This compound and Tirzepatide represent innovative approaches to the treatment of metabolic diseases, each with a distinct mechanism of action. This compound's dual agonism of GLP-1 and glucagon receptors offers a unique profile with potential benefits for both glycemic control and energy expenditure. Tirzepatide, through its dual agonism of GLP-1 and GIP receptors, has demonstrated robust efficacy in improving glycemic control and inducing significant weight loss. The choice between these or other multi-receptor agonists will ultimately depend on the specific therapeutic goals and patient characteristics. The detailed experimental protocols and efficacy data presented in this guide provide a foundation for researchers and clinicians to better understand and compare these novel therapeutic agents. As more data from ongoing and future clinical trials become available, a clearer picture of the relative merits of each approach will emerge, further refining the treatment paradigms for type 2 diabetes and obesity.

References

Pegapamodutide: A Comparative Analysis of a GLP-1/Glucagon Receptor Co-Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (also known as LY2944876 and OPK88003) is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, investigated for the treatment of type 2 diabetes and obesity. As a member of the incretin (B1656795) mimetic class, it aims to leverage the synergistic effects of both pathways to achieve superior glycemic control and weight loss compared to single-receptor agonists. This guide provides a comprehensive comparison of this compound's head-to-head clinical trial data with other key GLP-1-based therapies, including single agonists, dual GIP/GLP-1 agonists, and a triple GIP/GLP-1/glucagon agonist. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and study designs.

Mechanism of Action: The Dual Agonist Approach

This compound simultaneously activates both the GLP-1 and glucagon receptors. This dual agonism is designed to combine the established benefits of GLP-1 receptor activation—such as glucose-dependent insulin (B600854) secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety—with the metabolic effects of glucagon, which include increased energy expenditure and enhanced hepatic glucose production. The rationale is that the combined action will lead to more potent effects on blood glucose and body weight.

Signaling Pathway of GLP-1 and Glucagon Receptor Co-Agonism

GLP-1 and Glucagon Signaling Pathway cluster_ligand Ligands cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_pancreas Pancreatic Effects cluster_liver Hepatic Effects cluster_systemic Systemic Effects This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R GCGR Glucagon Receptor This compound->GCGR AC Adenylate Cyclase GLP1R->AC GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Appetite ↓ Appetite GLP1R->Appetite GCGR->AC HGP ↑ Hepatic Glucose Production GCGR->HGP EnergyExpenditure ↑ Energy Expenditure GCGR->EnergyExpenditure cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin ↑ Insulin Secretion (Glucose-Dependent) PKA->Insulin Glucagon_Suppression ↓ Glucagon Secretion PKA->Glucagon_Suppression Epac2->Insulin

Caption: Signaling pathway of this compound as a GLP-1 and glucagon receptor co-agonist.

Head-to-Head Clinical Trial Data

This compound (TT401) vs. Once-Weekly Exenatide (B527673) (Phase 2)

A 24-week, randomized, double-blind, placebo-controlled Phase 2 study evaluated four once-weekly doses of this compound (10mg, 15mg, 30mg, 50mg) against a placebo and an active comparator, once-weekly exenatide (2mg), in 420 patients with type 2 diabetes.[1]

Table 1: Efficacy and Safety of this compound vs. Once-Weekly Exenatide at 24 Weeks [1]

Outcome MeasureThis compound (50mg)Once-Weekly Exenatide (2mg)Placebo
Change in HbA1c from Baseline Up to -1.43%Similar to this compound-
Change in Body Weight from Baseline Up to -3.3 kg--
Statistical Significance vs. Placebo (HbA1c) Statistically SignificantStatistically SignificantN/A
Statistical Significance vs. Placebo (Weight) Statistically Significant-N/A
Statistical Significance vs. Exenatide (Weight) Statistically SignificantN/AN/A
Common Adverse Events Gastrointestinal (mild to moderate, diminished over time)Gastrointestinal-
Study Discontinuations Similar to ExenatideSimilar to this compound-
Serious Adverse Events Similar to ExenatideSimilar to this compound-
This compound (OPK88003) vs. Placebo (Phase 2b)

A 30-week, Phase 2b dose-escalation trial assessed the efficacy and safety of once-weekly this compound in 113 patients with type 2 diabetes inadequately controlled with metformin (B114582) and/or diet and exercise.[2]

Table 2: Efficacy and Safety of this compound vs. Placebo at 30 Weeks (mITT Population) [2][3]

Outcome MeasureThis compoundPlacebop-value
Change in HbA1c from Baseline -1.30%-0.09%<0.0001
Patients Achieving HbA1c ≤6.5% 50%13.8%0.0008
Change in Body Weight from Baseline -4.4 kg-1.8 kg0.01
Patients Achieving ≥5% Weight Loss 38%13%0.008
Change in Triglycerides from Baseline -31.2 mg/dL-11.6 mg/dL0.005
Common Adverse Events Nausea, vomiting, diarrhea (mostly mild)--
Serious Adverse Events None observed--

Table 3: Efficacy and Safety of this compound vs. Placebo at 30 Weeks (Per-Protocol Population) [3][4]

Outcome MeasureThis compoundPlacebo
Change in HbA1c from Baseline -1.47%-0.25%
Change in Body Weight from Baseline -5.5 kg-1.9 kg

Comparative Landscape: this compound vs. Other Incretin-Based Therapies

To provide a broader context, the following tables summarize key efficacy data from pivotal head-to-head trials of other GLP-1 and multi-receptor agonists.

Table 4: Head-to-Head Comparison of GLP-1 Receptor Agonists

TrialTreatment ArmsChange in HbA1cChange in Body Weight
SUSTAIN 3 [5][6][7][8][9]Semaglutide (B3030467) 1.0 mg-1.5%-5.6 kg
Exenatide ER 2.0 mg-0.9%-1.9 kg
DURATION-1 (52 Weeks) [10][11]Exenatide QW 2.0 mg-2.0%-4.1 kg
Exenatide BID to QW-2.0%-4.5 kg

Table 5: Head-to-Head Comparison of Dual and Triple Agonists vs. GLP-1 RAs

TrialTreatment ArmsChange in HbA1cChange in Body Weight
SURPASS-2 [12][13]Tirzepatide 15 mg-2.30%-12.4 kg
Semaglutide 1.0 mg-1.86%-6.2 kg
SURPASS-CVOT [14][15]Tirzepatide (max tolerated)-1.73%-12.1%
Dulaglutide-0.9%-5.0%
Phase 2 (Tirzepatide) [16]Tirzepatide 15 mg-1.94%-11.3 kg
Dulaglutide 1.5 mg-1.40%-2.7 kg

Table 6: Efficacy of Novel Agonists in Obesity (without Type 2 Diabetes)

TrialTreatment ArmMean Change in Body Weight
SURMOUNT-1 [17][18][19][20][21]Tirzepatide 15 mg-20.9%
STEP 3 [22][23][24][25]Semaglutide 2.4 mg-16.0%
TRIUMPH-4 [17][26][27][28][29]Retatrutide (B14117284) 12 mg-28.7%

Experimental Protocols

This compound (TT401) Phase 2 Study
  • Objective: To evaluate the efficacy and safety of four different doses of once-weekly TT401 compared to placebo and once-weekly exenatide in patients with type 2 diabetes.

  • Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter trial. The initial 12 weeks were a blinded treatment period, followed by a 12-week open-label extension.

  • Population: 420 adults with type 2 diabetes, with a mean baseline HbA1c of 8.2% and mean baseline weight of 92 kg. Over 90% were on a stable dose of metformin.

  • Intervention: Participants were randomized to one of six arms: TT401 (10mg, 15mg, 30mg, or 50mg) administered once-weekly via subcutaneous injection, placebo, or exenatide extended-release (2mg) once-weekly.

  • Primary Endpoints: Change in HbA1c from baseline at week 12.

  • Secondary Endpoints: Change in body weight from baseline.[1]

Experimental Workflow: this compound Phase 2 Trial

This compound Phase 2 Trial Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period (24 Weeks) cluster_blinded Blinded Treatment (12 Weeks) cluster_openlabel Open-Label Extension (12 Weeks) cluster_endpoints Endpoint Assessment Screening Screening of 420 T2D Patients (Mean HbA1c: 8.2%, Mean Weight: 92kg) Randomization Randomization (1:1:1:1:1:1) Screening->Randomization TT401_10 TT401 10mg QW Randomization->TT401_10 TT401_15 TT401 15mg QW Randomization->TT401_15 TT401_30 TT401 30mg QW Randomization->TT401_30 TT401_50 TT401 50mg QW Randomization->TT401_50 Placebo Placebo QW Randomization->Placebo Exenatide Exenatide ER 2mg QW Randomization->Exenatide Continuation Continuation of Active Treatment (Placebo group followed without treatment) Week12 Primary Endpoint Assessment (Week 12) - Change in HbA1c Week24 Final Assessment (Week 24) - Change in HbA1c - Change in Body Weight Week12->Week24

Caption: Workflow of the Phase 2 clinical trial for this compound (TT401).

Semaglutide vs. Exenatide ER (SUSTAIN 3)
  • Objective: To compare the efficacy and safety of once-weekly semaglutide 1.0 mg with exenatide extended-release 2.0 mg in adults with type 2 diabetes.

  • Design: A 56-week, phase 3a, open-label, parallel-group, randomized controlled trial.

  • Population: 813 adults with type 2 diabetes inadequately controlled on one or two oral antidiabetic drugs.

  • Intervention: Participants were randomized 1:1 to receive either semaglutide 1.0 mg or exenatide ER 2.0 mg, both administered subcutaneously once-weekly.

  • Primary Endpoint: Change from baseline in HbA1c at week 56.[5][8]

Tirzepatide vs. Semaglutide (SURPASS-2)
  • Objective: To compare the efficacy and safety of three doses of once-weekly tirzepatide with once-weekly semaglutide 1.0 mg in adults with type 2 diabetes.

  • Design: A 40-week, phase 3, open-label, active-controlled trial.

  • Population: Adults with type 2 diabetes with inadequate glycemic control on metformin alone.

  • Intervention: Participants were randomized to receive tirzepatide (5 mg, 10 mg, or 15 mg) or semaglutide (1.0 mg) once-weekly.

  • Primary Endpoint: Change from baseline in HbA1c at 40 weeks.[12]

Conclusion

The available head-to-head clinical trial data for this compound demonstrates its potential as an effective treatment for type 2 diabetes, offering significant reductions in HbA1c and body weight. In a Phase 2 trial, this compound showed comparable glycemic control to once-weekly exenatide, with the highest dose demonstrating statistically superior weight loss.[1] A subsequent Phase 2b study confirmed its robust efficacy in reducing HbA1c and body weight compared to placebo.[2]

When placed in the broader context of incretin-based therapies, the data for dual and triple agonists like tirzepatide and retatrutide suggest a trend towards greater efficacy in both glycemic control and weight reduction compared to single GLP-1 receptor agonists. While direct head-to-head trials of this compound against these newer multi-receptor agonists are not available, the existing data position it as a promising candidate within the evolving landscape of metabolic disease therapeutics. Further clinical development will be necessary to fully elucidate its comparative efficacy and safety profile against the latest generation of incretin mimetics.

References

Pegapamodutide in Diet-Induced Obesity: A Comparative Analysis of its Potential for Weight Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pegapamodutide's potential effects on weight loss in diet-induced obese (DIO) mice. While direct experimental data on this compound in this specific model is not publicly available, this document synthesizes information from studies on analogous dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonists, and contrasts their performance with established GLP-1 receptor agonists, Semaglutide (B3030467) and Liraglutide (B1674861).

This compound is an investigational dual agonist of the GLP-1 and glucagon receptors, a class of molecules also known as oxyntomodulin analogues. This dual mechanism of action is anticipated to leverage the appetite-suppressing and insulinotropic effects of GLP-1 receptor activation, along with the energy expenditure-enhancing and anorectic effects of glucagon receptor activation, to induce weight loss.

Performance Comparison in Diet-Induced Obese Mice

To contextualize the potential efficacy of this compound, this section presents data from studies on other dual GLP-1/glucagon receptor agonists and compares them with the known effects of Semaglutide and Liraglutide in DIO mouse models.

Drug Class/CompoundMouse StrainDietTreatment DurationKey Findings on Body WeightReference
Dual GLP-1/Glucagon Receptor Agonist (Proxy for this compound)
Species-Specific Dual Agonist (SSDA)Diet-Induced Obese (DIO) miceHigh-Fat Diet32 days-21.1% body weight change.[1][1]
Oxyntomodulin Analogue (OXM-001)High-Fat Diet-fed ratsHigh-Fat DietNot SpecifiedUp to 29% body weight loss compared to vehicle.[2][2]
DualAGDiet-Induced Obese (DIO) miceHigh-Fat DietChronic dosingSuperior weight loss compared to a selective GLP-1 agonist.[3][4][5][3][4][5]
Comparator: GLP-1 Receptor Agonists
SemaglutideDiet-Induced Obese (DIO) miceHigh-Fat Diet3 days (oral)Reduced body weight gain.[6][7][8][6][7][8]
SemaglutideHigh-Fat Diet-induced obese mice60 kcal% fat diet10 weeksSignificantly reduced body weight compared to HFD group.[9][10]
LiraglutideC57BL/6 male miceHigh-Fat Diet2 weeksSignificantly decreased body weight and fat pads.[11][12][13][11][12][13]
LiraglutideDiet-Induced Obese (DIO) miceHigh-Fat Diet32 days-12.9% body weight change.[1][1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are representative experimental protocols for inducing obesity in mice and for the administration of the comparator drugs.

Diet-Induced Obesity (DIO) Mouse Model

A common method to induce obesity in mice is through the ad libitum feeding of a high-fat diet.

  • Animal Strain: C57BL/6 mice are frequently used due to their susceptibility to diet-induced obesity.[11]

  • Diet Composition: A typical high-fat diet consists of 45% to 60% of its calories derived from fat.[9]

  • Duration: Mice are typically fed the high-fat diet for a period of 8 to 13 weeks to induce a significant increase in body weight and adiposity compared to mice on a standard chow diet.[11]

Drug Administration Protocols

Semaglutide (Oral Administration in DIO Mice) [6][7][8]

  • Dosage: 0.23 mg/kg (comparable to a 14 mg human dose) or 0.7 mg/kg.

  • Formulation: Administered in a small volume of water.

  • Frequency: Once daily for 3 days.

  • Administration: Oral gavage.

Liraglutide (Subcutaneous Administration in DIO Mice) [11][12][13]

  • Dosage: 0.2 mg/kg.

  • Frequency: Twice daily.

  • Duration: 2 weeks.

  • Administration: Subcutaneous injection.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental design, the following diagrams illustrate the proposed signaling pathway for dual GLP-1/glucagon receptor agonists and a typical experimental workflow for evaluating anti-obesity drugs in DIO mice.

Signaling_Pathway cluster_drug This compound (Dual Agonist) cluster_receptors Target Receptors cluster_effects Physiological Effects cluster_outcome Therapeutic Outcome This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R GCGR Glucagon Receptor This compound->GCGR Appetite ↓ Appetite GLP1R->Appetite GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Insulin ↑ Insulin Secretion GLP1R->Insulin GCGR->Appetite EnergyExpenditure ↑ Energy Expenditure GCGR->EnergyExpenditure Gluconeogenesis ↑ Hepatic Glucose Production GCGR->Gluconeogenesis WeightLoss Weight Loss Appetite->WeightLoss GastricEmptying->WeightLoss EnergyExpenditure->WeightLoss

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection Start Start: Select C57BL/6 Mice HFD Induce Obesity: High-Fat Diet (8-13 weeks) Start->HFD Randomization Randomize Obese Mice into Treatment Groups HFD->Randomization Vehicle Vehicle Control Randomization->Vehicle This compound This compound (or Analogue) Randomization->this compound Comparator1 Comparator 1 (e.g., Semaglutide) Randomization->Comparator1 Comparator2 Comparator 2 (e.g., Liraglutide) Randomization->Comparator2 BodyWeight Body Weight Vehicle->BodyWeight FoodIntake Food Intake Vehicle->FoodIntake Metabolic Metabolic Parameters Vehicle->Metabolic This compound->BodyWeight This compound->FoodIntake This compound->Metabolic Comparator1->BodyWeight Comparator1->FoodIntake Comparator1->Metabolic Comparator2->BodyWeight Comparator2->FoodIntake Comparator2->Metabolic Analysis Data Analysis and Comparison BodyWeight->Analysis FoodIntake->Analysis Metabolic->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Experimental workflow for DIO mice studies.

References

A Comparative Analysis of Pegapamodutide and Other Oxyntomodulin Analogues for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology and preclinical efficacy of dual GLP-1 and glucagon (B607659) receptor agonists, providing researchers with comparative data and detailed experimental methodologies to inform drug development in obesity and type 2 diabetes.

The therapeutic landscape for obesity and type 2 diabetes is rapidly evolving, with a significant focus on incretin-based therapies. Oxyntomodulin (OXM), a naturally occurring peptide hormone, has garnered considerable interest due to its dual agonism at both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR). This dual action offers a promising approach to weight management and glycemic control by simultaneously suppressing appetite, enhancing insulin (B600854) secretion, and increasing energy expenditure. Pegapamodutide (also known as LY2944876 or OPK88003) is a notable oxyntomodulin analogue that has undergone clinical investigation. This guide provides a comparative analysis of this compound and other key oxyntomodulin analogues, alongside relevant comparators, supported by experimental data and detailed protocols for key assays.

Dual Agonism: A Synergistic Approach to Metabolic Control

Oxyntomodulin and its analogues leverage the distinct yet complementary actions of GLP-1R and GCGR activation. GLP-1R agonism is well-established for its glucose-dependent insulinotropic effects, suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety.[1] Conversely, GCGR activation in the liver stimulates glucose production, an effect that is counteracted by the potent glucose-lowering actions of GLP-1R co-activation.[2] More importantly, GCGR agonism is thought to contribute to increased energy expenditure and hepatic fat metabolism, offering a synergistic mechanism for weight loss when combined with the anorectic effects of GLP-1R activation.[3]

The following diagram illustrates the downstream signaling pathways of GLP-1R and GCGR activation, leading to their synergistic effects on metabolic regulation.

cluster_ligands Ligands cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_effects Physiological Effects This compound This compound GLP1R GLP1R This compound->GLP1R GCGR GCGR This compound->GCGR Other_OXM_Analogues Other_OXM_Analogues Other_OXM_Analogues->GLP1R Other_OXM_Analogues->GCGR AC Adenylyl Cyclase GLP1R->AC GCGR->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Insulin ↑ Insulin Secretion (Glucose-dependent) PKA->Insulin Glucagon ↓ Glucagon Secretion PKA->Glucagon Gastric ↓ Gastric Emptying PKA->Gastric Appetite ↓ Appetite PKA->Appetite Energy ↑ Energy Expenditure PKA->Energy Glucose_prod ↑ Hepatic Glucose Production (Counteracted by GLP-1R) PKA->Glucose_prod cluster_workflow Experimental Workflow: In Vitro cAMP Assay A 1. Seed HEK293 cells expressing GLP-1R or GCGR B 2. Prepare serial dilutions of test compounds A->B C 3. Add compounds to cells and incubate B->C D 4. Lyse cells C->D E 5. Add HTRF reagents for cAMP detection D->E F 6. Read fluorescence E->F G 7. Analyze data and calculate EC50 F->G cluster_agonism Therapeutic Strategy cluster_mechanisms Combined Mechanisms cluster_outcome Therapeutic Outcome Dual_Agonist Dual GLP-1R/GCGR Agonist (e.g., this compound) GLP1R_Action GLP-1R Activation: - Decreased Appetite - Improved Glycemic Control Dual_Agonist->GLP1R_Action GCGR_Action GCGR Activation: - Increased Energy Expenditure - Enhanced Hepatic Fat Metabolism Dual_Agonist->GCGR_Action Synergy Synergistic Effect GLP1R_Action->Synergy GCGR_Action->Synergy Weight_Loss Superior Body Weight Loss Synergy->Weight_Loss Glycemic_Control Robust Glycemic Control Synergy->Glycemic_Control

References

Pegapamodutide vs. Native GLP-1: A Comparative Analysis of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the receptor binding affinity of a synthetic analog compared to its native counterpart is fundamental. This guide provides a comparative overview of the receptor binding characteristics of pegapamodutide and native glucagon-like peptide-1 (GLP-1).

However, to provide a valuable benchmark for researchers, this guide summarizes the reported binding affinity of native GLP-1 to its receptor and details the standard experimental protocols used to determine these values. This information can serve as a reference for future studies and for the evaluation of novel GLP-1 receptor agonists.

Native GLP-1 Receptor Binding Affinity

The binding affinity of native GLP-1 to the GLP-1 receptor has been characterized in numerous studies, with variations in reported values often attributable to different experimental conditions, cell types, and assay formats. The table below presents a summary of representative binding affinity data for native GLP-1.

LigandReceptor SourceAssay TypeIC50 (nM)Reference
Native GLP-1Wild-type GLP-1RCompetitive Displacement12[3]
Native GLP-1Wild-type GLP-1R expressed in COS-7 cellsCompetitive Displacement5.3 ± 1.9[3]
Native GLP-1Human GLP-1R transfected in CHL cellsCompetitive Displacement0.37[4]
Native GLP-1Isolated N-terminal domain of GLP-1RCompetitive Displacement> 500[5]

IC50: The half-maximal inhibitory concentration, representing the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of receptor binding affinity for GLP-1 receptor agonists is commonly performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (the "competitor," e.g., this compound or native GLP-1) to displace a radiolabeled ligand from the GLP-1 receptor.

Materials and Reagents:
  • Cell Membranes: Membranes prepared from cells stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity GLP-1 receptor ligand labeled with a radioisotope, typically [125I]GLP-1 or [125I]Exendin(9-39).

  • Unlabeled Ligands: this compound and native GLP-1 as competitor ligands.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES) containing a protease inhibitor cocktail and a source of protein to reduce non-specific binding (e.g., bovine serum albumin).

  • Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:
  • Membrane Preparation: Cell membranes expressing the GLP-1 receptor are isolated and prepared at a specific protein concentration.

  • Assay Setup: The assay is set up in microtiter plates. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (this compound or native GLP-1).

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is then determined from this curve using non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with GLP-1R Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([125I]GLP-1) Radioligand->Incubation Competitors Unlabeled Competitors (this compound, Native GLP-1) Competitors->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Washing Washing (remove non-specific binding) Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting Analysis Non-linear Regression (determine IC50/Ki) Counting->Analysis

Figure 1. Workflow for a competitive radioligand binding assay.

GLP-1 Receptor Signaling Pathway

Upon binding of an agonist like native GLP-1 or this compound, the GLP-1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[6] This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate the downstream effects of GLP-1, such as glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[7][8]

GLP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist GLP-1 Agonist (Native GLP-1 or this compound) GLP1R GLP-1 Receptor Agonist->GLP1R Binding G_protein G Protein (Gs) GLP1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Epac cAMP->Epac Activation Downstream Downstream Cellular Effects (e.g., Insulin Secretion) PKA->Downstream Epac->Downstream

Figure 2. Simplified GLP-1 receptor signaling pathway.

Conclusion

A direct comparison of the receptor binding affinity of this compound and native GLP-1 is currently hindered by the lack of publicly available quantitative data for this compound. The information provided in this guide on the binding affinity of native GLP-1 and the standardized experimental protocols for its determination offers a crucial framework for researchers. Future studies reporting the binding kinetics of this compound at the GLP-1 receptor will be essential for a comprehensive understanding of its pharmacological profile and for guiding the development of next-generation incretin-based therapeutics.

References

Pegapamodutide: A Comparative Analysis of its Cross-Reactivity with Peptide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (also known as LY2944876 and OPK88003) is a synthetic peptide analogue of oxyntomodulin designed as a dual agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR). Developed for the potential treatment of type 2 diabetes and obesity, its clinical development has since been discontinued. This guide provides a comparative analysis of the known receptor interactions of this compound and discusses the broader context of its cross-reactivity with other peptide receptors. While comprehensive public data on the screening of this compound against a wide panel of peptide receptors is limited, this guide summarizes the available information on its primary targets and presents a framework for evaluating peptide receptor cross-reactivity.

Primary Pharmacological Targets of this compound

This compound is characterized by its dual agonism, simultaneously activating both the GLP-1 and glucagon receptors. This dual action is intended to leverage the synergistic effects of both pathways for improved glycemic control and weight loss. One study has noted a greater than 10-to-1 bias in activity towards the GLP-1 receptor for LY2944876, the original designation for this compound.

Quantitative Analysis of Receptor Activation

Due to the limited availability of public data, a comprehensive table of this compound's binding affinities (Ki) and functional potencies (EC50) across a wide range of peptide receptors cannot be provided. The following table summarizes the known activity at its primary targets.

ReceptorLigandActivity (EC50/Ki)Assay TypeSource
GLP-1RThis compound (LY2944876)>10-fold more potent than at GCGRFunctional Assay
GCGRThis compound (LY2944876)Potent AgonistFunctional Assay

Signaling Pathways of Primary Targets

The activation of GLP-1R and GCGR by this compound initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).

cluster_0 GLP-1 Receptor Signaling Pegapamodutide_GLP1 This compound GLP-1R GLP-1 Receptor Pegapamodutide_GLP1->GLP-1R Binds Gs_GLP1 Gs Protein GLP-1R->Gs_GLP1 Activates AC_GLP1 Adenylyl Cyclase Gs_GLP1->AC_GLP1 Activates cAMP_GLP1 cAMP AC_GLP1->cAMP_GLP1 Produces PKA_GLP1 PKA cAMP_GLP1->PKA_GLP1 Activates Downstream_Effects_GLP1 Insulin Secretion (Glucose-Dependent) PKA_GLP1->Downstream_Effects_GLP1 Leads to

GLP-1 Receptor Signaling Pathway

cluster_1 Glucagon Receptor Signaling Pegapamodutide_GCGR This compound GCGR Glucagon Receptor Pegapamodutide_GCGR->GCGR Binds Gs_GCGR Gs Protein GCGR->Gs_GCGR Activates AC_GCGR Adenylyl Cyclase Gs_GCGR->AC_GCGR Activates cAMP_GCGR cAMP AC_GCGR->cAMP_GCGR Produces PKA_GCGR PKA cAMP_GCGR->PKA_GCGR Activates Downstream_Effects_GCGR Increased Gluconeogenesis Increased Glycogenolysis PKA_GCGR->Downstream_Effects_GCGR Leads to

Glucagon Receptor Signaling Pathway

Framework for Assessing Cross-Reactivity

Given the structural similarities among peptide hormones and their receptors, particularly within the Class B G-protein coupled receptor (GPCR) family to which GLP-1R and GCGR belong, assessing the cross-reactivity of a new peptide therapeutic is a critical step in preclinical development. The following outlines a typical experimental workflow for evaluating the selectivity of a compound like this compound.

Experimental Protocols

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of this compound to a panel of peptide receptors.

  • Methodology:

    • Receptor Preparation: Membranes are prepared from cell lines stably overexpressing the human recombinant receptor of interest (e.g., GLP-1R, GCGR, GIPR, Secretin Receptor, etc.).

    • Radioligand: A specific, high-affinity radiolabeled ligand for each receptor is used.

    • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

    • Detection: The amount of bound radioligand is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays (e.g., cAMP Accumulation Assay):

  • Objective: To determine the functional potency (EC50) and efficacy of this compound at various peptide receptors.

  • Methodology:

    • Cell Lines: Whole cells expressing the target receptors are used.

    • Stimulation: Cells are treated with increasing concentrations of this compound.

    • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

    • Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) relative to the endogenous ligand.

3. β-Arrestin Recruitment Assays:

  • Objective: To investigate potential biased agonism by measuring the recruitment of β-arrestin to the activated receptor.

  • Methodology:

    • Assay Principle: Techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are used.

    • Cell Lines: Cells are co-transfected with the receptor of interest fused to one component of the reporter system (e.g., a luciferase) and β-arrestin fused to the other component (e.g., a fluorescent protein).

    • Measurement: Agonist-induced receptor-β-arrestin interaction brings the two reporter components into proximity, generating a detectable signal.

    • Data Analysis: Dose-response curves are generated to determine the EC50 for β-arrestin recruitment.

Experimental Workflow Diagram

Start Test Compound (this compound) Primary_Screen Primary Screen: Radioligand Binding Assays (Panel of Peptide Receptors) Start->Primary_Screen Hit_Identification Identify Receptors with Significant Binding Affinity Primary_Screen->Hit_Identification Functional_Assays Functional Assays: cAMP Accumulation Hit_Identification->Functional_Assays Potency_Efficacy Determine EC50 and Emax Functional_Assays->Potency_Efficacy Biased_Agonism β-Arrestin Recruitment Assay Potency_Efficacy->Biased_Agonism Selectivity_Profile Establish Selectivity Profile and Potential Off-Target Effects Biased_Agonism->Selectivity_Profile

Workflow for Receptor Cross-Reactivity Screening

Discussion and Conclusion

This compound is a dual agonist of the GLP-1 and glucagon receptors, a characteristic that defines its primary mechanism of action. The deliberate design of dual agonists represents a therapeutic strategy to achieve a desired physiological effect by engaging multiple targets. However, this approach also necessitates a thorough understanding of the compound's broader selectivity profile to mitigate potential off-target effects.

The lack of publicly available, comprehensive cross-reactivity data for this compound against a wide array of other peptide receptors makes a definitive comparison challenging. For drug development professionals, the presented experimental framework provides a standard approach for characterizing the selectivity of peptide-based therapeutics. Future research and data disclosure would be invaluable for a more complete understanding of this compound's pharmacological profile and its potential for cross-reactivity with other endogenous signaling pathways.

Pegapamodutide Clinical Trial Outcomes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pegapamodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonist, has emerged as a noteworthy candidate in the landscape of metabolic disease therapeutics. This guide provides a comprehensive review of the clinical trial outcomes for this compound, with a direct comparison to other key players in the field, including single GLP-1 receptor agonists and other dual-agonist compounds. The following analysis is based on available clinical trial data and is intended to provide an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its effects by activating both the GLP-1 and glucagon receptors. This dual agonism is believed to offer a synergistic benefit in glycemic control and weight management. Activation of the GLP-1 receptor enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon secretion, and slows gastric emptying, all contributing to lower blood glucose levels and a feeling of satiety. The agonism of the glucagon receptor is thought to increase energy expenditure and enhance hepatic glucose production, which, in the context of dual agonism, is counterbalanced by the GLP-1 action, potentially leading to a net positive effect on weight loss without compromising glycemic control.

Pegapamodutide_Mechanism_of_Action cluster_Pancreas Pancreas cluster_GI Gastrointestinal Tract cluster_CNS Central Nervous System cluster_Liver Liver Pancreatic_Beta_Cells Pancreatic β-Cells Lower Blood Glucose Lower Blood Glucose Pancreatic_Beta_Cells->Lower Blood Glucose Pancreatic_Alpha_Cells Pancreatic α-Cells Pancreatic_Alpha_Cells->Lower Blood Glucose Stomach Stomach Weight Loss Weight Loss Stomach->Weight Loss Brain Brain Brain->Weight Loss Liver_Node Liver Liver_Node->Weight Loss This compound This compound This compound->Pancreatic_Beta_Cells Stimulates Insulin Secretion This compound->Pancreatic_Alpha_Cells Suppresses Glucagon Secretion This compound->Stomach Slows Gastric Emptying This compound->Brain Increases Satiety This compound->Liver_Node Increases Energy Expenditure

Caption: this compound's dual agonist signaling pathway.

Clinical Trial Data: this compound in Focus

The primary data for this compound comes from a Phase 2b clinical trial (NCT03406377). This study evaluated the efficacy and safety of a once-weekly dose-escalation regimen of this compound in adults with type 2 diabetes who had inadequate glycemic control with metformin (B114582) and/or diet and exercise.

Efficacy Outcomes

The trial demonstrated statistically significant and clinically meaningful reductions in both HbA1c and body weight over a 30-week period. The key findings are summarized below for both the modified intent-to-treat (mITT) and the per-protocol populations.

ParameterThis compoundPlacebo
Modified Intent-to-Treat (mITT) Population
Mean HbA1c Reduction-1.30%-0.09%
Mean Weight Loss-4.4 kg-1.8 kg
Per-Protocol Population
Mean HbA1c Reduction-1.47%-0.25%
Mean Weight Loss-5.5 kg-1.9 kg

Experimental Protocol: NCT03406377

NCT03406377_Workflow cluster_Screening Screening & Randomization cluster_Treatment 30-Week Treatment Period cluster_this compound This compound Arm cluster_Placebo Placebo Arm cluster_Endpoints Primary & Secondary Endpoints P1 113 Adult Patients with Type 2 Diabetes P2 Inadequate glucose control (Metformin and/or diet/exercise) P1->P2 R Randomization P2->R Randomized 1.75:1 D1 Weeks 1-4: 20 mg Once-Weekly R->D1 P3 Volume-matched Placebo Once-Weekly for 30 Weeks R->P3 D2 Weeks 5-8: 40 mg Once-Weekly D1->D2 D3 Weeks 9-30: 70 mg Once-Weekly D2->D3 E1 Primary: Change in HbA1c from baseline D3->E1 E2 Secondary: Change in body weight from baseline D3->E2 P3->E1 P3->E2

Caption: Experimental workflow for the NCT03406377 clinical trial.

Comparative Landscape: this compound vs. Alternatives

To contextualize the performance of this compound, it is essential to compare its clinical trial outcomes with those of established and emerging therapies in the same class. The following tables provide a comparative summary of key efficacy data from clinical trials of other GLP-1 receptor agonists and dual agonists. It is important to note that direct comparisons are challenging due to differences in trial design, patient populations, and duration.

Glycemic Control (HbA1c Reduction) in Type 2 Diabetes
Drug (Trial)Mechanism of ActionTreatment DurationBaseline HbA1cHbA1c Reduction (Drug)HbA1c Reduction (Placebo/Comparator)
This compound (NCT03406377)GLP-1/GCG Agonist30 Weeks~8.1%-1.30%-0.09% (Placebo)
Semaglutide (SUSTAIN-2)GLP-1 Agonist56 Weeks~8.1%-1.3% (0.5mg), -1.6% (1.0mg)-0.6% (Sitagliptin)
Tirzepatide (SURPASS-2)GIP/GLP-1 Agonist40 Weeks~8.3%-2.01% (5mg), -2.24% (10mg), -2.30% (15mg)-1.86% (Semaglutide 1mg)
Weight Loss in Patients with Type 2 Diabetes
Drug (Trial)Mechanism of ActionTreatment DurationBaseline WeightWeight Loss (Drug)Weight Loss (Placebo/Comparator)
This compound (NCT03406377)GLP-1/GCG Agonist30 WeeksNot Specified-4.4 kg-1.8 kg (Placebo)
Semaglutide (SUSTAIN-2)GLP-1 Agonist56 Weeks~91 kg-4.3 kg (0.5mg), -6.1 kg (1.0mg)-1.9 kg (Sitagliptin)
Tirzepatide (SURPASS-2)GIP/GLP-1 Agonist40 Weeks~94 kg-7.6 kg (5mg), -9.3 kg (10mg), -11.2 kg (15mg)-5.7 kg (Semaglutide 1mg)
Weight Loss in Patients with Obesity (Without Type 2 Diabetes)
Drug (Trial)Mechanism of ActionTreatment DurationBaseline WeightWeight Loss (Drug)Weight Loss (Placebo)
Semaglutide (STEP 1)GLP-1 Agonist68 Weeks~105 kg-14.9%-2.4%
Tirzepatide (SURMOUNT-1)GIP/GLP-1 Agonist72 Weeks~105 kg-15.0% (5mg), -19.5% (10mg), -20.9% (15mg)-3.1%
Survodutide (Phase 2)GLP-1/GCG Agonist46 Weeks~106 kgUp to -18.7%-2.8%
Retatrutide (Phase 2)GIP/GLP-1/GCG Agonist48 Weeks~108 kgUp to -24.2%-2.1%

Safety and Tolerability

The safety profile of this compound, as reported in the Phase 2b trial, was consistent with the known side effects of the GLP-1 receptor agonist class. The most frequently reported adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea. These events were generally reported as mild to moderate in severity.

A comparative overview of common adverse events for selected drugs is presented below.

DrugCommon Adverse Events (Gastrointestinal)
This compound Nausea, Vomiting, Diarrhea
Semaglutide Nausea, Vomiting, Diarrhea, Constipation
Tirzepatide Nausea, Diarrhea, Decreased Appetite, Vomiting
Survodutide Nausea, Diarrhea, Vomiting
Retatrutide Nausea, Diarrhea, Vomiting, Constipation

Conclusion

This compound has demonstrated promising efficacy in terms of both glycemic control and weight reduction in its Phase 2 clinical trial. Its dual-agonist mechanism of action holds the potential for competitive or even superior outcomes compared to single-agonist therapies. However, the landscape of metabolic disease treatments is rapidly evolving with the emergence of highly effective dual and triple agonists. The comparative data presented here suggests that while this compound shows significant promise, its ultimate position in the therapeutic armamentarium will depend on the outcomes of larger, longer-term Phase 3 trials that further delineate its efficacy and safety profile in comparison to the latest generation of incretin-based therapies. Researchers and drug development professionals should closely monitor the continued development of this compound and other multi-agonist compounds as they have the potential to significantly advance the management of type 2 diabetes and obesity.

Benchmarking Pegapamodutide: A Comparative Analysis Against Current Diabetes Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of type 2 diabetes mellitus (T2DM) treatment is rapidly evolving, with a shift towards therapies that not only manage glycemic control but also address associated cardiometabolic comorbidities such as obesity. Pegapamodutide, a novel dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor (GCGR) agonist, has emerged as a promising investigational agent. This guide provides an objective comparison of this compound against established T2DM therapies, namely GLP-1 receptor agonists and sodium-glucose cotransporter-2 (SGLT2) inhibitors, supported by available clinical trial data.

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its effects by co-activating two key receptors in metabolic regulation: the GLP-1 receptor and the glucagon receptor.[1]

  • GLP-1 Receptor Agonism: Activation of the GLP-1 receptor enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, leading to improved glycemic control and weight loss.

  • Glucagon Receptor Agonism: Glucagon receptor activation in the liver increases glucose production, which may seem counterintuitive for a diabetes therapy. However, in the context of dual agonism, it is thought to contribute to increased energy expenditure and may play a role in the significant weight loss observed with this class of drugs.

This dual mechanism offers a potentially synergistic approach to managing T2DM and obesity.

cluster_this compound This compound cluster_receptors Receptors cluster_effects Physiological Effects P This compound GLP1R GLP-1 Receptor P->GLP1R Activates GCGR Glucagon Receptor P->GCGR Activates Insulin ↑ Glucose-dependent Insulin Secretion GLP1R->Insulin Glucagon ↓ Glucagon Secretion GLP1R->Glucagon GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Satiety ↑ Satiety GLP1R->Satiety EnergyExpenditure ↑ Energy Expenditure GCGR->EnergyExpenditure HbA1c ↓ HbA1c Insulin->HbA1c Glucagon->HbA1c WeightLoss ↓ Body Weight GastricEmptying->WeightLoss Satiety->WeightLoss EnergyExpenditure->WeightLoss WeightLoss->HbA1c

This compound's dual agonist signaling pathway.

Efficacy and Safety: Comparative Data

The following tables summarize the efficacy and safety data of this compound from its Phase IIb clinical trial (NCT03406377) and compare it with representative drugs from the GLP-1 receptor agonist and SGLT2 inhibitor classes, based on data from their respective placebo-controlled clinical trials.

Glycemic Control and Weight Management
Drug (Trial)Mechanism of ActionDoseDurationMean Change in HbA1c from BaselineMean Change in Body Weight from Baseline
This compound (NCT03406377)[2]GLP-1/GCGR Agonist70 mg (escalated)30 Weeks-1.30%-4.4 kg
Placebo (for this compound)[2]--30 Weeks-0.09%-1.8 kg
Semaglutide (B3030467) (Oral) (PIONEER)[3]GLP-1 Agonist14 mg26 Weeks-1.0% to -1.5%-2.2 to -5.0 kg
Placebo (for Oral Semaglutide)[3]--26 Weeks-0.3%-
Tirzepatide (SURPASS-2)[2]GIP/GLP-1 Agonist15 mg40 Weeks-2.46% (vs. -1.86% for Semaglutide 1mg)-12.4 kg (vs. -6.2 kg for Semaglutide 1mg)
Empagliflozin (B1684318) (EMPA-REG OUTCOME)[4]SGLT2 Inhibitor25 mg24 Weeks-0.7% (add-on to pioglitazone (B448) ± metformin)-1.47 kg (add-on to pioglitazone ± metformin)
Placebo (for Empagliflozin)[4]--24 Weeks-0.1% (add-on to pioglitazone ± metformin)+0.34 kg (add-on to pioglitazone ± metformin)
Dapagliflozin (B1669812) (Phase 3)[5]SGLT2 Inhibitor10 mg24 Weeks-0.84% (add-on to metformin)Statistically significant reduction vs. placebo
Placebo (for Dapagliflozin)[5]--24 Weeks-0.30% (add-on to metformin)-
Safety and Tolerability
Drug ClassCommon Adverse Events
This compound (GLP-1/GCGR Agonist)[2]Nausea, vomiting, diarrhea (mostly mild and transient)
GLP-1 Receptor Agonists (e.g., Semaglutide, Tirzepatide)[6]Gastrointestinal events (nausea, diarrhea, vomiting), decreased appetite
SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin)[7]Genital mycotic infections, urinary tract infections

Experimental Protocols: A Glimpse into the Clinical Trials

This compound Phase IIb Trial (NCT03406377)
  • Objective: To assess the efficacy, safety, and tolerability of a dose-escalation regimen of once-weekly subcutaneous this compound (OPK-88003) compared to placebo in subjects with T2DM inadequately controlled with diet and exercise alone or on a stable dose of metformin.[8]

  • Study Design: A 30-week, randomized, double-blind, placebo-controlled, parallel-group study.[9]

  • Inclusion Criteria: Adults with T2DM, HbA1c between 7.0% and 10.5%, and a BMI between 27 and 45 kg/m ².[9]

  • Exclusion Criteria: History of type 1 diabetes, pancreatitis, or recent use of incretin-based drugs.[8]

  • Intervention:

    • This compound group: Subcutaneous injection once weekly, starting at 20 mg for 4 weeks, escalating to 40 mg for 4 weeks, and then a target dose of 70 mg for 22 weeks.[2]

    • Placebo group: Volume-matched placebo injection once weekly.[9]

  • Primary Outcome: Change in HbA1c from baseline to week 30.[8]

  • Secondary Outcomes: Change in body weight, fasting plasma glucose, and the proportion of patients achieving HbA1c <7%.[8]

cluster_screening Screening & Randomization cluster_treatment 30-Week Treatment Period cluster_dosing This compound Dose Escalation cluster_outcomes Outcome Assessment Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization PegapamodutideArm This compound Arm (Once Weekly SC) Randomization->PegapamodutideArm PlaceboArm Placebo Arm (Once Weekly SC) Randomization->PlaceboArm Dose1 Weeks 1-4: 20 mg PrimaryOutcome Primary Outcome: Change in HbA1c at Week 30 PegapamodutideArm->PrimaryOutcome SecondaryOutcomes Secondary Outcomes: - Change in Body Weight - Change in FPG - Safety & Tolerability PegapamodutideArm->SecondaryOutcomes PlaceboArm->PrimaryOutcome PlaceboArm->SecondaryOutcomes Dose2 Weeks 5-8: 40 mg Dose3 Weeks 9-30: 70 mg

Workflow of the this compound Phase IIb trial.
Representative Comparator Trial Protocols

  • SURPASS-2 (Tirzepatide vs. Semaglutide): A 40-week, phase 3, open-label, active-controlled trial comparing the efficacy and safety of three doses of tirzepatide (5, 10, and 15 mg) with semaglutide 1 mg in patients with T2DM inadequately controlled on metformin.[6][10] Key inclusion criteria included an HbA1c between 7.0% and 10.5% and a BMI ≥25 kg/m ².[11]

  • SUSTAIN 6 (Semaglutide Cardiovascular Outcomes Trial): A randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the cardiovascular and other long-term outcomes of once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) in patients with T2DM at high cardiovascular risk.[12][13][14]

  • EMPA-REG OUTCOME (Empagliflozin Cardiovascular Outcomes Trial): A randomized, double-blind, placebo-controlled trial that investigated the effect of empagliflozin (10 mg or 25 mg once daily) in addition to standard of care on cardiovascular events in patients with T2DM and established cardiovascular disease.[3][15][16]

  • DECLARE-TIMI 58 (Dapagliflozin Cardiovascular Outcomes Trial): A randomized, double-blind, placebo-controlled trial that evaluated the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with T2DM with or at risk for atherosclerotic cardiovascular disease.[7][8][17][18][19]

Conclusion

This compound, with its dual GLP-1/GCGR agonist mechanism, demonstrates robust efficacy in both glycemic control and weight reduction, positioning it as a competitive agent in the evolving T2DM treatment paradigm. The data from its Phase IIb trial suggest a potent effect on HbA1c and a significant advantage in weight loss compared to placebo. When benchmarked against leading GLP-1 receptor agonists and SGLT2 inhibitors, this compound's profile appears promising, particularly in addressing the dual challenge of hyperglycemia and obesity. Further long-term data from Phase III trials will be crucial to fully elucidate its safety and efficacy profile and to ascertain its place in the clinical management of type 2 diabetes.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal Procedures for Pegapamodutide in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Pharmaceutical Waste Management

The foundational principle for the disposal of any investigational drug is to treat it as potentially hazardous material, given that its full toxicological and environmental impact profile may not be fully characterized.[2] All waste generated from the handling of Pegapamodutide, including the active compound, solutions, and contaminated materials, must be segregated from regular trash and managed as chemical or biomedical waste.[3][4] Adherence to the guidelines set by the Resource Conservation and Recovery Act (RCRA) and your institution's Environmental Health and Safety (EHS) office is mandatory.[1]

Data Presentation: Waste Segregation and Disposal Plan

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. The following table outlines the different waste streams associated with this compound and their appropriate disposal pathways.

Waste TypeDescriptionRecommended Disposal ContainerDisposal Pathway
Unused/Expired this compound Lyophilized powder or reconstituted solutions of the peptide.Clearly labeled, sealed, and non-reactive chemical waste container.Collection by a licensed hazardous waste disposal company for incineration.
Contaminated Sharps Needles, syringes, glass vials, and Pasteur pipettes that have come into contact with this compound.Puncture-resistant, leak-proof sharps container with a biohazard symbol.[5][6][7][8][9]Autoclaving followed by disposal as biomedical waste or direct incineration via a licensed vendor.[6]
Contaminated Labware (Non-Sharps) Pipette tips, centrifuge tubes, gloves, and other disposable plasticware or glassware contaminated with this compound.Designated, leak-proof chemical waste container or biohazardous waste bag, depending on institutional policy.Incineration through a licensed waste disposal service.
Empty this compound Vials Glass vials that have held the compound but are now empty.After triple-rinsing with a suitable solvent, and defacing the label, may be disposed of in a broken glass box. The rinsate must be collected as chemical waste.Disposal as regular laboratory glass waste, pending institutional EHS approval.
Uncontaminated Packaging External packaging, boxes, and inserts that have not been in contact with this compound.Regular trash or recycling, based on the material.Standard municipal waste or recycling stream.

Experimental Protocols: Standard Operating Procedure for this compound Disposal

The following step-by-step protocol provides a detailed methodology for the safe handling and disposal of waste generated during research involving this compound.

Risk Assessment and Personal Protective Equipment (PPE)
  • 1.1. Before handling this compound, conduct a risk assessment. Due to the lack of comprehensive safety data, treat the compound as a potentially hazardous substance.

  • 1.2. Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Waste Segregation at the Point of Generation
  • 2.1. Establish clearly labeled, dedicated waste containers for each waste stream (solid chemical waste, liquid chemical waste, sharps) in the immediate work area.

  • 2.2. Do not mix this compound waste with other chemical waste streams unless approved by your institution's EHS office.

Disposal of Unused or Expired this compound
  • 3.1. Solid this compound:

    • Carefully transfer any unused or expired lyophilized powder into a designated chemical waste container.

    • Avoid creating dust. If possible, perform this transfer in a chemical fume hood.

  • 3.2. Liquid this compound Solutions:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled liquid chemical waste container.

    • Do not dispose of liquid peptide waste down the drain.[2]

Disposal of Contaminated Materials
  • 4.1. Sharps:

    • Immediately after use, place all contaminated needles, syringes, and glass vials directly into a designated sharps container.[5][7][8]

    • Do not recap, bend, or break needles.[7][9]

    • Seal the sharps container when it is three-quarters full and label it for pickup.[5]

  • 4.2. Non-Sharp Labware:

    • Place all contaminated pipette tips, tubes, gloves, and other disposable items into a designated solid chemical waste container.

Spill Management and Decontamination
  • 5.1. In the event of a spill, alert personnel in the area.

  • 5.2. Liquid Spill:

    • Contain the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).

    • Gently sweep the absorbent material into a designated chemical waste container.

  • 5.3. Solid Spill:

    • Gently cover the spilled powder with a damp paper towel to avoid creating dust.

    • Carefully wipe the area and place the contaminated paper towels into the solid chemical waste container.

  • 5.4. After cleanup, decontaminate the surface with a suitable cleaning agent and wash the area thoroughly.

Final Disposal
  • 6.1. All collected waste must be managed and disposed of through your institution's EHS-approved hazardous waste vendor.

  • 6.2. Ensure all waste containers are properly labeled with the contents ("this compound Waste"), hazard information, and the date of accumulation.

  • 6.3. Follow institutional procedures for requesting a hazardous waste pickup.

Visualizations: Signaling Pathway and Disposal Workflow

To further aid researchers, the following diagrams illustrate the biological context of this compound and the logical flow of its disposal.

cluster_cell Pancreatic Beta Cell This compound This compound (GLP-1R Agonist) GLP1R GLP-1 Receptor This compound->GLP1R binds AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis Epac2->InsulinVesicles promotes exocytosis InsulinRelease Insulin Release InsulinVesicles->InsulinRelease

Caption: Simplified signaling pathway of a GLP-1 Receptor Agonist like this compound in a pancreatic beta cell.

Start This compound Waste Generated Decision_Form What is the form of the waste? Start->Decision_Form Solid_Powder Unused/Expired Solid Powder Decision_Form->Solid_Powder Solid Liquid_Solution Aqueous/Solvent Solution Decision_Form->Liquid_Solution Liquid Contaminated_Item Contaminated Labware/PPE Decision_Form->Contaminated_Item Contaminated Item Chem_Waste_Container Dispose in Solid Chemical Waste Container Solid_Powder->Chem_Waste_Container Liquid_Waste_Container Dispose in Liquid Chemical Waste Container Liquid_Solution->Liquid_Waste_Container Decision_Sharp Is it a sharp? Contaminated_Item->Decision_Sharp Sharps_Container Dispose in Puncture-Resistant Sharps Container Decision_Sharp->Sharps_Container Yes Decision_Sharp->Chem_Waste_Container No Final_Disposal Arrange Pickup by Licensed Waste Vendor for Incineration Sharps_Container->Final_Disposal Chem_Waste_Container->Final_Disposal Liquid_Waste_Container->Final_Disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste in a lab setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pegapamodutide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Pegapamodutide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). Given that this compound is a potent peptide, treating it with the same caution as other hazardous chemicals is crucial.

Recommended PPE for Handling this compound
Task Required PPE Rationale
Handling Lyophilized Powder - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or goggles- Lab coat- Respiratory protection (use of a chemical fume hood or a certified respirator)Prevents inhalation of fine particles and minimizes skin contact.[1]
Reconstituting the Peptide - Nitrile gloves- Safety glasses with side shields or goggles- Lab coatProtects against splashes of the solvent and the peptide solution.
Handling Solutions - Nitrile gloves- Safety glasses- Lab coatStandard protection against accidental contact with the peptide solution.
Cleaning and Disposal - Nitrile gloves- Safety glasses- Lab coatProtects against residual contamination during cleanup and waste handling.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical to maintain the stability of this compound and the safety of laboratory personnel.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure you have read and understood the available safety information. It is advisable to work in a designated area to contain any potential spills.[1]

  • Handling Lyophilized Powder :

    • Always handle the lyophilized powder within a chemical fume hood or a biosafety cabinet to prevent the aerosolization of fine particles.[1]

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can affect peptide stability.

  • Reconstitution :

    • Use a sterile, appropriate solvent as recommended by the supplier.

    • Slowly inject the solvent into the vial, allowing it to run down the side of the vial to avoid frothing.

    • Gently swirl or roll the vial to dissolve the peptide. Do not shake vigorously, as this can denature the peptide.

  • Handling Solutions :

    • Clearly label all vials with the peptide name, concentration, and date of reconstitution.

    • Use calibrated pipettes and sterile tips to ensure accurate measurement and prevent cross-contamination.

Storage Conditions

Proper storage is vital for maintaining the integrity and activity of this compound.

Form Storage Temperature Duration Additional Notes
Lyophilized Powder -20°C or -80°CLong-termProtect from light and moisture.[2]
Reconstituted Solution 2°C to 8°CShort-term (days to weeks)For longer-term storage, it is recommended to aliquot the solution and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Emergency Protocols

In the event of accidental exposure, immediate and appropriate action is crucial.

First Aid Measures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Disposal Plan

All materials contaminated with this compound, including vials, pipette tips, gloves, and excess solutions, must be disposed of as hazardous chemical waste.

  • Segregation : Collect all contaminated waste in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Institutional Guidelines : Follow your institution's and local regulations for the disposal of chemical waste.[3]

  • Do Not Dispose in General Waste : Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][2]

Visual Workflows

To further clarify the procedures, the following diagrams illustrate the standard handling workflow and emergency response logic.

G Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace prep_ppe->prep_area handle_powder Handle Lyophilized Powder in Fume Hood prep_area->handle_powder reconstitute Reconstitute with Appropriate Solvent handle_powder->reconstitute handle_solution Handle Reconstituted Solution reconstitute->handle_solution store_short Store at 2-8°C (Short-term) handle_solution->store_short store_long Aliquot and Freeze at -20°C/-80°C (Long-term) handle_solution->store_long dispose_waste Dispose of Contaminated Waste as Hazardous handle_solution->dispose_waste

Caption: Standard Handling Workflow for this compound

G Emergency Response for Accidental Exposure action_node action_node exposure Accidental Exposure Occurs exposure_type Type of Exposure? exposure->exposure_type action_skin Wash with Soap and Water for 15 min. Remove Contaminated Clothing. exposure_type->action_skin Skin Contact action_eye Flush Eyes with Water for 15 min. Remove Contact Lenses. exposure_type->action_eye Eye Contact action_inhalation Move to Fresh Air. Provide Oxygen or Artificial Respiration if Needed. exposure_type->action_inhalation Inhalation action_ingestion Rinse Mouth with Water. Do NOT Induce Vomiting. exposure_type->action_ingestion Ingestion seek_medical_skin Seek Medical Attention if Irritation Persists action_skin->seek_medical_skin seek_medical_eye Seek Immediate Medical Attention action_eye->seek_medical_eye seek_medical_inhalation Seek Immediate Medical Attention action_inhalation->seek_medical_inhalation seek_medical_ingestion Seek Immediate Medical Attention action_ingestion->seek_medical_ingestion

Caption: Emergency Response for Accidental Exposure

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。